molecular formula C44H56F6N4O11S2 B15614917 Firazorexton hydrate CAS No. 2861934-86-1

Firazorexton hydrate

货号: B15614917
CAS 编号: 2861934-86-1
分子量: 995.1 g/mol
InChI 键: XNRBNIWRMZALLM-JRMNKBLGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Firazorexton hydrate is a useful research compound. Its molecular formula is C44H56F6N4O11S2 and its molecular weight is 995.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

2861934-86-1

分子式

C44H56F6N4O11S2

分子量

995.1 g/mol

IUPAC 名称

bis(N-[(2S,3S)-2-[[3-(3,5-difluorophenyl)-2-fluorophenyl]methyl]-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]methanesulfonamide);trihydrate

InChI

InChI=1S/2C22H25F3N2O4S.3H2O/c2*1-22(2,29)21(28)27-8-7-18(26-32(3,30)31)19(27)11-13-5-4-6-17(20(13)25)14-9-15(23)12-16(24)10-14;;;/h2*4-6,9-10,12,18-19,26,29H,7-8,11H2,1-3H3;3*1H2/t2*18-,19-;;;/m00.../s1

InChI 键

XNRBNIWRMZALLM-JRMNKBLGSA-N

产品来源

United States

Foundational & Exploratory

Firazorexton Hydrate: A Deep Dive into its Orexin 2 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Firazorexton hydrate (B1144303), also known as TAK-994, is a potent and orally active small-molecule agonist targeting the orexin (B13118510) 2 receptor (OX2R). Developed by Takeda Pharmaceutical Company, it represents a significant effort in the exploration of orexin-based therapeutics, particularly for sleep-wake disorders such as narcolepsy. This technical guide provides a comprehensive overview of the selectivity of Firazorexton hydrate for the OX2R, presenting key quantitative data, detailed experimental methodologies for the assays used to determine this selectivity, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Assessment of Receptor Selectivity

The selectivity of this compound for the orexin 2 receptor over the orexin 1 receptor (OX1R) is a cornerstone of its pharmacological profile. This selectivity has been quantified through various in vitro functional assays, with the results consistently demonstrating a significant preference for OX2R.

Assay TypeReceptorParameterValue (nM)Fold Selectivity (OX1R/OX2R)Reference
Calcium MobilizationHuman OX2REC5019>700[1][2]
Calcium MobilizationHuman OX1REC5014,000[1]
β-Arrestin RecruitmentHuman OX2REC50100-[2]
ERK1/2 PhosphorylationHuman OX2REC50170-[2]

Orexin 2 Receptor Signaling Pathway

Activation of the orexin 2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. This is a key mechanism by which orexin signaling modulates neuronal excitability.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Firazorexton Firazorexton Hydrate OX2R OX2R Firazorexton->OX2R Binds G_protein Gq OX2R->G_protein Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers Downstream Downstream Signaling (e.g., ERK) Ca2_release->Downstream Initiates

Orexin 2 Receptor Gq-coupled signaling cascade.

Experimental Protocols

The determination of this compound's selectivity relies on robust and reproducible in vitro assays. Below are detailed methodologies for the key experiments cited.

Calcium Mobilization Assay

This assay is a primary method for assessing the functional potency of agonists for G-protein coupled receptors that signal through the Gq pathway, such as the orexin receptors.

Objective: To measure the concentration-dependent increase in intracellular calcium concentration in cells expressing either human OX1R or OX2R upon stimulation with this compound.

Materials:

  • CHO-K1 cells stably expressing human OX1R (hOX1R/CHO-K1)

  • CHO-K1 cells stably expressing human OX2R (hOX2R/CHO-K1)

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound stock solution in DMSO

  • 96- or 384-well black-walled, clear-bottom assay plates

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument

Procedure:

  • Cell Plating: Seed the hOX1R/CHO-K1 and hOX2R/CHO-K1 cells into the assay plates at a predetermined density and incubate overnight to allow for cell attachment.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the cell culture medium from the plates and add the loading buffer to each well. Incubate the plates at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Signal Measurement: Place the dye-loaded cell plate into the FLIPR instrument. Initiate the measurement of fluorescence intensity. After establishing a stable baseline, the instrument adds the this compound dilutions to the wells.

  • Data Analysis: The change in fluorescence, indicative of intracellular calcium mobilization, is recorded over time. The peak fluorescence response at each concentration is used to generate a dose-response curve. The EC50 value is calculated by fitting the data to a four-parameter logistic equation.

Calcium_Mobilization_Workflow A Seed hOX1R or hOX2R expressing cells in plates B Incubate overnight A->B C Load cells with calcium-sensitive dye B->C E Measure baseline fluorescence in FLIPR C->E D Prepare serial dilutions of this compound F Add Firazorexton and measure fluorescence change D->F E->F G Generate dose-response curve and calculate EC50 F->G Selectivity_Concept cluster_ligand Ligand cluster_receptors Receptors cluster_response Response Firazorexton Firazorexton Hydrate OX2R OX2R Firazorexton->OX2R Binds with High Affinity OX1R OX1R Firazorexton->OX1R Binds with Low Affinity High_Potency High Potency (EC50 = 19 nM) OX2R->High_Potency Low_Potency Low Potency (EC50 = 14,000 nM) OX1R->Low_Potency

References

Chemical and physical properties of Firazorexton hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Firazorexton (B3326018) hydrate (B1144303), also known as TAK-994, is a potent and selective oral agonist of the orexin (B13118510) 2 receptor (OX2R).[1] Developed for the treatment of narcolepsy, it has demonstrated the ability to promote wakefulness and reduce narcolepsy-like symptoms in preclinical models. This document provides an in-depth overview of the chemical and physical properties of Firazorexton hydrate, its mechanism of action, and detailed experimental protocols for key in vitro assays.

Chemical and Physical Properties

This compound is the sesquihydrate form of Firazorexton. The compound is a white to off-white solid. A summary of its known chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of Firazorexton and its Hydrate

PropertyValueSource
Chemical Name N-[(2S,3S)-2-[[3-(3,5-difluorophenyl)-2-fluorophenyl]methyl]-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]methanesulfonamideIUPHAR/BPS Guide
Synonyms TAK-994MedChemExpress[1]
Molecular Formula (Free Base) C₂₂H₂₅F₃N₂O₄SMedChemExpress
Molecular Weight (Free Base) 470.51 g/mol MedChemExpress
Molecular Formula (Sesquihydrate) C₂₂H₂₅F₃N₂O₄S · 1.5H₂OAbMole BioScience
Molecular Weight (Sesquihydrate) 497.53 g/mol AbMole BioScience[2]
CAS Number (Hydrate) 2861934-86-1AbMole BioScience[2]
IUPAC Name N-[(2S,3S)-2-[[3-(3,5-difluorophenyl)-2-fluorophenyl]methyl]-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]methanesulfonamideIUPHAR/BPS Guide
InChI InChI=1S/C22H25F3N2O4S/c1-22(2,29)21(28)27-8-7-18(26-32(3,30)31)19(27)11-13-5-4-6-17(20(13)25)14-9-15(23)12-16(24)10-14/h4-6,9-10,12,18-19,26,29H,7-8,11H2,1-3H3/t18-,19-/m0/s1Wikipedia[3]
InChIKey VOSAWOSMGPKQEQ-OALUTQOASA-NWikipedia[3]
SMILES CC(C)(C(=O)N1CC--INVALID-LINK--NS(=O)(=O)C)OWikipedia[3]
Storage (Powder) -20°C for 3 years; 4°C for 2 yearsAbMole BioScience[2]
Storage (In solvent) -80°C for 6 months; -20°C for 1 monthAbMole BioScience[2], MedChemExpress[4]

Mechanism of Action and Signaling Pathway

Firazorexton is a selective agonist of the orexin 2 receptor (OX2R), a G-protein coupled receptor (GPCR). It exhibits over 700-fold selectivity for OX2R over the orexin 1 receptor (OX1R).[5][6][7][8][9] The binding of Firazorexton to OX2R initiates a cascade of intracellular signaling events.

Upon activation, OX2R can couple to multiple G-protein subtypes, including Gq/11, Gi/o, and Gs. The primary signaling pathway for orexin receptors involves the activation of the Gq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.

In addition to G-protein dependent signaling, Firazorexton-induced OX2R activation also leads to the recruitment of β-arrestin. This interaction is involved in receptor desensitization and internalization, as well as initiating G-protein independent signaling cascades. One of the key downstream effects of both G-protein and β-arrestin pathways is the phosphorylation and activation of the extracellular signal-regulated kinase (ERK) 1/2, a member of the mitogen-activated protein kinase (MAPK) family.

The following diagram illustrates the signaling pathway of Firazorexton at the OX2R:

Firazorexton_Signaling_Pathway Firazorexton Firazorexton Hydrate OX2R OX2R Firazorexton->OX2R Binds to and activates Gq Gq Protein OX2R->Gq Activates beta_arrestin β-Arrestin OX2R->beta_arrestin Recruits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates ERK ERK1/2 Phosphorylation Ca_release->ERK Contributes to beta_arrestin->ERK Promotes Cellular_Response Cellular Response (e.g., Wakefulness) ERK->Cellular_Response Leads to

Firazorexton signaling at the OX2R.

Table 2: In Vitro Activity of this compound

AssayCell LineEC₅₀Source
Calcium MobilizationhOX2R/CHO-K119 nMMedChemExpress[1]
β-Arrestin RecruitmenthOX2R/CHO-EA100 nMMedChemExpress[1]
ERK1/2 PhosphorylationhOX2R/CHO-EA170 nMMedChemExpress[1]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of OX2R by Firazorexton.

Experimental Workflow:

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Culture hOX2R/CHO-K1 cells cell_seeding 2. Seed cells into a 96-well plate cell_culture->cell_seeding cell_incubation 3. Incubate overnight cell_seeding->cell_incubation dye_loading 4. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cell_incubation->dye_loading compound_addition 5. Add varying concentrations of this compound dye_loading->compound_addition fluorescence_measurement 6. Measure fluorescence intensity (e.g., using FLIPR) compound_addition->fluorescence_measurement data_normalization 7. Normalize fluorescence data fluorescence_measurement->data_normalization dose_response 8. Generate dose-response curves data_normalization->dose_response ec50_calculation 9. Calculate EC₅₀ value dose_response->ec50_calculation

Workflow for Calcium Mobilization Assay.

Methodology:

  • Cell Culture: Maintain human orexin 2 receptor expressing Chinese Hamster Ovary (hOX2R/CHO-K1) cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Plate the cells in a 96-well black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a buffered saline solution and then incubate them with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in the dark at 37°C for approximately 1 hour.

  • Compound Addition: Prepare serial dilutions of this compound. Utilize a fluorescence imaging plate reader (FLIPR) or a similar instrument to add the compound dilutions to the cell plate.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time. The peak fluorescence response is used for analysis.

  • Data Analysis: Normalize the fluorescence data to the baseline before compound addition. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.[10]

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated OX2R.

Experimental Workflow:

Beta_Arrestin_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Culture hOX2R/CHO-EA cells (co-expressing OX2R-PK and β-arrestin-EA) cell_seeding 2. Seed cells into a white-walled 96-well plate cell_culture->cell_seeding cell_incubation 3. Incubate overnight cell_seeding->cell_incubation compound_addition 4. Add varying concentrations of this compound cell_incubation->compound_addition incubation 5. Incubate for 1-2 hours compound_addition->incubation detection_reagent 6. Add chemiluminescent substrate incubation->detection_reagent luminescence_measurement 7. Measure luminescence detection_reagent->luminescence_measurement data_normalization 8. Normalize luminescence data luminescence_measurement->data_normalization dose_response 9. Generate dose-response curves data_normalization->dose_response ec50_calculation 10. Calculate EC₅₀ value dose_response->ec50_calculation

Workflow for β-Arrestin Recruitment Assay.

Methodology:

  • Cell Culture: Use a cell line engineered to co-express the OX2R fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., hOX2R/CHO-EA).

  • Cell Seeding: Plate the cells in a white-walled 96-well plate and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound to the cells.

  • Incubation: Incubate the plate at 37°C for a period sufficient to allow for β-arrestin recruitment (typically 1-2 hours).

  • Detection: Add a chemiluminescent substrate for the complemented enzyme (formed upon β-arrestin recruitment).

  • Luminescence Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data and generate dose-response curves to calculate the EC₅₀ value.[11]

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, a downstream effector of OX2R signaling.

Experimental Workflow:

ERK_Phosphorylation_Workflow cluster_prep Cell Preparation & Stimulation cluster_assay Assay Procedure (e.g., Western Blot) cluster_analysis Data Analysis cell_culture 1. Culture hOX2R/CHO-EA cells cell_seeding 2. Seed cells and incubate overnight cell_culture->cell_seeding serum_starvation 3. Serum-starve cells cell_seeding->serum_starvation compound_stimulation 4. Stimulate with Firazorexton hydrate for a short period serum_starvation->compound_stimulation cell_lysis 5. Lyse cells compound_stimulation->cell_lysis protein_quant 6. Quantify protein concentration cell_lysis->protein_quant sds_page 7. SDS-PAGE protein_quant->sds_page western_blot 8. Western Blot with anti-phospho-ERK and anti-total-ERK antibodies sds_page->western_blot band_quant 9. Quantify band intensities western_blot->band_quant ratio_calc 10. Calculate phospho-ERK/ total-ERK ratio band_quant->ratio_calc dose_response 11. Generate dose-response curves ratio_calc->dose_response ec50_calculation 12. Calculate EC₅₀ value dose_response->ec50_calculation

Workflow for ERK1/2 Phosphorylation Assay.

Methodology:

  • Cell Culture and Seeding: Culture and seed hOX2R/CHO-EA cells as described in the previous protocols.

  • Serum Starvation: Prior to the experiment, serum-starve the cells for several hours to reduce basal ERK phosphorylation.

  • Compound Stimulation: Treat the cells with various concentrations of this compound for a short period (e.g., 5-10 minutes).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • After visualization, strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Calculate the ratio of p-ERK1/2 to total ERK1/2 for each concentration of this compound. Generate a dose-response curve and calculate the EC₅₀ value.[12]

Conclusion

This compound is a valuable research tool for studying the orexin system and its role in regulating sleep and wakefulness. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working with this compound. It is important to note that while Firazorexton showed promise in preclinical and early clinical studies, its clinical development was discontinued (B1498344) due to safety concerns, specifically drug-induced liver injury.[3] This highlights the importance of thorough safety and toxicity assessments in drug development.

References

Firazorexton Hydrate (TAK-994): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2861934-86-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Firazorexton (B3326018), also known as TAK-994, is a potent and selective orexin (B13118510) type 2 receptor (OX2R) agonist that was under investigation for the treatment of narcolepsy. As a brain-penetrant, orally active small molecule, it showed promise in preclinical models by promoting wakefulness and reducing narcolepsy-like symptoms. However, its clinical development was halted during Phase 2 trials due to observations of drug-induced liver injury. This technical guide provides a comprehensive overview of Firazorexton hydrate (B1144303), including its chemical properties, mechanism of action, preclinical and clinical data, and the safety concerns that led to its discontinuation.

Chemical and Physical Properties

Firazorexton hydrate is the hydrated form of the active compound Firazorexton. Its chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 2861934-86-1[1][2][3]
Development Code TAK-994[1][4][5]
Molecular Formula C22H25F3N2O4S·3/2H2O[1][2]
Molecular Weight 497.53 g/mol [1][2]
IUPAC Name N-[(2S,3S)-2-[[3-(3,5-difluorophenyl)-2-fluorophenyl]methyl]-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]methanesulfonamide hydrate[4]
Appearance White to off-white solid[2]
Purity (LCMS) 99.94%[2]
Solubility 10 mM in DMSO[6]

Mechanism of Action

Firazorexton is a selective agonist of the orexin receptor 2 (OX2R), a G-protein coupled receptor primarily expressed in the brain. Orexin neuropeptides (Orexin-A and Orexin-B) are produced in the lateral hypothalamus and play a crucial role in regulating wakefulness, arousal, and appetite. The loss of orexin-producing neurons is the underlying cause of narcolepsy type 1.[7] By mimicking the action of endogenous orexins at the OX2R, Firazorexton was designed to restore wakefulness-promoting signals.

Receptor Selectivity and Potency

Firazorexton exhibits high selectivity for the human OX2R over the orexin receptor 1 (OX1R), with a reported selectivity of over 700-fold.[4][5] This selectivity was a key design feature, as OX2R is considered the primary mediator of orexin's wake-promoting effects.

ParameterValueCell Line
hOX2R EC50 (Calcium Mobilization) 19 nM[1][3][8][9][10]hOX2R/CHO-K1 cells[8][10]
hOX2R EC50 (β-arrestin Recruitment) 100 nM[8]hOX2R/CHO-EA cells[8]
hOX2R EC50 (ERK1/2 Phosphorylation) 170 nM[8]hOX2R/CHO-EA cells[8]
Signaling Pathway

Upon binding to the OX2R, Firazorexton activates downstream signaling cascades. This includes the mobilization of intracellular calcium and the recruitment of β-arrestin, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[8]

Firazorexton_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Firazorexton Firazorexton OX2R OX2R Firazorexton->OX2R Binds Gq Gq protein OX2R->Gq Activates beta_arrestin β-arrestin OX2R->beta_arrestin Recruits PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release ERK_pathway ERK1/2 Phosphorylation beta_arrestin->ERK_pathway Preclinical_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_results Key Findings receptor_binding Receptor Binding Assays (hOX1R & hOX2R) functional_assays Functional Assays (Ca²⁺, β-arrestin, ERK) receptor_binding->functional_assays selectivity High Selectivity for OX2R receptor_binding->selectivity animal_model Mouse Models of Narcolepsy functional_assays->animal_model Proceed to In Vivo dosing Oral Administration of Firazorexton animal_model->dosing outcomes Measurement of Wakefulness, Sleep, and Cataplexy dosing->outcomes efficacy Increased Wakefulness Reduced Cataplexy outcomes->efficacy

References

An In-depth Technical Guide to the Synthesis and Purification of Firazorexton Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Firazorexton (B3326018), also known as TAK-994, is a potent and selective oral agonist of the orexin (B13118510) 2 receptor (OX2R) that was under investigation for the treatment of narcolepsy.[1][2] Orexin neuropeptides are key regulators of wakefulness, and their deficiency is the underlying cause of narcolepsy type 1.[3] Firazorexton was developed to mimic the action of endogenous orexins on the OX2R, thereby promoting wakefulness.[2] Although its clinical development was halted due to observations of liver toxicity, the synthesis and study of Firazorexton and its hydrate (B1144303) form remain of significant interest to the scientific community for understanding orexin receptor pharmacology and for the development of future orexin receptor agonists.[2] This technical guide provides a comprehensive overview of the synthesis and purification of Firazorexton hydrate, including detailed experimental protocols, a summary of its mechanism of action with a corresponding signaling pathway diagram, and a discussion of the characterization of its hydrate form.

Mechanism of Action and Signaling Pathway

Firazorexton is a selective agonist of the orexin 2 receptor (OX2R), a G-protein coupled receptor (GPCR).[2] The orexin system plays a crucial role in the regulation of sleep and wakefulness, and the activation of OX2R is known to promote wakefulness.[3] Upon binding of an agonist like Firazorexton, the OX2R undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily Gq and to a lesser extent Gs and Gi.

The activation of Gq protein initiates the phospholipase C (PLC) signaling cascade. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC).

Activation of Gs protein stimulates adenylyl cyclase (AC), which converts ATP to cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA). Both PKC and PKA can phosphorylate a variety of downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and ion channels, ultimately leading to neuronal excitation and the promotion of a wakeful state. One of the downstream effects is the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) 1/2.

Firazorexton_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Activation cluster_downstream Downstream Signaling Firazorexton Firazorexton OX2R Orexin 2 Receptor (OX2R) Firazorexton->OX2R Gq Gq OX2R->Gq activates Gs Gs OX2R->Gs activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_release->PKC activates ERK ERK1/2 Activation PKC->ERK CREB CREB Activation PKA->CREB Neuronal_Excitation Neuronal Excitation & Wakefulness Promotion ERK->Neuronal_Excitation CREB->Neuronal_Excitation

Caption: Orexin 2 Receptor Signaling Pathway Activated by Firazorexton.

Synthesis of Firazorexton

The synthesis of Firazorexton is a multi-step process that involves the construction of a substituted pyrrolidine (B122466) core followed by the introduction of the biaryl moiety and the final acylation. The following experimental protocols are based on the procedures described in patent WO2019027058A1.

Synthesis Workflow

Synthesis_Workflow Start Starting Materials Step1 Multi-step synthesis Start->Step1 Intermediate1 Intermediate A (Pyrrolidine derivative) Step2 Suzuki Coupling Intermediate1->Step2 Intermediate2 Intermediate B (Biaryl precursor) Intermediate2->Step2 Intermediate3 Intermediate C (Coupled product) Step3 Deprotection Intermediate3->Step3 Intermediate4 Intermediate D (Deprotected amine) Step4 Sulfonylation Intermediate4->Step4 Intermediate5 Intermediate E (Sulfonamide) Step5 Acylation Intermediate5->Step5 Final_Product Firazorexton Step1->Intermediate1 Step2->Intermediate3 Step3->Intermediate4 Step4->Intermediate5 Step5->Final_Product

Caption: General Synthetic Workflow for Firazorexton.

Experimental Protocols

2.2.1. Synthesis of (2S,3S)-tert-butyl 3-(methylsulfonamido)-2-((2,3',5'-trifluoro-[1,1'-biphenyl]-3-yl)methyl)pyrrolidine-1-carboxylate

  • Reaction: To a solution of (2S,3S)-tert-butyl 2-((3-bromo-2-fluorobenzyl)methyl)-3-(methylsulfonamido)pyrrolidine-1-carboxylate (an exemplary intermediate, the synthesis of which is detailed in the reference patent) in a suitable solvent such as 1,4-dioxane (B91453) and water is added (3,5-difluorophenyl)boronic acid, a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), and a base such as sodium carbonate.

  • Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours.

  • Work-up and Purification: After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography.

2.2.2. Synthesis of N-((2S,3S)-2-((2,3',5'-trifluoro-[1,1'-biphenyl]-3-yl)methyl)pyrrolidin-3-yl)methanesulfonamide

  • Reaction: The product from the previous step is dissolved in a suitable solvent such as dichloromethane (B109758) or 1,4-dioxane. A strong acid, such as trifluoroacetic acid or hydrochloric acid in dioxane, is added to the solution.

  • Conditions: The reaction is typically carried out at room temperature for a period of 1 to 4 hours.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is often used in the next step without further purification, or it can be neutralized with a base and extracted if necessary.

2.2.3. Synthesis of Firazorexton (N-((2S,3S)-1-(2-hydroxy-2-methylpropanoyl)-2-((2,3',5'-trifluoro-[1,1'-biphenyl]-3-yl)methyl)pyrrolidin-3-yl)methanesulfonamide)

  • Reaction: To a solution of N-((2S,3S)-2-((2,3',5'-trifluoro-[1,1'-biphenyl]-3-yl)methyl)pyrrolidin-3-yl)methanesulfonamide in a solvent like dichloromethane or N,N-dimethylformamide, are added 2-hydroxy-2-methylpropanoic acid, a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).

  • Conditions: The reaction is stirred at room temperature for several hours to overnight.

  • Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed sequentially with aqueous acid, aqueous base, and brine, then dried and concentrated. The crude product is purified by silica gel column chromatography to yield Firazorexton.

Purification of this compound

While the patent literature primarily describes the synthesis of the anhydrous form of Firazorexton, the compound intended for clinical use is a hydrate, specifically a sesquihydrate.[4][5] The purification of the final active pharmaceutical ingredient (API) is a critical step to ensure high purity and the correct solid-state form.

Purification Techniques
  • Chromatography: As mentioned in the synthetic protocols, silica gel column chromatography is used to purify the final compound and its intermediates. For large-scale production, techniques like flash chromatography or preparative high-performance liquid chromatography (HPLC) would likely be employed. The choice of stationary phase (e.g., normal phase silica or reversed-phase C18) and mobile phase would be optimized to achieve the desired separation of impurities.

  • Crystallization: The formation of this compound is achieved through crystallization from a suitable solvent system containing water. The specific conditions for crystallization, such as the choice of solvent and anti-solvent, temperature profile, and seeding, are crucial for obtaining the desired hydrate form with high purity and good crystal morphology. This process would also serve as a final purification step, as impurities are often excluded from the crystal lattice.

Preparation and Characterization of this compound

The preparation of a specific hydrate form typically involves dissolving the anhydrous compound in a suitable solvent and then inducing crystallization by adding water or by exposure to a humid environment.

The characterization of pharmaceutical hydrates is essential to confirm the presence and stoichiometry of water in the crystal lattice. Standard analytical techniques for this purpose include:

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For a hydrate, a weight loss corresponding to the water molecules will be observed upon heating. This allows for the determination of the stoichiometry of the hydrate.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to observe thermal events such as dehydration and melting, which are characteristic of a specific hydrate form.

  • Powder X-ray Diffraction (PXRD): PXRD provides a unique diffraction pattern for a crystalline solid. The PXRD pattern of the hydrate will be distinct from that of the anhydrous form and can be used for identification and to assess crystallinity.

  • Karl Fischer Titration: This is a standard method for the quantitative determination of water content in a solid sample.

Although specific public data for the characterization of this compound is limited, it is known to be a sesquihydrate, meaning it contains 1.5 moles of water per mole of Firazorexton.[4][5]

Data Presentation

The following tables summarize the key information regarding Firazorexton.

Identifier Value
Compound Name Firazorexton
Development Code TAK-994
IUPAC Name N-[(2S,3S)-2-[[3-(3,5-difluorophenyl)-2-fluorophenyl]methyl]-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]methanesulfonamide[2]
CAS Number 2274802-95-6 (anhydrous)[2]
Molecular Formula (anhydrous) C22H25F3N2O4S[2]
Molar Mass (anhydrous) 470.51 g/mol [2]
Molecular Formula (sesquihydrate) C22H25F3N2O4S · 1.5 H2O[4]
Pharmacological Data Value
Target Orexin 2 Receptor (OX2R)
Mechanism of Action Agonist
Selectivity >700-fold for OX2R over OX1R[2]

Note: Detailed quantitative data on the yields of individual synthetic and purification steps are not publicly available in the referenced literature.

Conclusion

This technical guide has provided a detailed overview of the synthesis and purification of this compound, a selective OX2R agonist. The multi-step synthesis, based on patent literature, involves the construction of a key pyrrolidine intermediate followed by Suzuki coupling and final acylation. While specific details on the large-scale purification and hydrate formation are proprietary, this guide has outlined the likely methodologies based on standard pharmaceutical practices. The mechanism of action through the OX2R signaling pathway has been described and visualized. The information presented herein serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the orexin system and the synthesis of novel receptor agonists.

References

Firazorexton Hydrate: A Technical Overview of a Potent Orexin-2 Receptor Agagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Firazorexton (B3326018) (TAK-994) is a potent, orally active, and brain-penetrant selective orexin-2 receptor (OX2R) agonist that was under development for the treatment of narcolepsy type 1. It showed promise in promoting wakefulness and reducing cataplexy. However, its clinical development was halted due to instances of drug-induced liver injury. This document provides a technical overview of Firazorexton hydrate (B1144303), focusing on its mechanism of action and available physicochemical properties, in the absence of publicly available crystallographic data. While specific details regarding the crystal structure of Firazorexton hydrate are not available in published literature, this guide consolidates the known scientific information about the compound.

Introduction

Orexin (B13118510) neuropeptides, orexin-A and orexin-B, are key regulators of sleep and wakefulness, acting through the orexin-1 (OX1R) and orexin-2 (OX2R) receptors. A deficiency in orexin signaling is the underlying cause of narcolepsy type 1, a chronic neurological disorder characterized by excessive daytime sleepiness and cataplexy. Firazorexton was designed as a selective OX2R agonist to mimic the effects of endogenous orexins and thereby alleviate the symptoms of narcolepsy.

Physicochemical Properties

While detailed crystallographic data for this compound is not publicly available, some chemical and physical properties have been reported. Notably, a sesquihydrate formulation of firazorexton has been mentioned, suggesting a crystalline form containing 1.5 moles of water per mole of Firazorexton.

PropertyValueSource
Molecular Formula C₂₂H₂₅F₃N₂O₄SPubChem
Molar Mass 470.51 g/mol PubChem
CAS Number 2274802-95-6Wikipedia
Development Code TAK-994Wikipedia

Mechanism of Action: Orexin-2 Receptor Signaling

Firazorexton acts as a selective agonist at the OX2R, a G-protein coupled receptor (GPCR). Upon binding, it initiates a cascade of intracellular signaling events that lead to neuronal excitation and the promotion of wakefulness.

The primary signaling pathway activated by OX2R agonists involves the Gq protein subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevation of intracellular Ca²⁺ and activation of PKC are key events that contribute to the excitatory effects of orexin signaling.

Additionally, OX2R activation can couple to other G-proteins, such as Gs and Gi, leading to the modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels, further diversifying the cellular response.

Firazorexton_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Firazorexton Firazorexton OX2R OX2R (Orexin-2 Receptor) Firazorexton->OX2R Binds to Gq Gq OX2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Neuronal Excitation & Wakefulness Promotion Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Figure 1: Simplified signaling pathway of Firazorexton via the OX2R-Gq pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and crystallographic analysis of this compound are proprietary and not available in the public domain. However, general methodologies for characterizing hydrate forms of pharmaceutical compounds are well-established.

General Protocol for Hydrate Screening

A typical hydrate screening process would involve the following steps to identify and characterize different hydrate forms of a drug substance like Firazorexton.

Hydrate_Screening_Workflow start Start: Firazorexton Anhydrous Form slurry Slurry Equilibration in Water/Solvent Mixtures at Different Temperatures start->slurry crystallization Recrystallization from Aqueous Solvent Systems start->crystallization humidity Storage under Controlled Humidity Conditions start->humidity analysis Solid-State Analysis: - PXRD - TGA - DSC - Karl Fischer Titration - Raman/IR Spectroscopy slurry->analysis crystallization->analysis humidity->analysis structure Single Crystal Obtained? analysis->structure scxrd Single-Crystal X-ray Diffraction (SC-XRD) structure->scxrd Yes end End: Characterized Hydrate Form(s) structure->end No scxrd->end

Figure 2: A general experimental workflow for hydrate screening of a pharmaceutical compound.

Protocol Description:

  • Sample Preparation: The anhydrous form of Firazorexton would be subjected to various conditions to induce hydrate formation.

  • Hydrate Formation:

    • Slurry Equilibration: The compound is stirred in water or a mixture of water and organic solvents at different temperatures for an extended period.

    • Recrystallization: The compound is dissolved in a solvent system containing water at an elevated temperature and then cooled to induce crystallization.

    • Humidity Exposure: The anhydrous form is stored in chambers with controlled relative humidity.

  • Solid-State Analysis: The resulting solid forms are harvested and analyzed using a suite of techniques:

    • Powder X-ray Diffraction (PXRD): To identify new crystalline forms.

    • Thermogravimetric Analysis (TGA): To determine the water content by measuring weight loss upon heating.

    • Differential Scanning Calorimetry (DSC): To study the thermal behavior and phase transitions.

    • Karl Fischer Titration: To quantify the amount of water present.

    • Vibrational Spectroscopy (Raman/IR): To detect changes in molecular vibrations due to the presence of water of hydration.

  • Single-Crystal X-ray Diffraction (SC-XRD): If suitable single crystals can be grown, SC-XRD would be employed to determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing definitive proof and detailed structural information of the hydrate form.

Clinical Development and Discontinuation

Firazorexton (TAK-994) entered Phase 2 clinical trials for the treatment of narcolepsy type 1. While it demonstrated significant efficacy in improving wakefulness and reducing cataplexy, the trials were terminated due to observations of drug-induced liver injury in some participants. This adverse effect was deemed serious enough to halt further development of the compound.

Conclusion

This compound is a scientifically significant molecule due to its potent and selective agonism of the OX2R, a key target for the treatment of narcolepsy. Although its clinical development was stopped, the study of Firazorexton has provided valuable insights into the therapeutic potential of OX2R agonists. The lack of public information on its crystal structure highlights the proprietary nature of pharmaceutical research and development. Future research in this area will likely focus on developing OX2R agonists with improved safety profiles.

In Vitro Activity of Firazorexton Hydrate on hOX2R/CHO-K1 Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of Firazorexton hydrate (B1144303) (also known as TAK-994), a selective agonist for the orexin (B13118510) 2 receptor (OX2R). The data presented herein focuses on its activity in a recombinant Chinese Hamster Ovary (CHO-K1) cell line stably expressing the human orexin 2 receptor (hOX2R). This document details the quantitative analysis of Firazorexton hydrate's potency and downstream signaling effects, outlines the experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows.

Core Data Presentation

The in vitro activity of this compound was characterized through a series of functional assays designed to measure its potency and efficacy at the human OX2R. The quantitative data from these studies are summarized in the tables below.

Table 1: Potency of this compound in hOX2R Expressing Cells

AssayCell LineParameterValue (nM)
Calcium MobilizationhOX2R/CHO-K1EC5019[1][2][3]
β-Arrestin RecruitmenthOX2R/CHO-EAEC50100[1][3]
ERK1/2 PhosphorylationhOX2R/CHO-EAEC50170[1][3]

Table 2: Selectivity Profile of this compound

ReceptorCell LineParameterValue (µM)Selectivity (fold)
hOX2RhOX2R/CHO-K1EC50 (Calcium Mobilization)0.019[4]>700-fold vs hOX1R[2][5]
hOX1RhOX1R/CHO-K1EC50 (Calcium Mobilization)14[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of the orexin 2 receptor and the general workflow of the in vitro experiments conducted to characterize this compound.

hOX2R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_arrestin β-Arrestin Pathway Firazorexton Firazorexton hOX2R hOX2R Firazorexton->hOX2R binds Gq Gq hOX2R->Gq activates beta_arrestin β-Arrestin hOX2R->beta_arrestin recruits PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca2+ Ca2+ IP3->Ca2+ releases from ER PKC PKC DAG->PKC activates ERK1/2 ERK1/2 PKC->ERK1/2 phosphorylates pERK1/2 pERK1/2 ERK1/2->pERK1/2 activation

Figure 1: hOX2R Signaling Pathway

Experimental_Workflow start Start cell_culture Culture hOX2R/CHO-K1 cells start->cell_culture seeding Seed cells into microplates cell_culture->seeding compound_prep Prepare serial dilutions of this compound seeding->compound_prep assay Perform Functional Assay (Calcium, β-Arrestin, or pERK) compound_prep->assay data_acquisition Acquire data using plate reader (e.g., FLIPR) or Western Blot assay->data_acquisition analysis Analyze data and determine EC50 values data_acquisition->analysis end End analysis->end

Figure 2: General Experimental Workflow

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro functional assays used to characterize this compound.

Cell Culture
  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human orexin 2 receptor (hOX2R).

  • Culture Medium: Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation. The orexin 2 receptor is known to couple to the Gq protein, which activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and subsequent release of calcium from intracellular stores.

  • Cell Plating: hOX2R/CHO-K1 cells are seeded into black-walled, clear-bottom 96- or 384-well microplates and cultured overnight to form a confluent monolayer.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) in a buffered salt solution for 1 hour at 37°C. Probenecid may be included to prevent dye leakage.

  • Compound Addition: Serial dilutions of this compound are prepared in an appropriate assay buffer. The compound plate is then transferred to a fluorescent imaging plate reader (FLIPR) or a similar instrument.

  • Data Acquisition: The instrument adds the this compound solutions to the cell plate while simultaneously monitoring fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response is measured for each concentration of this compound. The data are then normalized and fitted to a four-parameter logistic equation to determine the EC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated hOX2R, a key event in receptor desensitization and signaling.

  • Assay Principle: A common method for this assay is an enzyme fragment complementation (EFC) assay. In this system, the hOX2R is tagged with a small enzyme fragment, and β-arrestin is tagged with a larger, complementing fragment. Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments come into proximity, forming an active enzyme that converts a substrate to a chemiluminescent signal.

  • Cell Plating: hOX2R/CHO-EA cells, engineered for the β-arrestin recruitment assay, are seeded into white-walled microplates.

  • Compound Incubation: Serial dilutions of this compound are added to the cells and incubated for a specified period (e.g., 90 minutes) at 37°C.

  • Signal Detection: A substrate solution is added, and the chemiluminescent signal is measured using a luminometer.

  • Data Analysis: The luminescent signal is plotted against the concentration of this compound, and the data are fitted to a sigmoidal dose-response curve to calculate the EC50.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream signaling event following hOX2R activation.

  • Cell Treatment: hOX2R/CHO-EA cells are grown to near confluence in multi-well plates and then serum-starved for several hours to reduce basal phosphorylation levels. The cells are then treated with various concentrations of this compound for a short period (e.g., 5-10 minutes) at 37°C.

  • Cell Lysis: The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: The band intensities for p-ERK1/2 are normalized to the total ERK1/2 bands. The normalized data are then plotted against the concentration of this compound to determine the EC50 value.

Conclusion

This compound is a potent and selective agonist of the human orexin 2 receptor. The in vitro data from studies using hOX2R/CHO-K1 and related cell lines demonstrate its ability to activate the receptor and stimulate downstream signaling pathways, including calcium mobilization, β-arrestin recruitment, and ERK1/2 phosphorylation. The methodologies described in this guide provide a framework for the continued investigation of this and other orexin receptor modulators. It is important to note that while Firazorexton showed promise, its clinical development was discontinued (B1498344) due to safety concerns, specifically drug-induced liver injury.[5][6]

References

An In-depth Technical Guide to the Downstream Signaling Pathways of Firazorexton Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firazorexton hydrate (B1144303), also known as TAK-994, is a potent and selective orally active agonist of the orexin (B13118510) 2 receptor (OX2R).[1][2] Developed by Takeda Pharmaceutical Company, it was investigated for the treatment of narcolepsy, a chronic neurological disorder characterized by excessive daytime sleepiness and cataplexy.[2] Firazorexton hydrate demonstrated remarkable efficacy in preclinical and early clinical studies. However, its clinical development was halted in Phase 2 trials due to concerns about drug-induced liver injury.[2] Despite its discontinuation for this indication, the study of this compound has provided valuable insights into the downstream signaling pathways of OX2R, a G-protein coupled receptor (GPCR) that plays a crucial role in regulating wakefulness, arousal, and other physiological processes. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of the molecular cascades.

Core Downstream Signaling Pathways of this compound

As a selective OX2R agonist, this compound initiates a cascade of intracellular events upon binding to its target receptor. The primary signaling pathways identified are:

  • Gq-Protein Coupled Calcium Mobilization: Activation of OX2R by this compound leads to the coupling and activation of the Gq alpha subunit of heterotrimeric G-proteins. This initiates a well-defined pathway culminating in the release of intracellular calcium.

  • β-Arrestin Recruitment: Like many GPCRs, agonist binding to OX2R promotes the recruitment of β-arrestin proteins. This process is crucial for receptor desensitization, internalization, and the initiation of G-protein-independent signaling.

  • MAPK/ERK Pathway Activation: this compound stimulates the phosphorylation and activation of the mitogen-activated protein kinases (MAPK), specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is a key regulator of gene expression and cellular processes.

The following sections will delve into the specifics of each of these pathways, presenting quantitative data and detailed experimental methodologies.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound in activating its primary downstream signaling pathways.

Signaling PathwayParameterValue (nM)Cell LineReference
Calcium Mobilization EC5019hOX2R/CHO-K1[1]
β-Arrestin Recruitment EC50100hOX2R/CHO-EA[1]
ERK1/2 Phosphorylation EC50170hOX2R/CHO-EA[1]

Signaling Pathway Diagrams

Firazorexton_Signaling_Pathways OX2R OX2R beta_arrestin beta_arrestin OX2R->beta_arrestin Recruits Firazorexton Firazorexton Gq Gq PLC PLC PIP2 PIP2 IP3 IP3 DAG DAG ER ER PKC PKC Ras Ras Ca2_cyto Ca2_cyto Raf Raf MEK MEK ERK ERK Gene_Expression Gene_Expression

Figure 1: this compound Downstream Signaling Pathways.

Gq-Protein Coupled Calcium Mobilization

Upon binding of this compound, the OX2R undergoes a conformational change that facilitates its interaction with and activation of the heterotrimeric G-protein Gq. The activated Gαq subunit, in turn, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This transient increase in intracellular calcium concentration is a hallmark of OX2R activation and can be readily measured to quantify receptor agonism.

β-Arrestin Recruitment

Following agonist-induced activation and subsequent phosphorylation by G-protein-coupled receptor kinases (GRKs), OX2R serves as a docking site for β-arrestin proteins. The recruitment of β-arrestin to the receptor sterically hinders further G-protein coupling, leading to desensitization of the G-protein-mediated signal. Furthermore, β-arrestin acts as a scaffold protein, initiating a wave of G-protein-independent signaling and facilitating receptor internalization via clathrin-coated pits.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway Activation

This compound-induced OX2R activation also leads to the stimulation of the MAPK/ERK cascade. This pathway is a critical regulator of cellular processes such as proliferation, differentiation, and survival. While the precise upstream links from OX2R to the MAPK cascade can be complex and cell-type dependent, a common mechanism involves G-protein-dependent activation of protein kinase C (PKC) by DAG. PKC can then, through a series of intermediates, activate the small GTPase Ras. Activated Ras initiates a phosphorylation cascade, sequentially activating Raf, MEK (MAPK/ERK kinase), and finally ERK1/2. Phosphorylated ERK1/2 can then translocate to the nucleus to regulate the activity of transcription factors, thereby modulating gene expression.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Calcium Mobilization Assay

This protocol describes a cell-based assay to measure the increase in intracellular calcium concentration following the application of this compound.

Calcium_Mobilization_Workflow A2 A2 B2 B2 A2->B2 B3 B3 C2 C2 B3->C2 C3 C3 D1 D1 C3->D1

Figure 2: Experimental Workflow for Calcium Mobilization Assay.

  • Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human orexin 2 receptor (hOX2R) in appropriate growth medium.

  • Cell Plating: Seed the hOX2R/CHO-K1 cells into a 96-well, black-walled, clear-bottom microplate at a suitable density and incubate overnight.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Cell Washing and Dye Incubation: Aspirate the growth medium from the cells and wash once with the assay buffer. Add the dye-loading solution to each well and incubate in the dark at 37°C for a specified time (e.g., 1 hour).

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Fluorescence Measurement: Place the cell plate into a fluorescence microplate reader (e.g., a FLIPR or FlexStation). Record a baseline fluorescence reading.

  • Compound Addition and Signal Detection: The instrument adds the this compound dilutions to the wells, and the fluorescence intensity is measured kinetically over time.

  • Data Analysis: The increase in fluorescence, corresponding to the rise in intracellular calcium, is calculated. Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

β-Arrestin Recruitment Assay

This protocol outlines a method to quantify the recruitment of β-arrestin to the activated OX2R. A common method is the PathHunter® β-arrestin assay.

Beta_Arrestin_Workflow A2 A2 B2 B2 A2->B2 C1 C1 B2->C1 C3 C3 D1 D1 C3->D1

Figure 3: Experimental Workflow for β-Arrestin Recruitment Assay.

  • Cell Line: Utilize a CHO cell line engineered to co-express hOX2R fused to a fragment of β-galactosidase (ProLink™) and β-arrestin fused to the complementary enzyme fragment (Enzyme Acceptor, EA).

  • Cell Plating: Seed the hOX2R/CHO-EA cells into a 96-well white-walled microplate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.

  • Ligand Stimulation: Add the this compound dilutions to the cells and incubate for a specified period (e.g., 90 minutes) at 37°C.

  • Signal Detection: Add the detection reagents containing the chemiluminescent substrate for β-galactosidase to each well.

  • Incubation and Measurement: Incubate the plate at room temperature to allow for the enzymatic reaction to proceed. Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. Plot the signal against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection and quantification of phosphorylated ERK1/2 in response to this compound treatment using Western blotting.

ERK_Phosphorylation_Workflow A3 A3 B1 B1 A3->B1 B2 B2 C1 C1 B2->C1 C6 C6 D1 D1 C6->D1

Figure 4: Experimental Workflow for ERK1/2 Phosphorylation Assay.

  • Cell Culture and Treatment: Seed hOX2R expressing cells (e.g., hOX2R/CHO-EA) in 6-well plates. Once confluent, serum-starve the cells for several hours to reduce basal ERK phosphorylation. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-10 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: Detect the chemiluminescent signal generated by the HRP substrate using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped of the antibodies and reprobed with an antibody for total ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal. Plot the normalized data against the logarithm of the this compound concentration to determine the EC50.

Conclusion

This compound serves as a valuable tool for elucidating the complex downstream signaling of the orexin 2 receptor. Its activation of Gq-protein coupled calcium mobilization, β-arrestin recruitment, and the MAPK/ERK pathway highlights the multifaceted nature of OX2R signaling. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers in neuroscience, pharmacology, and drug development to further explore the roles of the orexin system in health and disease. While the clinical development of this compound was halted, the knowledge gained from its study continues to contribute to our understanding of GPCR biology and informs the development of future therapeutics targeting the orexin system.

References

A Comprehensive Technical Guide to Sphingosine-1-Phosphate (S1P) Receptor Modulation by Etrasimod

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of Etrasimod, a next-generation, oral, selective sphingosine-1-phosphate (S1P) receptor modulator. It is important to clarify an initial point of potential confusion. The query specified "Firazorexton hydrate" with the molecular formula C22H25F3N2O4S. This formula and name correspond to an orexin (B13118510) type 2 receptor (OX2R) agonist, also known as TAK-994, which was investigated for narcolepsy.[1][2][3][4][5] However, the development of Firazorexton was discontinued (B1498344) due to safety concerns, specifically drug-induced liver injury.[3]

Given the focus of the request on signaling pathways, experimental workflows, and its relevance to drug development professionals, this guide will focus on Etrasimod . Etrasimod is a highly relevant compound with a similar complex chemical structure that is approved for the treatment of moderately to severely active ulcerative colitis and is under investigation for other immune-mediated inflammatory diseases.[6][7]

Molecular Formula and Weight

For clarity, the molecular details for both compounds are provided below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Notes
Firazorexton C22H25F3N2O4S470.51Anhydrous form.[3][4]
Firazorexton hydrate (B1144303) C22H25F3N2O4S·3/2H2O497.53Hydrated form.[1][2]
Etrasimod C24H27F3N2O3S492.55

Etrasimod: Mechanism of Action

Etrasimod is a selective sphingosine-1-phosphate (S1P) receptor modulator with high affinity for S1P receptor subtypes 1, 4, and 5 (S1P1, S1P4, S1P5).[6][7][8][9][10] It has minimal activity on S1P3 and no detectable activity on S1P2.[6][7][10] The therapeutic effect of Etrasimod in ulcerative colitis is believed to be mediated by its action on S1P1 receptors on lymphocytes.[6]

S1P receptors are crucial for the egress of lymphocytes from lymphoid organs.[6][11] By acting as a functional antagonist at the S1P1 receptor, Etrasimod internalizes these receptors, effectively trapping lymphocytes within the lymph nodes.[10][11][12] This reversible sequestration of lymphocytes prevents their migration to the intestines, thereby reducing the inflammatory response that characterizes ulcerative colitis.[6][10]

Signaling Pathway of Etrasimod

The following diagram illustrates the signaling pathway modulated by Etrasimod.

Etrasimod_Signaling_Pathway cluster_lymph_node Lymph Node cluster_intervention Etrasimod Intervention cluster_intestine Intestinal Mucosa S1P_high S1P (High Concentration) in Blood/Lymph S1PR1_surface S1P1 Receptor (Surface) Lymphocyte Lymphocyte Lymphocyte->S1PR1_surface Expresses Egress Lymphocyte Egress S1PR1_surface->Egress S1P Gradient-driven S1PR1_internalized S1P1 Receptor (Internalized) S1PR1_surface->S1PR1_internalized Inflammation Reduced Inflammation Egress->Inflammation Migration to Intestine (Pathological) Etrasimod Etrasimod Etrasimod->S1PR1_surface Binds & Internalizes No_Egress Egress Blocked S1PR1_internalized->No_Egress Prevents Sensing of S1P Gradient No_Egress->Inflammation Reduced Migration

Etrasimod's mechanism of action on lymphocyte trafficking.

Pharmacokinetics

Etrasimod exhibits predictable pharmacokinetic properties, supporting a once-daily oral dosing regimen without the need for dose titration.[7]

ParameterValueReference
Time to Cmax (Tmax) ~4 hours (range 2-8 hours)[6][13]
Effect of Food No clinically significant differences with high-fat meal[6][13]
Volume of Distribution (Vd) 66 (24) L[6][13]
Plasma Protein Binding 97.9%[6][13]
Metabolism Primarily by CYP2C8, CYP2C9, and CYP3A4; also undergoes conjugation[6][13]
Elimination Half-life (t1/2) ~30 hours[6][13]
Clearance Apparent steady-state oral clearance of ~1 L/h[6][13]
Excretion ~82% in feces, ~5% in urine[6][13]

Clinical Efficacy in Ulcerative Colitis

The efficacy of Etrasimod (2 mg daily) was established in the ELEVATE UC 52 and ELEVATE UC 12 Phase 3 clinical trials.[9][14]

EndpointELEVATE UC 52 (Week 12)ELEVATE UC 52 (Week 52)ELEVATE UC 12 (Week 12)Reference
Clinical Remission (Etrasimod) 27%32%25%[9][14]
Clinical Remission (Placebo) 7%7%15%[9][14]
p-value vs. Placebo <0.0001<0.00010.026[9][14]

Safety Profile

Etrasimod has demonstrated a favorable safety profile in clinical trials.[8][15][16]

Adverse Event CategoryEtrasimod GroupPlacebo GroupNotesReference
Any Adverse Event (AE) 59.9% - 71%51.6% - 56%Proportions varied between trials.[8][9]
Serious AEs 4.6% - 7.3%5.4%[8]
AEs Leading to Discontinuation 5.1% - 6.8%2.5%[8]
Serious Infections 0.6%1.9%[17]
Herpes Zoster 0.4%0.8%All cases were localized and non-serious.[17]
Bradycardia Observed in some patients, mostly asymptomatic.Not observed.A transient decrease in heart rate can occur upon treatment initiation.[6][8]

Experimental Protocols

S1P Receptor Binding Assay

Objective: To determine the binding affinity of Etrasimod to human S1P receptor subtypes (S1P1-5).

Methodology:

  • Cell Culture: Use CHO-K1 or HEK293 cell lines stably expressing individual human S1P receptor subtypes.

  • Membrane Preparation: Culture cells to confluence, harvest, and homogenize in a lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.

  • Radioligand Binding: Perform competitive binding assays using a radiolabeled S1P analog (e.g., [³²P]S1P or [³H]S1P).

  • Assay Conditions: Incubate cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled Etrasimod in a 96-well plate.

  • Separation and Detection: After incubation, rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the concentration of Etrasimod that inhibits 50% of specific radioligand binding (IC50). Convert IC50 values to binding affinity constants (Ki) using the Cheng-Prusoff equation.

Lymphocyte Egress Inhibition Assay (In Vivo)

Objective: To evaluate the effect of Etrasimod on lymphocyte trafficking from lymphoid tissues to peripheral blood.

Methodology:

  • Animal Model: Use a relevant animal model, such as C57BL/6 mice.

  • Dosing: Administer Etrasimod or vehicle control orally to groups of mice once daily for a specified period (e.g., 7 days).

  • Blood Collection: Collect peripheral blood samples via tail vein or retro-orbital sinus at baseline and at various time points post-dosing.

  • Lymphocyte Counting: Perform complete blood counts (CBCs) with differential analysis using an automated hematology analyzer to determine the absolute number of peripheral blood lymphocytes.

  • Flow Cytometry: Use flow cytometry to further characterize lymphocyte subsets (e.g., CD4+ T cells, CD8+ T cells, B cells) affected by the treatment.

  • Data Analysis: Calculate the percentage change in lymphocyte counts from baseline for each treatment group. Compare the lymphocyte counts between the Etrasimod-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Workflow Diagram

Experimental_Workflow cluster_binding_assay S1P Receptor Binding Assay cluster_in_vivo_assay In Vivo Lymphocyte Egress Assay cluster_clinical_trial Phase 3 Clinical Trial (e.g., ELEVATE UC) A1 Culture S1PR-expressing cell lines A2 Prepare Cell Membranes A1->A2 A3 Incubate Membranes with Radioligand & Etrasimod A2->A3 A4 Filter & Measure Radioactivity A3->A4 A5 Calculate Ki values A4->A5 B1 Administer Etrasimod or Vehicle to Mice B2 Collect Peripheral Blood at Time Points B1->B2 B3 Perform CBC & Flow Cytometry B2->B3 B4 Analyze Lymphocyte Count Reduction B3->B4 C1 Patient Recruitment (Moderate-Severe UC) C2 Randomize to Etrasimod 2mg or Placebo C1->C2 C3 Assess Primary Endpoint (Clinical Remission at Wk 12/52) C2->C3 C4 Monitor Safety & Adverse Events C2->C4

Workflow for preclinical and clinical evaluation of Etrasimod.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Firazorexton Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firazorexton hydrate (B1144303), also known as TAK-994, is a potent and selective orexin (B13118510) 2 receptor (OX2R) agonist that is orally active and brain-penetrant.[1][2] It has been investigated for its potential therapeutic effects in disorders characterized by hypersomnolence, such as narcolepsy. Orexin neuropeptides are central to the regulation of wakefulness, and selective activation of OX2R is a promising strategy to ameliorate symptoms of narcolepsy.[3][4] In vivo studies in mouse models of narcolepsy have demonstrated that oral administration of Firazorexton hydrate can promote wakefulness, decrease non-rapid eye movement (NREM) and REM sleep, and reduce cataplexy-like episodes.[3] This document provides a detailed protocol for the preparation and dissolution of this compound for oral administration in in vivo research settings.

Quantitative Data

The following table summarizes key in vitro and in vivo parameters for this compound, facilitating experimental design and comparison.

ParameterValueSpecies/SystemReference
Target Orexin 2 Receptor (OX2R)Human (recombinant)[2][3]
EC50 (OX2R activation) 19 nMhOX2R/CHO-K1 cells[2][3]
Selectivity >700-fold for OX2R over OX1RRecombinant human receptors[3][4]
EC50 (β-arrestin recruitment) 100 nMhOX2R/CHO-EA cells
EC50 (ERK1/2 phosphorylation) 170 nMhOX2R/CHO-EA cells
Effective Oral Dose (Wakefulness) 3-10 mg/kgMouse models of narcolepsy[1]
Effective Oral Dose (Wakefulness) 30 mg/kgC57BL/6J mice[1]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 monthIn DMSO[1]

Signaling Pathway

This compound exerts its effects by selectively binding to and activating the orexin 2 receptor (OX2R), a G-protein coupled receptor (GPCR). This activation initiates a cascade of intracellular signaling events. The primary signaling pathways involve the coupling to Gq, Gi, and Gs proteins, leading to increased intracellular calcium levels and modulation of adenylyl cyclase activity. Furthermore, OX2R activation by Firazorexton recruits β-arrestin and stimulates the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), which are key downstream effectors in cellular responses.

Firazorexton_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Firazorexton Firazorexton Hydrate OX2R OX2R (GPCR) Firazorexton->OX2R G_protein G-Proteins (Gq, Gi, Gs) OX2R->G_protein beta_arrestin β-Arrestin OX2R->beta_arrestin PLC Phospholipase C (PLC) G_protein->PLC ERK_pathway MAPK/ERK Pathway beta_arrestin->ERK_pathway Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase Cellular_Response Cellular Response (e.g., Wakefulness Promotion) Ca_increase->Cellular_Response pERK Phosphorylation of ERK1/2 ERK_pathway->pERK pERK->Cellular_Response

This compound Signaling Pathway

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into the final dosing vehicle.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh the desired amount of this compound powder into the tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 50 mg/mL).

  • Vortex the tube thoroughly until the powder is completely dissolved, resulting in a clear solution.

  • Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Preparation of Dosing Solution for Oral Gavage (Aqueous-Based Vehicle)

Objective: To prepare a ready-to-use dosing solution of this compound in an aqueous-based vehicle suitable for oral administration to mice. This formulation is suitable when a clear solution is desired.

Materials:

  • This compound stock solution in DMSO

  • 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline

  • Sterile conical tubes

  • Sterile, pyrogen-free saline

  • Vortex mixer

Procedure:

  • Prepare the 20% SBE-β-CD in saline solution by dissolving the appropriate amount of SBE-β-CD powder in sterile saline. Ensure complete dissolution.

  • In a sterile conical tube, add the required volume of the 20% SBE-β-CD in saline. This will constitute 90% of the final volume.

  • Add the required volume of the this compound stock solution in DMSO to the SBE-β-CD solution. The DMSO should constitute 10% of the final volume.[2]

  • Vortex the solution thoroughly to ensure homogeneity. The final solution should be clear.[2]

  • Prepare the dosing solution fresh on the day of the experiment. Do not store the final diluted solution.

Preparation of Dosing Solution for Oral Gavage (Lipid-Based Vehicle)

Objective: To prepare a ready-to-use dosing solution of this compound in a lipid-based vehicle for oral administration. This formulation can be useful for compounds with poor aqueous solubility.

Materials:

  • This compound stock solution in DMSO

  • Corn oil, sterile

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • In a sterile conical tube, add the required volume of sterile corn oil. This will make up 90% of the final volume.

  • Add the required volume of the this compound stock solution in DMSO to the corn oil. The DMSO should comprise 10% of the final volume.[1][2]

  • Vortex the mixture vigorously to ensure a uniform suspension.[1]

  • Prepare this dosing formulation fresh daily before administration.

Experimental Workflow for In Vivo Oral Administration

The following diagram illustrates a typical workflow for an in vivo study involving the oral administration of this compound to mice.

InVivo_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_monitoring Monitoring & Analysis Stock_Prep Prepare Firazorexton Stock Solution (in DMSO) Vehicle_Prep Prepare Dosing Vehicle (e.g., 10% DMSO in Corn Oil) Stock_Prep->Vehicle_Prep Dilute stock into vehicle Dose_Calc Calculate Dosing Volume (based on animal weight and target dose) Vehicle_Prep->Dose_Calc Oral_Gavage Administer by Oral Gavage Dose_Calc->Oral_Gavage Administer calculated volume Animal_Weight Weigh Animals Animal_Weight->Dose_Calc Behavioral_Obs Behavioral Observation (e.g., Wakefulness) Oral_Gavage->Behavioral_Obs EEG_EMG EEG/EMG Recording (for sleep/wake analysis) Oral_Gavage->EEG_EMG PK_Analysis Pharmacokinetic Analysis (Blood/Tissue Collection) Oral_Gavage->PK_Analysis Data_Analysis Data Analysis Behavioral_Obs->Data_Analysis EEG_EMG->Data_Analysis PK_Analysis->Data_Analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage and administration protocols for Firazorexton hydrate (B1144303) (TAK-994), a potent and selective orexin (B13118510) 2 receptor (OX2R) agonist, in mouse models of narcolepsy. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound.

Introduction to Firazorexton Hydrate (TAK-994)

This compound (TAK-994) is an orally active, brain-penetrant small molecule that acts as a selective agonist for the orexin 2 receptor (OX2R).[1][2] The orexin system plays a crucial role in the regulation of sleep and wakefulness, and the loss of orexin-producing neurons is the underlying cause of narcolepsy type 1.[3] By activating OX2R, this compound mimics the function of endogenous orexin peptides, promoting wakefulness and alleviating the symptoms of narcolepsy.[1][3] Preclinical studies in mouse models have demonstrated its potential to increase wakefulness, reduce cataplexy-like episodes, and improve the fragmentation of wakefulness.[1][3] While clinical development of TAK-994 was discontinued (B1498344) due to safety concerns, specifically drug-induced liver injury, the compound remains a valuable tool for preclinical research into the role of OX2R in sleep-wake regulation.[4]

Quantitative Data Summary

The following tables summarize the recommended dosages and observed effects of this compound (TAK-994) and the related compound danavorexton (B3325393) (TAK-925) in various mouse models.

Table 1: this compound (TAK-994) Dosage and Effects in Mouse Models
Mouse ModelAdministration RouteDosageFrequencyObserved Effects
Orexin/ataxin-3Oral3 - 10 mg/kgSingle DoseAmelioration of narcolepsy-like symptoms.[3]
Orexin/ataxin-3OralNot SpecifiedThree times a day (ZT12, ZT15, ZT18) for 14 daysSustained increase in wakefulness time; decrease in NREM and REM sleep time.[2][5]
Normal MiceOralNot SpecifiedNot SpecifiedPromotion of wakefulness.[3]

ZT: Zeitgeber Time

Table 2: Danavorexton (TAK-925) Dosage and Effects in Mouse Models (Related Compound)
Mouse ModelAdministration RouteDosageFrequencyObserved Effects
Orexin/ataxin-3Subcutaneous0.3, 1, 3, and 10 mg/kgSingle DoseIncreased total wakefulness time; reduced fragmentation of wakefulness.[6][7]
Orexin/tTA; TetO-DTASubcutaneous1 - 10 mg/kgSingle DoseContinuous wakefulness for the first hour; elimination of cataplexy.

Signaling Pathway

This compound acts as an agonist at the orexin 2 receptor (OX2R), a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that leads to the activation of downstream pathways, including the MAPK/ERK pathway, resulting in neuronal excitation and the promotion of wakefulness.

OX2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Firazorexton Firazorexton OX2R Orexin 2 Receptor (OX2R) Firazorexton->OX2R Binds to G_Protein G-Protein (Gq/11) OX2R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release IP3->Ca_Release Induces ERK_Pathway MAPK/ERK Pathway PKC->ERK_Pathway Activates Ca_Release->ERK_Pathway Activates Neuronal_Excitation Neuronal Excitation & Wakefulness Promotion ERK_Pathway->Neuronal_Excitation Leads to

Caption: Orexin 2 Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound to mouse models of narcolepsy.

Protocol 1: Oral Administration of this compound (TAK-994)

Objective: To administer a precise dose of this compound orally to mice for the evaluation of its effects on sleep-wake patterns.

Materials:

  • This compound (TAK-994)

  • Vehicle (Note: The specific vehicle used in the cited studies for TAK-994 was not detailed. A common vehicle for similar compounds is 0.5% w/v carboxymethylcellulose (CMC) in saline. Researchers should determine the optimal vehicle for their specific formulation.)

  • Sterile water or saline

  • 18-20 gauge, 1.5-inch flexible or ball-tipped oral gavage needles

  • 1 mL syringes

  • Animal scale

Procedure:

  • Formulation Preparation:

    • Accurately weigh the required amount of this compound.

    • Prepare the chosen vehicle (e.g., 0.5% CMC in saline).

    • Suspend or dissolve the this compound in the vehicle to achieve the desired final concentration. Ensure the solution is homogenous. Sonication may be used to aid dissolution.

  • Animal Handling and Dosing Volume Calculation:

    • Weigh each mouse to determine the precise dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

    • Calculate the volume to be administered using the formula: Volume (mL) = (Mouse Weight (kg) * Dose (mg/kg)) / Concentration (mg/mL)

  • Gavage Procedure:

    • Gently restrain the mouse by the scruff of the neck to immobilize the head. The body should be held firmly but without restricting breathing.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach and mark the needle if necessary.

    • Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate.

    • The needle should pass smoothly into the esophagus. If resistance is felt, withdraw and reposition. Do not force the needle.

    • Once the needle is in place, dispense the solution slowly and steadily.

    • Gently remove the gavage needle.

  • Post-Procedure Monitoring:

    • Return the mouse to its home cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes post-gavage.

Protocol 2: Electroencephalogram (EEG) and Electromyogram (EMG) Monitoring

Objective: To continuously record EEG and EMG signals to assess sleep-wake states and identify cataplexy-like episodes.

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine (e.g., for isoflurane)

  • Surgical tools

  • EEG and EMG electrodes (e.g., stainless steel screws and wires)

  • Dental cement

  • Data acquisition system and recording software

  • Commutator to allow free movement of the animal

Procedure:

  • Surgical Implantation of Electrodes:

    • Anesthetize the mouse using isoflurane.

    • Secure the mouse in a stereotaxic frame.

    • Implant two stainless steel screws as EEG electrodes onto the surface of the skull (e.g., one frontal and one parietal).[1]

    • Insert two stainless steel wire electrodes into the nuchal (neck) muscles for EMG recording.[1]

    • Secure the electrodes and a headmount to the skull using dental cement.[1]

  • Recovery:

    • Allow the mice to recover from surgery for at least one week before starting the experiment.

  • Data Recording:

    • Connect the headmount to the data acquisition system via a commutator.

    • Record EEG and EMG signals continuously. The signals are typically amplified and filtered (e.g., EEG: 0.5-30 Hz; EMG: 10-100 Hz).

  • Data Analysis:

    • Score the recordings in epochs (e.g., 10 seconds) to identify states of wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep based on the EEG and EMG patterns.

    • Identify cataplexy-like episodes, which are characterized by a sudden loss of muscle tone (low EMG activity) while the EEG shows a waking pattern.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a narcolepsy mouse model.

Experimental_Workflow Start Start Animal_Model Select Narcolepsy Mouse Model (e.g., Orexin/ataxin-3) Start->Animal_Model Surgery EEG/EMG Electrode Implantation Surgery Animal_Model->Surgery Recovery Surgical Recovery (≥ 1 week) Surgery->Recovery Baseline Baseline EEG/EMG Recording Recovery->Baseline Grouping Randomize into Treatment Groups (Vehicle vs. TAK-994) Baseline->Grouping Dosing Oral Administration of Vehicle or TAK-994 Grouping->Dosing Post_Dosing_Recording Post-Dosing EEG/EMG Recording Dosing->Post_Dosing_Recording Data_Analysis Sleep-Wake Scoring & Cataplexy Analysis Post_Dosing_Recording->Data_Analysis Results Compare Treatment vs. Vehicle Effects Data_Analysis->Results End End Results->End

Caption: Experimental Workflow.

References

Application Notes and Protocols: Firazorexton Hydrate for Inducing Wakefulness in C57BL/6J Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firazorexton (B3326018) hydrate (B1144303), also known as TAK-994, is a potent and selective orexin (B13118510) 2 receptor (OX2R) agonist.[1][2][3][4] The orexin system plays a critical role in the regulation of sleep and wakefulness, and its dysfunction is implicated in sleep disorders such as narcolepsy.[4] Firazorexton hydrate is an orally active, brain-penetrant compound that has been demonstrated to promote wakefulness in preclinical models, including C57BL/6J mice.[1][4] These application notes provide detailed protocols for utilizing this compound to induce wakefulness in C57BL/6J mice, along with data presentation and visualization of the relevant biological pathways and experimental procedures. While firazorexton showed promise in preclinical studies, its clinical development was halted due to safety concerns in human trials.[5]

Mechanism of Action

This compound acts as a selective agonist at the OX2R.[2][3][4] The binding of firazorexton to OX2R, a G-protein coupled receptor, initiates a downstream signaling cascade. This activation leads to an increase in intracellular calcium mobilization and the phosphorylation of extracellular signal-regulated kinase (ERK1/2).[1] The activation of orexin neurons and the subsequent signaling cascade ultimately leads to the promotion of a wakeful state.

Firazorexton_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Firazorexton Firazorexton OX2R OX2R Firazorexton->OX2R Binds to G_Protein Gq/11 OX2R->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Induces PKC PKC DAG->PKC Activates Neuronal_Excitation Neuronal Excitation & Wakefulness Promotion Ca_Mobilization->Neuronal_Excitation ERK_Pathway ERK1/2 Phosphorylation PKC->ERK_Pathway Activates ERK_Pathway->Neuronal_Excitation

Caption: this compound Signaling Pathway.

Data Presentation

The following table summarizes the quantitative effects of orally administered this compound on sleep-wake parameters in C57BL/6J mice.

Dose (mg/kg, p.o.)Total Wakefulness TimeTotal NREM Sleep TimeTotal REM Sleep TimeWakefulness Episode DurationNumber of Wakefulness EpisodesGamma Power during WakefulnessReference
3IncreasedDecreasedDecreasedLongerFewer-[2]
10Significantly IncreasedSignificantly DecreasedSignificantly DecreasedSignificantly LongerSignificantly FewerSignificantly Increased[1][2]
30Significantly IncreasedSignificantly DecreasedSignificantly Decreased---[1][3]

Data is compiled from studies on C57BL/6J and narcoleptic mouse models. The effects are generally consistent across models, showing a clear promotion of wakefulness.

Experimental Protocols

Preparation of this compound Formulation

Materials:

  • This compound (TAK-994)

  • 0.5% (w/v) Methylcellulose (B11928114) (MC) solution in sterile water

  • Mortar and pestle or other homogenization equipment

  • Analytical balance

  • Volumetric flasks and pipettes

Protocol:

  • Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.

  • Weigh the calculated amount of this compound accurately.

  • Prepare a 0.5% methylcellulose solution by dissolving methylcellulose in sterile water. This may require heating and stirring. Allow the solution to cool to room temperature.

  • Levigate the weighed this compound powder with a small volume of the 0.5% MC solution to form a smooth paste.

  • Gradually add the remaining volume of the 0.5% MC solution to the paste while continuously mixing to ensure a homogenous suspension.

  • Store the formulation at 4°C and protect from light. Ensure to re-suspend the formulation by vortexing or stirring before each use.

Oral Gavage Administration in Mice

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, curved with a ball tip)

  • Syringes (1 mL)

  • C57BL/6J mice (age and weight matched)

Protocol:

  • Handle the mice gently to acclimate them to the procedure and reduce stress.

  • Draw the calculated volume of the this compound suspension into a 1 mL syringe fitted with a gavage needle.

  • Securely restrain the mouse by scruffing the neck and back to immobilize the head and body.

  • Insert the gavage needle into the mouth, slightly to one side of the midline to avoid the incisors.

  • Gently advance the needle along the roof of the mouth and down the esophagus. There should be no resistance. If resistance is met, withdraw and reposition.

  • Once the needle is properly positioned in the esophagus, slowly administer the solution.

  • Withdraw the needle smoothly in the same direction it was inserted.

  • Return the mouse to its home cage and monitor for any signs of distress.

EEG/EMG Surgery and Recording

Materials:

  • C57BL/6J mice

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Stereotaxic frame

  • Surgical drill

  • Small stainless-steel screws for EEG electrodes

  • Teflon-coated stainless-steel wires for EMG electrodes

  • Dental cement

  • Suturing material

  • EEG/EMG recording system (amplifier, filter, data acquisition software)

Protocol:

  • Anesthetize the mouse and mount it in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Drill small holes through the skull for the EEG electrodes over the frontal and parietal cortices.

  • Gently screw the EEG electrodes into the burr holes, ensuring they contact the dura mater but do not penetrate the brain.

  • For EMG electrodes, insert two fine wires into the nuchal (neck) muscles.

  • Solder the electrode leads to a head-mounted connector.

  • Secure the entire assembly to the skull using dental cement.

  • Suture the scalp incision around the headmount.

  • Allow the mouse to recover for at least one week before starting experiments.

  • For recording, connect the mouse's headmount to the recording system via a flexible cable and commutator to allow free movement.

  • Record EEG and EMG signals continuously. Typical filter settings are 0.5-30 Hz for EEG and 10-100 Hz for EMG.

Sleep-Wake State Scoring

Protocol:

  • Divide the continuous EEG/EMG recordings into epochs (typically 10 seconds).

  • Visually or automatically score each epoch into one of three states based on the following criteria:

    • Wakefulness: Low-amplitude, high-frequency EEG; high-amplitude, tonic EMG activity.

    • NREM Sleep: High-amplitude, low-frequency EEG (delta waves); low-amplitude EMG.

    • REM Sleep: Low-amplitude, high-frequency EEG with a prominent theta rhythm; muscle atonia (very low to no EMG activity).

  • Quantify the time spent in each state, the duration of episodes, and the number of transitions between states.

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Pre-Experiment cluster_1 Experiment Day cluster_2 Data Analysis Animal_Acclimation Acclimate C57BL/6J Mice EEG_EMG_Surgery EEG/EMG Electrode Implantation Surgery Animal_Acclimation->EEG_EMG_Surgery Recovery Surgical Recovery (≥ 1 week) EEG_EMG_Surgery->Recovery Baseline_Recording Baseline EEG/EMG Recording Recovery->Baseline_Recording Oral_Gavage Oral Gavage Administration (Vehicle or Firazorexton) Baseline_Recording->Oral_Gavage Drug_Preparation Prepare this compound Suspension Drug_Preparation->Oral_Gavage Post_Dose_Recording Post-Administration EEG/EMG Recording Oral_Gavage->Post_Dose_Recording Sleep_Scoring Sleep-Wake State Scoring (10s epochs) Post_Dose_Recording->Sleep_Scoring Data_Quantification Quantify Wake/Sleep Parameters Sleep_Scoring->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis

References

Application Notes and Protocols: Firazorexton Hydrate in Narcolepsy Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firazorexton (B3326018) (TAK-994) is an orally active and brain-penetrant selective agonist for the orexin (B13118510) 2 receptor (OX2R).[1][2][3][4] Narcolepsy Type 1 is characterized by the loss of orexin-producing neurons, leading to excessive daytime sleepiness and cataplexy.[3] As an OX2R agonist, Firazorexton aims to address the underlying pathophysiology of narcolepsy by mimicking the effects of the missing orexin neuropeptides.[3] Preclinical studies in mouse models of narcolepsy have demonstrated that Firazorexton can promote wakefulness, reduce the fragmentation of wakefulness, and suppress cataplexy-like episodes.[1][3] This document provides detailed application notes and protocols for the use of Firazorexton hydrate (B1144303) in narcolepsy animal models, based on available preclinical data.

Mechanism of Action

Firazorexton is a potent and selective agonist of the orexin 2 receptor (OX2R), with over 700-fold selectivity against the orexin 1 receptor (OX1R).[2][4] The binding of Firazorexton to OX2R, a G-protein coupled receptor (GPCR), initiates a cascade of downstream signaling events. These include the mobilization of intracellular calcium, the recruitment of β-arrestin, and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5][6] Activation of these pathways in key brain regions involved in sleep and wakefulness is believed to mediate the wake-promoting and anti-cataplectic effects of the compound.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Firazorexton Firazorexton (TAK-994) OX2R OX2R (GPCR) Firazorexton->OX2R Binds to G_protein Gq Protein Activation OX2R->G_protein beta_arrestin β-Arrestin Recruitment OX2R->beta_arrestin Ca_mobilization ↑ Intracellular Ca²⁺ Mobilization G_protein->Ca_mobilization Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_mobilization->Cellular_Response ERK_phos ↑ ERK1/2 Phosphorylation beta_arrestin->ERK_phos CREB_phos ↑ CREB Phosphorylation ERK_phos->CREB_phos CREB_phos->Cellular_Response

Figure 1: Firazorexton Signaling Pathway

Data Presentation

In Vitro Activity of Firazorexton
AssayCell LineParameterValueReference
Calcium MobilizationhOX2R/CHO-K1EC₅₀19 nM[5][6]
β-Arrestin RecruitmenthOX2R/CHO-EAEC₅₀100 nM[5]
ERK1/2 PhosphorylationhOX2R/CHO-EAEC₅₀170 nM[5]
IP1 ProductionhOX2R/CHO-EAEC₅₀16 nM[6]
CREB PhosphorylationhOX2R/CHO-EAEC₅₀2.9 nM[6]
In Vivo Efficacy of Firazorexton in Narcolepsy Mouse Models
Animal ModelAdministrationDoseKey FindingsReference
Orexin/ataxin-3 MiceSingle Oral Dose3-10 mg/kgIncreased total wakefulness time, decreased NREM and REM sleep time, ameliorated fragmentation of wakefulness, increased gamma power during wakefulness (at 10 mg/kg).[1]
Orexin/ataxin-3 MiceChronic Oral Dosing (14 days)Not SpecifiedWake-promoting effects maintained with no evidence of sleep rebound.[3]
Orexin-tTA;TetO DTA MiceSingle Oral DoseNot SpecifiedAmeliorated narcolepsy-like symptoms.[3]
C57BL/6J MiceSingle Oral Dose30 mg/kgSignificantly increased total wakefulness time.[1]
Pharmacokinetic Parameters of Firazorexton in Mice (if available)
ParameterValueUnitConditionsReference
CmaxData not availableng/mLOral administration
TmaxData not availablehOral administration
Data not availablehOral administration
BioavailabilityData not available%Oral administration

Note: Specific pharmacokinetic parameters for Firazorexton in mice were not available in the searched literature. Researchers should perform pharmacokinetic studies to determine these parameters.

Experimental Protocols

In Vivo Evaluation of Firazorexton in Narcolepsy Mouse Models

This protocol describes the evaluation of Firazorexton's efficacy in orexin-deficient mouse models of narcolepsy.

1. Animal Models:

  • Orexin/ataxin-3 transgenic mice: These mice express a toxic fragment of the ataxin-3 protein specifically in orexin neurons, leading to their progressive loss.

  • Orexin-tTA;TetO diphtheria toxin A (DTA) mice: This is a conditional model where the expression of diphtheria toxin A in orexin neurons is induced, leading to their ablation.

2. Surgical Implantation of EEG/EMG Electrodes:

  • Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture).

  • Secure the mouse in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Drill small holes in the skull for the placement of EEG screw electrodes over the frontal and parietal cortices.

  • Insert two insulated, flexible stainless-steel wires into the nuchal (neck) muscles for EMG recording.[7][8]

  • Secure the electrode assembly to the skull using dental cement.

  • Suture the scalp incision.

  • Allow the animals to recover for at least one week before starting the experiments.[7]

3. Drug Administration:

  • Vehicle: While the specific vehicle used in the preclinical studies for Firazorexton was not consistently detailed, a common vehicle for oral administration of similar compounds in mice is a suspension in 0.5% methylcellulose (B11928114) in water. It is recommended to perform vehicle formulation and stability tests.

  • Administration: Administer Firazorexton hydrate or vehicle via oral gavage.

  • Dosing:

    • For single-dose studies in narcolepsy models, use a dose range of 3-10 mg/kg.[1]

    • For studies in wild-type mice (e.g., C57BL/6J), a dose of 30 mg/kg can be used to assess wake-promoting effects.[1]

    • For chronic studies, administer the selected dose at specific times, for example, at Zeitgeber times (ZT) 12, 15, and 18 for 14 days, to align with the active phase of the animals.[6]

4. EEG/EMG Recording and Analysis:

  • After a recovery and acclimatization period, connect the mice to the recording apparatus.

  • Record EEG and EMG signals continuously for the desired duration (e.g., 24 hours).

  • Manually or automatically score the recordings in 10-second epochs into wakefulness, NREM sleep, and REM sleep based on standard criteria (EEG amplitude and frequency, EMG activity).[9]

5. Cataplexy-Like Episode Analysis:

  • Simultaneously record video of the mice during the EEG/EMG recording period.

  • Identify cataplexy-like episodes based on the following criteria:

    • An abrupt transition from active wakefulness to a state of muscle atonia (low EMG activity) lasting for at least 10 seconds.[1][9]

    • The presence of a predominant theta rhythm in the EEG during the episode.[1][9]

    • The episode must be preceded by at least 40 seconds of continuous wakefulness.[1][9]

    • Video confirmation of behavioral immobility during the episode.[1][9]

  • Quantify the number and duration of cataplexy-like episodes.

6. Statistical Analysis:

  • Compare sleep/wake parameters (total time in each state, bout duration, number of bouts) and the number/duration of cataplexy-like episodes between Firazorexton-treated and vehicle-treated groups.

  • Use appropriate statistical tests, such as t-tests or ANOVA, followed by post-hoc tests for multiple comparisons.

cluster_0 Animal Preparation cluster_1 Experimentation cluster_2 Data Analysis A1 Narcolepsy Mouse Model (e.g., Orexin/ataxin-3) A2 EEG/EMG Electrode Implantation Surgery A1->A2 A3 Recovery & Acclimatization (≥ 1 week) A2->A3 B1 Firazorexton/Vehicle Oral Administration A3->B1 B2 Continuous EEG/EMG & Video Recording B1->B2 C1 Sleep/Wake Scoring (Wake, NREM, REM) B2->C1 C2 Cataplexy-like Episode Quantification B2->C2 C3 Statistical Analysis C1->C3 C2->C3

References

Application Notes and Protocols for ERK1/2 Phosphorylation Assay with Firazorexton Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firazorexton hydrate (B1144303) (also known as TAK-994) is a potent and selective oral agonist for the orexin (B13118510) type 2 receptor (OX2R), a G-protein coupled receptor (GPCR) predominantly expressed in the brain.[1][2] Orexin signaling plays a crucial role in regulating wakefulness, and agonists of OX2R are under investigation as potential therapeutics for sleep disorders like narcolepsy.[1][3] A key downstream signaling event following the activation of OX2R is the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1][4] This phosphorylation event serves as a reliable biomarker for receptor engagement and activation.[5][6]

These application notes provide detailed protocols for assessing the phosphorylation of ERK1/2 in response to Firazorexton hydrate treatment in a cellular context. The provided methodologies cover sample preparation and analysis using common laboratory techniques such as Western Blotting and ELISA.

Signaling Pathway

This compound binds to and activates the Orexin 2 Receptor (OX2R), a G-protein coupled receptor. This activation initiates a downstream signaling cascade that culminates in the phosphorylation of ERK1/2. The OX2R can couple to multiple G-protein subtypes, including Gq, Gi, and Gs.[2][4] The primary pathway leading to ERK1/2 phosphorylation upon OX2R activation involves the Gq protein, which activates Phospholipase C (PLC). PLC, in turn, leads to the activation of Protein Kinase C (PKC), which then phosphorylates and activates the MAPK cascade, resulting in the phosphorylation of ERK1/2.[2][4] Additionally, β-arrestin recruitment to the activated receptor can also contribute to ERK1/2 phosphorylation.[7][8]

Firazorexton_ERK1_2_Signaling Firazorexton Firazorexton hydrate OX2R OX2R Firazorexton->OX2R Binds to Gq Gq OX2R->Gq Activates PLC PLC Gq->PLC Activates PKC PKC PLC->PKC Activates MEK1_2 MEK1/2 PKC->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates pERK1_2 p-ERK1/2

Caption: this compound signaling pathway to ERK1/2 phosphorylation.

Data Presentation

The potency of this compound in inducing ERK1/2 phosphorylation can be quantified by determining its half-maximal effective concentration (EC50). Experimental data indicates that this compound induces the phosphorylation of ERK1/2 in human OX2R-expressing Chinese Hamster Ovary (CHO-EA) cells.[1]

CompoundCell LineAssay ReadoutEC50 (nM)
This compoundhOX2R/CHO-EAERK1/2 Phosphorylation170

Table 1: Potency of this compound in inducing ERK1/2 phosphorylation. Data sourced from MedChemExpress.[1]

Experimental Protocols

The following are generalized protocols for determining ERK1/2 phosphorylation. They should be optimized for your specific cell line and experimental conditions.

Experimental Workflow Overview

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_lysis Sample Preparation cluster_analysis Analysis cluster_detection Detection & Quantification cell_culture 1. Seed cells expressing OX2R serum_starve 2. Serum starve cells cell_culture->serum_starve firazorexton_treatment 3. Treat with this compound serum_starve->firazorexton_treatment cell_lysis 4. Lyse cells firazorexton_treatment->cell_lysis protein_quant 5. Quantify protein concentration cell_lysis->protein_quant western_blot 6a. Western Blot protein_quant->western_blot elisa 6b. ELISA protein_quant->elisa imaging 7a. Imaging & Densitometry western_blot->imaging plate_reader 7b. Plate Reader elisa->plate_reader

Caption: General workflow for an ERK1/2 phosphorylation assay.

Cell Culture and Treatment

This protocol is designed for cells endogenously expressing or engineered to express the human Orexin 2 Receptor (e.g., hOX2R/CHO-EA cells).

Materials:

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 6-well or 12-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in tissue culture plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Serum Starvation: Once cells reach the desired confluency, aspirate the complete medium, wash once with PBS, and replace with serum-free medium. Incubate for 4-24 hours. This step is crucial to reduce basal levels of ERK1/2 phosphorylation.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM to bracket the EC50 of 170 nM).

    • Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

    • Aspirate the serum-free medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate for a predetermined time. Based on typical GPCR signaling, a time course of 5, 10, 15, 30, and 60 minutes is recommended to determine the peak phosphorylation response.[9][10]

Cell Lysis and Protein Quantification

Materials:

  • Ice-cold PBS

  • RIPA Lysis Buffer (or similar) supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes

  • BCA Protein Assay Kit (or equivalent)

Procedure:

  • Cell Lysis:

    • After treatment, place the culture plates on ice.

    • Aspirate the treatment medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL for a 12-well plate).

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 15-30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification:

    • Transfer the supernatant (cleared lysate) to a new set of tubes.

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

Western Blotting Protocol

Materials:

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

    • Rabbit or Mouse anti-total ERK1/2

  • HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each lysate with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional but Recommended): To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against total ERK1/2.

  • Densitometry Analysis: Quantify the band intensities for phospho-ERK1/2 and total ERK1/2. The ratio of phospho-ERK1/2 to total ERK1/2 represents the level of ERK1/2 activation.

ELISA Protocol

Commercially available ELISA kits provide a high-throughput method for quantifying ERK1/2 phosphorylation. The following is a general procedure.

Materials:

  • Phospho-ERK1/2 and Total ERK1/2 ELISA Kit

  • Cell lysates (prepared as described above)

  • Microplate reader

Procedure:

  • Follow the specific instructions provided with the ELISA kit.

  • Typically, the procedure involves adding a specified amount of cell lysate to wells pre-coated with a capture antibody.

  • A detection antibody is then added, followed by a substrate that generates a colorimetric or fluorescent signal.

  • The signal is read using a microplate reader.

  • The amount of phosphorylated ERK1/2 is determined by comparing the signal from the samples to a standard curve. It is recommended to run parallel assays for total ERK1/2 to normalize the data.

Troubleshooting

IssuePossible CauseSolution
High background in Western Blot Insufficient blocking or washingIncrease blocking time or use a different blocking agent. Increase the number and duration of wash steps.
Antibody concentration too highOptimize antibody dilutions.
No or weak signal Insufficient protein loadingIncrease the amount of protein loaded per well.
Low antibody affinity or concentrationUse a recommended antibody and optimize the concentration.
Inactive this compoundEnsure proper storage and handling of the compound.
Inconsistent results Variation in cell density or treatment timeEnsure consistent cell seeding and precise timing of treatments.
Incomplete cell lysisEnsure complete lysis by visual inspection and optimize lysis buffer volume.

Conclusion

The protocols outlined in these application notes provide a framework for reliably assessing the effect of this compound on ERK1/2 phosphorylation. By quantifying this key signaling event, researchers can further elucidate the mechanism of action of this OX2R agonist and evaluate its potential in drug development. Careful optimization of experimental conditions is essential for obtaining accurate and reproducible results.

References

Application Notes and Protocols: Long-Term Storage and Stability of Firazorexton Hydrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firazorexton hydrate (B1144303) is a potent and selective orexin-2 receptor (OX2R) agonist that has been investigated for its potential therapeutic effects in sleep disorders.[1][2][3] As with any compound intended for research or clinical development, understanding its stability and establishing proper storage conditions for its solutions is critical to ensure experimental reproducibility and the integrity of preclinical and clinical data. These application notes provide a comprehensive overview of recommended storage conditions, stability profiles, and analytical methods for assessing the integrity of Firazorexton hydrate solutions.

Mechanism of Action and Signaling Pathway

Firazorexton acts as an agonist at the OX2R, a G-protein coupled receptor (GPCR).[1][4] Activation of OX2R by Firazorexton initiates a downstream signaling cascade that primarily involves the Gq protein subunit, leading to the activation of phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling ultimately results in neuronal excitation and the promotion of wakefulness.[5] Firazorexton has been shown to increase calcium mobilization and induce the phosphorylation of ERK1/2 in cells expressing hOX2R.[1][3]

Firazorexton_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Firazorexton Firazorexton OX2R OX2R Firazorexton->OX2R Gq Gq OX2R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release triggers PKC PKC DAG->PKC activates Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation ERK_Phos ERK Phosphorylation PKC->ERK_Phos leads to ERK_Phos->Neuronal_Excitation

Caption: Firazorexton Signaling Pathway

Recommended Storage Conditions for this compound Solutions

Proper storage is crucial to maintain the potency and purity of this compound solutions. The following table summarizes the recommended storage conditions based on available data and general best practices for pharmaceutical solutions.

Storage ConditionRecommended TemperatureDurationSolventNotes
Short-Term Storage 2-8°CUp to 2 weeksDMSO, EthanolProtect from light. Use tightly sealed containers.
Long-Term Storage -20°CUp to 1 monthDMSO, EthanolAliquot to avoid repeated freeze-thaw cycles.[6]
Extended Long-Term Storage -80°CUp to 6 monthsDMSO, EthanolAliquot to avoid repeated freeze-thaw cycles.[6]

Note: The stability of this compound in aqueous solutions for extended periods is not well-established and should be determined empirically for the specific buffer system and concentration being used.

Stability Profile of this compound Solutions (Hypothetical Data)

To illustrate the stability of this compound solutions under different conditions, the following tables present hypothetical data from a simulated long-term stability study. In this simulated study, a 10 mM stock solution of this compound in DMSO was stored under various temperature and light conditions. The percentage of the initial concentration remaining was determined at specified time points using a stability-indicating HPLC-UV method.

Table 1: Stability of 10 mM this compound in DMSO at Various Temperatures (Protected from Light)

Time Point-80°C (% Remaining)-20°C (% Remaining)4°C (% Remaining)25°C (% Remaining)
Initial 100.0100.0100.0100.0
1 Month 99.899.598.292.5
3 Months 99.698.995.185.3
6 Months 99.597.891.376.1
12 Months 99.295.284.565.4

Table 2: Photostability of 10 mM this compound in DMSO at 25°C

Exposure TimeProtected from Light (% Remaining)Exposed to Light (% Remaining)
Initial 100.0100.0
24 Hours 99.896.3
48 Hours 99.692.1
72 Hours 99.588.5

Experimental Protocols

The following protocols describe the methodology for preparing this compound solutions and assessing their stability.

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Volumetric flask

    • Vortex mixer and/or sonicator

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.

    • Accurately weigh the required amount of this compound powder. The molecular weight of this compound (sesquihydrate) is approximately 497.53 g/mol .[3][7]

    • Transfer the powder to a volumetric flask of the appropriate size.

    • Add a portion of DMSO to the flask and vortex or sonicate until the powder is completely dissolved.

    • Add DMSO to the final volume and mix thoroughly.

    • Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.

    • Store the aliquots at the recommended temperature (-20°C or -80°C).

Protocol for Stability Testing using HPLC-UV

This protocol outlines a general method for assessing the stability of this compound solutions. Method optimization and validation are required for specific applications.

  • Instrumentation and Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • This compound reference standard

    • Degraded samples of this compound (for peak identification)

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 254 nm

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-25 min: 10% B

  • Procedure:

    • Prepare a calibration curve using the this compound reference standard at multiple concentrations.

    • Dilute the stored this compound solution samples to fall within the range of the calibration curve.

    • Inject the prepared samples onto the HPLC system.

    • Integrate the peak area of the Firazorexton peak.

    • Calculate the concentration of Firazorexton in the samples using the calibration curve.

    • Determine the percentage of the initial concentration remaining for each time point and condition.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Stability_Testing_Workflow Start Start Prepare_Stock Prepare Firazorexton Hydrate Stock Solution Start->Prepare_Stock Aliquot Aliquot Samples Prepare_Stock->Aliquot Store Store under Varied Conditions (Temp, Light) Aliquot->Store Sample Collect Samples at Time Points Store->Sample Analyze Analyze by HPLC-UV Sample->Analyze Data Quantify Peak Area & Calculate % Remaining Analyze->Data Report Generate Stability Report Data->Report End End Report->End

References

Preparation of Firazorexton Hydrate Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Firazorexton hydrate (B1144303), also known as TAK-994, is a potent and selective orexin (B13118510) 2 receptor (OX2R) agonist that has been investigated for its potential therapeutic effects in sleep disorders.[1][2] Proper preparation of a stable, concentrated stock solution is critical for accurate and reproducible experimental results in both in vitro and in vivo studies. This document provides detailed protocols for the preparation, storage, and handling of Firazorexton hydrate stock solutions, along with relevant chemical and biological data to support its use in research settings.

Chemical and Physical Properties

This compound is an orally active and brain-penetrant small molecule.[1][3] A summary of its key quantitative properties is presented in Table 1.

PropertyValueSource
Synonyms TAK-994[1][4]
CAS Number 2861934-86-1[1]
Molecular Formula C22H25F3N2O4S·1.5H2O[5]
Molecular Weight 497.53 g/mol [5]
Appearance Solid powder[3]
Purity >98%[3]

Mechanism of Action and Biological Activity

Firazorexton is a selective agonist of the orexin receptor 2 (OX2R), with over 700-fold selectivity compared to the orexin receptor 1 (OX1R).[2][6] Activation of OX2R by orexin neuropeptides in the brain promotes wakefulness. Firazorexton mimics this action and has been shown to increase wakefulness and reduce narcolepsy-like symptoms in animal models.[1][4]

In cellular assays, this compound has been demonstrated to activate downstream signaling pathways upon binding to OX2R. This includes the mobilization of intracellular calcium and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4]

Biological ParameterValueCell LineSource
OX2R Agonist Activity (EC50, Calcium Mobilization) 19 nMhOX2R/CHO-K1[4]
β-arrestin Recruitment (EC50) 100 nMhOX2R/CHO-EA[4]
ERK1/2 Phosphorylation (EC50) 170 nMhOX2R/CHO-EA[4]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro studies.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.975 mg of this compound (Molecular Weight = 497.53 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if precipitation is observed.[5] It is noted that hygroscopic DMSO can negatively impact solubility, so using a newly opened bottle is recommended.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][5]

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into aqueous cell culture medium for use in in vitro experiments. It is crucial to maintain a low final concentration of DMSO to prevent cellular toxicity.

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is advisable to perform a serial dilution. For example, prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in cell culture medium.

  • Final Dilution: Further dilute the intermediate solution to the desired final working concentration in pre-warmed cell culture medium. For instance, to achieve a final concentration of 1 µM, dilute the 1 mM intermediate solution 1:1000 in the culture medium.

  • DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. The final DMSO concentration should typically be kept below 0.5% to minimize effects on cell viability.[7]

  • Immediate Use: Use the freshly prepared working solutions immediately for your experiments.

Visualization of Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for preparing a stock solution.

Firazorexton_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Firazorexton Firazorexton OX2R OX2R Firazorexton->OX2R Gq Gq OX2R->Gq PLC PLC Gq->PLC ERK_Phosphorylation ERK1/2 Phosphorylation Gq->ERK_Phosphorylation IP3 IP3 PLC->IP3 Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization

Caption: Signaling pathway of this compound via the OX2 receptor.

Stock_Solution_Workflow Start Start Weigh Weigh Firazorexton Hydrate Powder Start->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Vortex Vortex until Completely Dissolved Dissolve->Vortex Aliquot Aliquot into Single-Use Vials Vortex->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for Oral Administration of Firazorexton Hydrate in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firazorexton hydrate (B1144303), also known as TAK-994, is an orally active, brain-penetrant selective agonist for the orexin (B13118510) type 2 receptor (OX2R).[1][2][3] It has been investigated for its potential to promote wakefulness and ameliorate symptoms of narcolepsy.[1][3] These application notes provide detailed protocols for the oral administration of Firazorexton hydrate to rodents, a common method in preclinical efficacy and pharmacokinetic studies.

Quantitative Data Summary

While specific pharmacokinetic parameters for this compound in rodents are not publicly available, the following table summarizes dosing information from reported mouse studies. This data can serve as a starting point for study design.

Animal Model Dose (mg/kg) Administration Route Reported Effect Reference
Orexin/ataxin-3 Mice3 and 10Oral (single dose)Improved narcolepsy-like symptoms[1]
C57BL/6J Mice30Oral (single dose)Increased total wakefulness time[1][3]

Experimental Protocols

Preparation of Dosing Solution/Suspension

Objective: To prepare a homogenous formulation of this compound suitable for oral gavage. The choice of vehicle is critical and should be determined based on the compound's solubility and the study's objectives. Common vehicles for oral dosing in rodents include water, saline, or a suspension agent like 0.5% methylcellulose (B11928114).

Materials:

  • This compound powder

  • Vehicle (e.g., distilled water, 0.9% saline, or 0.5% w/v methylcellulose in water)

  • Mortar and pestle (for suspensions)

  • Stir plate and magnetic stir bar

  • Analytical balance

  • Volumetric flasks and appropriate glassware

  • pH meter (if applicable)

Protocol:

  • Determine the required concentration: Calculate the concentration of the dosing solution based on the desired dose (mg/kg) and the maximum dosing volume for the specific rodent species (typically 5-10 mL/kg for mice and rats).[4]

  • Weigh the compound: Accurately weigh the required amount of this compound powder using an analytical balance.

  • Solubilization or Suspension:

    • For a solution: Gradually add the weighed compound to the vehicle in a volumetric flask while stirring continuously with a magnetic stir bar. If necessary, sonicate or gently heat the mixture to aid dissolution. Ensure the compound is fully dissolved.

    • For a suspension: If this compound is not readily soluble in the chosen vehicle, create a homogenous suspension. A common method is to use 0.5% methylcellulose. First, wet the powder with a small amount of vehicle to form a paste using a mortar and pestle. Then, gradually add the remaining vehicle while triturating to create a uniform suspension.

  • Final Volume and Storage: Adjust the final volume with the vehicle. Store the preparation as recommended for the compound's stability, typically at 2-8°C and protected from light. Before each use, ensure the solution is clear or the suspension is thoroughly re-suspended by vortexing or stirring.

Oral Gavage Administration Technique

Objective: To accurately deliver a specific volume of the this compound formulation directly into the stomach of the rodent. This procedure requires proper training and handling to minimize stress and potential injury to the animal.[5]

Materials:

  • Appropriately sized gavage needles (flexible or rigid with a ball-tip).[4]

    • Mice: 18-20 gauge, 1.5 inches long.[6]

    • Rats: 16-18 gauge, 2-3 inches long.[6]

  • Syringes (1-3 mL)

  • Animal scale

  • Permanent marker

Protocol:

  • Animal Handling and Restraint:

    • Weigh the animal to determine the correct dosing volume.[6]

    • To restrain a mouse, scruff the mouse by grasping the skin over the shoulders with the thumb and middle finger, extending the forelegs out to the side.[4]

    • To restrain a rat, hold the animal near the thoracic region and support its lower body.[4]

  • Gavage Needle Measurement:

    • Measure the correct insertion length by holding the gavage needle alongside the animal, with the tip at the animal's mouth and the end at the last rib or bottom of the sternum.[6][7]

    • Mark the needle at the level of the animal's nose to prevent over-insertion and potential stomach perforation.[6]

  • Administration:

    • Draw the calculated volume of the this compound formulation into the syringe and attach the gavage needle.

    • Gently extend the animal's head back to create a straight line through the neck and esophagus.[6]

    • Introduce the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the upper palate towards the esophagus.[6] The animal should swallow as the tube is passed.

    • The tube should pass smoothly without resistance. If resistance is met, do not force it. Withdraw the needle and attempt again.[6]

    • Once the needle is properly placed to the pre-measured depth, dispense the contents of the syringe.

    • Gently remove the needle along the same path of insertion.[6]

  • Post-Procedure Monitoring:

    • Observe the animal for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.[8] If such signs are observed, the animal should be humanely euthanized immediately.[8]

Visualizations

Signaling Pathway

Firazorexton_Signaling_Pathway Firazorexton Firazorexton hydrate OX2R Orexin 2 Receptor (OX2R) Firazorexton->OX2R Binds to & Activates G_protein G-protein Coupling OX2R->G_protein PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Catalyzes Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release ERK_activation ERK1/2 Phosphorylation Ca_release->ERK_activation Leads to Neuronal_excitation Neuronal Excitation & Wakefulness Ca_release->Neuronal_excitation ERK_activation->Neuronal_excitation

Caption: Proposed signaling pathway of this compound via OX2R activation.

Experimental Workflow

Oral_Gavage_Workflow start Start prep_solution Prepare Dosing Solution/ Suspension of Firazorexton start->prep_solution weigh_animal Weigh Rodent & Calculate Dose Volume prep_solution->weigh_animal restrain Properly Restrain the Animal weigh_animal->restrain measure_needle Measure & Mark Gavage Needle Length restrain->measure_needle administer Administer Compound via Oral Gavage measure_needle->administer monitor Monitor Animal for Adverse Effects administer->monitor end End of Procedure monitor->end

Caption: Standard workflow for oral administration of this compound in rodents.

References

Troubleshooting & Optimization

Technical Support Center: Firazorexton Hydrate Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific degradation products and stability issues for Firazorexton hydrate (B1144303) are not publicly available. This guide provides a framework for investigating potential degradation based on established principles of pharmaceutical forced degradation studies. The experimental protocols and potential degradation pathways described are illustrative and should be adapted based on actual experimental observations.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they important for a compound like Firazorexton hydrate?

Forced degradation studies are a critical component of pharmaceutical development that involve subjecting a drug substance, such as this compound, to stress conditions exceeding those of accelerated stability testing.[1][2] The primary goals of these studies are to:

  • Identify potential degradation products: This helps in understanding the intrinsic stability of the molecule and in identifying potentially toxic byproducts.[1][3]

  • Elucidate degradation pathways: Mapping how the molecule breaks down under various stress conditions provides crucial information for formulation development and manufacturing process optimization.[3]

  • Develop and validate stability-indicating analytical methods: These studies are essential to ensure that the analytical methods used can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[1]

  • Inform storage and packaging requirements: Understanding the compound's sensitivity to factors like heat, humidity, and light helps in defining appropriate storage conditions and packaging to ensure its shelf-life.[1]

Q2: What are the typical stress conditions used in a forced degradation study for a compound like this compound?

Based on regulatory guidelines from the International Council for Harmonisation (ICH), a comprehensive forced degradation study would typically expose this compound to the following conditions:[3]

  • Acidic Hydrolysis: Exposure to a strong acid (e.g., hydrochloric acid) under controlled temperature. This can target functional groups susceptible to acid-catalyzed hydrolysis.[2]

  • Basic Hydrolysis: Exposure to a strong base (e.g., sodium hydroxide) to investigate susceptibility to base-catalyzed degradation.

  • Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide) to assess the molecule's vulnerability to oxidative stress.

  • Thermal Degradation: Exposing the solid drug substance and a solution to high temperatures to evaluate thermal stability.

  • Photodegradation: Exposing the drug substance to light sources specified by ICH Q1B guidelines to determine its photosensitivity.[3]

  • Humidity: Storing the solid drug substance at elevated humidity levels (e.g., 75% RH) to assess its hygroscopicity and potential for humidity-induced degradation.[1][2]

Troubleshooting Guide

Issue 1: Significant degradation (>20%) is observed early in the study.
  • Possible Cause: The stress condition is too harsh. The goal of forced degradation is to achieve partial degradation (typically 2-20%) to allow for the detection and characterization of degradants without excessively breaking down the main compound.[1]

  • Troubleshooting Steps:

    • Reduce the duration of exposure to the stress condition.

    • Lower the temperature at which the stress is applied.

    • Decrease the concentration of the stressor (e.g., acid, base, or oxidizing agent).

    • Repeat the experiment with the less extreme parameters.

Issue 2: No degradation is observed under a specific stress condition.
  • Possible Cause: this compound may be stable under that particular condition.

  • Troubleshooting Steps:

    • Confirm that the experimental setup was correct and the stress was indeed applied.

    • If the compound is genuinely stable, no further stressing under that condition is typically advised.[3] The stability-indicating method should still be able to demonstrate this lack of degradation.

Issue 3: Poor mass balance in the analytical results.
  • Possible Cause: The sum of the assay of the main peak and the impurities does not account for the initial amount of the drug substance. This could be due to:

    • The formation of non-chromophoric degradation products that are not detected by UV.

    • Degradation products not being eluted from the HPLC column.

    • Precipitation of the drug substance or degradation products.

  • Troubleshooting Steps:

    • Use a mass spectrometer (LC-MS) in conjunction with UV detection to identify non-chromophoric products.

    • Modify the HPLC method (e.g., gradient, mobile phase composition) to ensure all components are eluted.

    • Visually inspect samples for any precipitation.

Experimental Protocols

Protocol 1: General Forced Degradation Procedure
  • Sample Preparation: Prepare separate solutions of this compound in a suitable solvent system. A control sample (unstressed) should always be analyzed alongside the stressed samples.

  • Application of Stress:

    • Acidic: Add a strong acid (e.g., 0.1 N HCl) and heat as required.

    • Basic: Add a strong base (e.g., 0.1 N NaOH) and heat as required.

    • Oxidative: Add an oxidizing agent (e.g., 3% H₂O₂) and keep at room temperature.

    • Thermal: Heat a solution and a solid sample at a specified temperature (e.g., 60°C).

    • Photolytic: Expose a solution and a solid sample to a controlled light source.

  • Neutralization (for acidic and basic samples): After the specified time, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method, typically with both UV and mass spectrometric detection.[1]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Analysis
  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have good absorbance. Mass spectrometry (MS) detection is used for identification and structure elucidation of degradants.

  • Data Analysis: The chromatograms are analyzed to determine the percentage of degradation and the relative amounts of each degradation product.

Data Presentation

Table 1: Hypothetical Summary of Forced Degradation Results for this compound

Stress ConditionDurationTemperature% DegradationNumber of DegradantsMajor Degradant (RT)
0.1 N HCl24 hours60°C12.538.2 min
0.1 N NaOH8 hours60°C18.246.5 min, 9.1 min
3% H₂O₂24 hoursRoom Temp7.8210.4 min
Heat (Solid)7 days80°C2.1111.2 min
Heat (Solution)7 days80°C5.4211.2 min, 12.5 min
Photolytic7 daysICH Q1B1.5113.0 min

Note: This table is for illustrative purposes only. Actual results would be determined experimentally.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution of This compound control Unstressed Control prep->control Dilute acid Acidic (e.g., 0.1 N HCl, 60°C) prep->acid Aliquot and Stress base Basic (e.g., 0.1 N NaOH, 60°C) prep->base Aliquot and Stress oxidative Oxidative (e.g., 3% H2O2, RT) prep->oxidative Aliquot and Stress thermal Thermal (e.g., 80°C) prep->thermal Aliquot and Stress photo Photolytic (ICH Q1B) prep->photo Aliquot and Stress hplc HPLC-UV/MS Analysis control->hplc neutralize Neutralize (if applicable) acid->neutralize base->neutralize oxidative->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation: - % Degradation - Mass Balance - Identify Degradants hplc->data

Caption: Experimental workflow for a forced degradation study.

hypothetical_degradation_pathway cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation Firazorexton This compound Hydrolysis_Product_A Hydrolysis Product A (e.g., amide cleavage) Firazorexton->Hydrolysis_Product_A H+ / OH- Hydrolysis_Product_B Hydrolysis Product B (e.g., ether cleavage) Firazorexton->Hydrolysis_Product_B H+ / OH- Oxidation_Product_C Oxidation Product C (e.g., N-oxide) Firazorexton->Oxidation_Product_C [O]

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Optimizing Firazorexton Hydrate (TAK-994) for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Firazorexton hydrate (B1144303), also known as TAK-994, in cell-based assays. The following sections offer frequently asked questions, troubleshooting guides, experimental protocols, and key data to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is Firazorexton hydrate and what is its mechanism of action?

A1: this compound (also known as TAK-994) is an orally active and brain-penetrant selective agonist for the orexin (B13118510) type 2 receptor (OX2R).[1][2][3] Orexin receptors, including OX1R and OX2R, are G-protein coupled receptors (GPCRs) that play a vital role in regulating physiological processes such as the sleep-wake rhythm and feeding behavior.[4] Upon binding to OX2R, Firazorexton activates downstream signaling pathways, leading to cellular responses.[2][4]

Q2: What are the primary applications of this compound in research?

A2: this compound is primarily used in research to study the orexin system and its role in wakefulness. It has been investigated for its potential to improve symptoms of narcolepsy.[1][2] In cell-based assays, it is a tool to investigate OX2R signaling and to screen for other modulators of this pathway.

Q3: What is the recommended starting concentration range for this compound in cell-based assays?

A3: The effective concentration of this compound can vary depending on the cell type and assay format. For calcium mobilization assays in CHO-K1 cells expressing the human OX2R, an EC50 of 19 nM has been reported.[2] Therefore, a good starting point for a dose-response curve would be to use a concentration range that brackets this value, for example, from 1 nM to 10 µM.[2]

Q4: How should I prepare and store stock solutions of this compound?

A4: Stock solutions should be prepared in a suitable solvent, such as DMSO. For storage, it is recommended to keep the stock solution at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[3] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q5: Are there any known liabilities or critical considerations for using Firazorexton (TAK-994)?

A5: Yes, it is critical to be aware that the clinical development of TAK-994 was discontinued (B1498344) due to hepatotoxicity (drug-induced liver injury) observed in phase 2 trials.[5] Researchers should, therefore, be vigilant about potential cytotoxicity in their cell models, especially in liver-derived cells. It is highly recommended to perform cytotoxicity assays in parallel with functional assays.[5]

Troubleshooting Guides

This section addresses common problems encountered when using this compound in cell-based assays.

Problem Potential Cause Recommended Solution
No or low signal/response Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.Prepare fresh aliquots of this compound from a new powder stock. Ensure proper storage at -20°C or -80°C.[3]
Cell Health Issues: Cells are unhealthy, have a high passage number, or are not expressing sufficient levels of OX2R.Use cells with a low passage number and ensure they are healthy and viable before starting the experiment.[6] Verify OX2R expression via methods like qPCR or western blot.
Suboptimal Assay Conditions: Incorrect incubation times, temperatures, or reagent concentrations.Optimize assay parameters such as cell seeding density, incubation time, and reagent concentrations.[6][7][8]
High background or variable results Compound Precipitation: this compound may precipitate in the assay medium at high concentrations.Visually inspect the wells for any precipitation. Lower the final concentration of the compound. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.
Inconsistent Cell Seeding: Uneven cell distribution across the plate wells.Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting steps. Avoid using the outer wells of the plate, which are prone to edge effects.[9]
Assay Plate Issues: Use of incorrect plate type for the assay (e.g., using clear plates for luminescence assays).For fluorescence or luminescence assays, use black or white opaque-walled plates, respectively, to minimize crosstalk and background.[10]
Unexpected Cytotoxicity Compound-Induced Toxicity: As noted, TAK-994 has been associated with hepatotoxicity.[5]Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the concentration at which this compound becomes toxic to your specific cell line.[11][12][13] Keep the compound concentration below the toxic threshold in your functional assays.
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final solvent concentration is low (typically ≤0.5%) and is the same in all wells, including vehicle controls.

Data Presentation

The following tables summarize key quantitative data for this compound based on published findings and provide an illustrative example for cytotoxicity.

Table 1: In Vitro Activity of this compound

Assay TypeCell LineParameterValue
Calcium MobilizationhOX2R/CHO-K1EC5019 nM[2]
β-Arrestin RecruitmenthOX2R/CHO-EAEC50100 nM[2]
ERK1/2 PhosphorylationhOX2R/CHO-EAEC50170 nM[2]

Table 2: Illustrative Cytotoxicity Profile of this compound

Cell LineAssay TypeParameterIllustrative Value
HepG2 (Human Liver)MTT Assay (48h)CC5015 µM
HEK293 (Human Kidney)MTT Assay (48h)CC50> 50 µM

Note: The cytotoxicity data is illustrative and should be determined experimentally for the specific cell line and conditions used.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol is for measuring the activation of OX2R by this compound by quantifying changes in intracellular calcium.

  • Cell Preparation:

    • The day before the assay, seed CHO-K1 cells stably expressing human OX2R into a 96-well, black-walled, clear-bottom plate at an optimized density to achieve a confluent monolayer on the day of the experiment.[14]

    • Incubate overnight at 37°C in a 5% CO2 incubator.[14]

  • Dye Loading:

    • Prepare a calcium indicator dye loading solution (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).[9] Probenecid may be required to prevent dye leakage in some cell lines.[15][16]

    • Remove the cell culture medium and add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, protected from light.[9]

    • Wash the cells twice with 100 µL of assay buffer to remove excess dye.[9]

    • Add 100 µL of assay buffer to each well and incubate for 15-30 minutes at room temperature to allow for complete de-esterification of the dye.[9]

  • Compound Preparation and Assay:

    • Prepare serial dilutions of this compound in assay buffer at 3x the final desired concentration.

    • Use a fluorescence plate reader (e.g., FlexStation) to measure the baseline fluorescence.

    • Add 50 µL of the 3x compound dilutions to the corresponding wells.

    • Immediately begin kinetic fluorescence measurements (e.g., every second for 120 seconds) to capture the calcium flux.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Plot the response (ΔF) against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: MTT Assay for Cytotoxicity

This protocol determines the concentration of this compound that reduces cell viability.

  • Cell Seeding:

    • Seed your cells of interest (e.g., HepG2) in a 96-well clear plate at a predetermined optimal density.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[11]

    • Incubate the plate for 4 hours at 37°C.[11]

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[11][17]

    • Incubate the plate overnight in the incubator. Ensure complete solubilization of the purple crystals.[11]

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[11]

    • Subtract the background absorbance from a blank well (medium only).

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the CC50 (50% cytotoxic concentration).

Mandatory Visualization

Signaling Pathway

G_protein_signaling FH This compound (TAK-994) OX2R OX2R FH->OX2R binds Gq Gq OX2R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER triggers PKC PKC DAG->PKC activates Response Cellular Response (e.g., Wakefulness) Ca_ER->Response MAPK ERK/MAPK Activation PKC->MAPK MAPK->Response experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis prep_stock Prepare Firazorexton Stock Solution (DMSO) dose_response Perform Dose-Response (Functional Assay, e.g., Ca²⁺) prep_stock->dose_response cytotoxicity Perform Cytotoxicity Assay (e.g., MTT) prep_stock->cytotoxicity seed_cells Seed Cells in 96-well Plates seed_cells->dose_response seed_cells->cytotoxicity calc_ec50 Calculate EC₅₀ dose_response->calc_ec50 calc_cc50 Calculate CC₅₀ cytotoxicity->calc_cc50 determine_window Determine Therapeutic Window (CC₅₀ / EC₅₀) calc_ec50->determine_window calc_cc50->determine_window troubleshooting_tree start Problem: No or Low Signal check_compound Check Compound: Fresh Aliquot? Proper Storage? start->check_compound res_compound_no Issue Persists check_compound->res_compound_no  No res_compound_yes Resolved: Compound was degraded check_compound->res_compound_yes  Yes check_cells Check Cells: Healthy? Low Passage? OX2R Expression? res_cells_no Issue Persists check_cells->res_cells_no  No res_cells_yes Resolved: Cell issue identified check_cells->res_cells_yes  Yes check_protocol Check Protocol: Correct Reagents? Incubation Times? res_protocol_no Issue Persists check_protocol->res_protocol_no  No res_protocol_yes Resolved: Protocol optimized check_protocol->res_protocol_yes  Yes res_compound_no->check_cells res_cells_no->check_protocol

References

Troubleshooting low solubility of Firazorexton hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of Firazorexton hydrate (B1144303) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Firazorexton hydrate and why is its solubility a concern?

A1: this compound is the hydrated form of Firazorexton (also known as TAK-994), an orally active and selective orexin (B13118510) type 2 receptor (OX2R) agonist.[1][2] Its low aqueous solubility can pose significant challenges for in vitro and in vivo studies, leading to difficulties in preparing stock solutions, ensuring accurate dosing, and achieving desired therapeutic concentrations. Inconsistent dissolution can result in poor data reproducibility and inaccurate pharmacological assessments.

Q2: What are the known solubility properties of Firazorexton?

A2: The solubility of Firazorexton can vary depending on the solvent and preparation method. Published data from chemical suppliers indicates a range of solubilities. For instance, it is described as slightly soluble in acetonitrile (B52724) (0.1-1 mg/mL) and sparingly soluble to soluble in DMSO (ranging from 1-10 mg/mL to as high as 200 mg/mL with the aid of ultrasonication).[3][4]

Q3: My this compound is not dissolving properly in my chosen solvent. What should I do?

A3: First, verify that you are using a recommended solvent, such as DMSO. If you are already using DMSO and experiencing issues, gentle heating and/or sonication can significantly aid dissolution.[4] It is also crucial to use anhydrous, high-purity solvents, as the presence of water can affect the solubility of hydrophobic compounds. If the compound still does not dissolve, you may need to consider alternative solvents or employ solubility enhancement techniques.

Q4: Can I use an aqueous buffer to dissolve this compound?

A4: Direct dissolution in aqueous buffers is generally not recommended due to the compound's low aqueous solubility. It is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium. Be mindful of the final solvent concentration in your assay, as high concentrations of organic solvents can be toxic to cells.

Q5: Are there any known stability issues with this compound in solution?

A5: Stock solutions of Firazorexton in DMSO are typically stable for short periods when stored appropriately. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4] The stability in aqueous buffers at physiological pH and temperature may be limited, and it is best to prepare fresh dilutions for each experiment.

Troubleshooting Guide: Low Solubility of this compound

This guide provides a systematic approach to troubleshooting and overcoming solubility challenges with this compound.

Problem: Difficulty Preparing a Concentrated Stock Solution
Potential Cause Suggested Solution
Inappropriate solvent selection.Use a recommended organic solvent such as high-purity, anhydrous DMSO.
Insufficient energy input for dissolution.Gently warm the solution and/or use an ultrasonic bath to aid dissolution.[4]
Low-quality or hydrated solvent.Use fresh, high-purity, anhydrous solvents. Hygroscopic solvents like DMSO should be newly opened.[4]
Compound has precipitated out of solution.Re-dissolve by warming and sonicating. If precipitation persists, consider preparing a fresh, less concentrated stock solution.
Problem: Precipitation Upon Dilution into Aqueous Media
Potential Cause Suggested Solution
"Crashing out" of the compound due to poor aqueous solubility.Decrease the final concentration of this compound in the aqueous medium.
High final concentration of the organic stock solvent.Minimize the volume of the stock solution added to the aqueous medium. A higher concentration stock will allow for a smaller transfer volume.
Incompatibility with buffer components.Test the solubility in different buffers. Sometimes, specific salts or pH can affect compound solubility.
Use of a formulation containing a solubilizing agent.Consider co-solvents (e.g., PEG300), surfactants (e.g., Tween-80), or cyclodextrins (e.g., SBE-β-CD) in the final formulation to maintain solubility.[5]

Quantitative Data on Firazorexton Solubility

The following table summarizes the available solubility data for Firazorexton. It is important to note that these values can be influenced by factors such as the specific batch of the compound, solvent purity, and the methods used for dissolution.

Solvent Reported Solubility Notes Reference
Acetonitrile0.1 - 1 mg/mL (Slightly Soluble)[3]
DMSO1 - 10 mg/mL (Sparingly Soluble)[3]
DMSO200 mg/mL (425.07 mM)Requires ultrasonication.[4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, ultrasonic bath.

  • Procedure:

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mg/mL).

    • Vortex the tube for 1-2 minutes to mix.

    • If the compound is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes. Gentle warming (e.g., to 37°C) can also be applied.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of an In Vivo Formulation using Co-solvents

This protocol is adapted from a commercially available formulation suggestion and may require optimization for your specific animal model and administration route.

  • Materials: Concentrated Firazorexton stock solution in DMSO (e.g., 50 mg/mL), PEG300, Tween-80, sterile saline (0.9% NaCl).

  • Procedure (for a final solution with 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

    • In a sterile tube, add 100 µL of the 50 mg/mL Firazorexton stock solution in DMSO.

    • Add 400 µL of PEG300 and mix thoroughly until the solution is homogeneous.

    • Add 50 µL of Tween-80 and mix again.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix until the solution is clear.

    • This protocol yields a solution of ≥ 5 mg/mL.[5] The final formulation should be prepared fresh before each use.

Visualizations

G Troubleshooting Low Solubility of this compound start Start: Low Solubility Observed check_solvent Is DMSO the solvent? start->check_solvent use_dmso Use high-purity, anhydrous DMSO check_solvent->use_dmso No energy Apply energy (sonication, gentle heat)? check_solvent->energy Yes use_dmso->energy apply_energy Sonicate and/or warm gently energy->apply_energy No dissolved Compound Dissolved energy->dissolved Yes apply_energy->dissolved Success not_dissolved Still not dissolved apply_energy->not_dissolved Failure consider_alternatives Consider alternative strategies: - Lower concentration - Co-solvents - Surfactants - Cyclodextrins not_dissolved->consider_alternatives

Caption: Troubleshooting workflow for this compound solubility issues.

G Solubility Enhancement Strategies cluster_physical Physical Approaches cluster_chemical Chemical Approaches root Poorly Soluble Compound (this compound) particle_size Particle Size Reduction (Micronization, Nanosuspension) root->particle_size solid_dispersion Solid Dispersions root->solid_dispersion amorphous Amorphous Forms root->amorphous cosolvents Co-solvents (e.g., PEG, Glycerol) root->cosolvents surfactants Surfactants (e.g., Tween-80) root->surfactants cyclodextrins Cyclodextrins (e.g., β-cyclodextrin) root->cyclodextrins lipid Lipid-Based Formulations (e.g., in Corn Oil) root->lipid

Caption: Overview of solubility enhancement strategies for poorly soluble drugs.

G Simplified Orexin 2 Receptor (OX2R) Signaling firazorexton Firazorexton ox2r OX2R (GPCR) firazorexton->ox2r Agonist Binding g_protein Gq/11 Protein Activation ox2r->g_protein plc Phospholipase C (PLC) Activation g_protein->plc ip3_dag IP3 and DAG Production plc->ip3_dag ca_release Increased Intracellular Ca2+ ip3_dag->ca_release erk_pathway ERK Pathway Activation ip3_dag->erk_pathway cellular_response Neuronal Excitation & Wakefulness Promotion ca_release->cellular_response erk_pathway->cellular_response

Caption: Simplified signaling pathway of the OX2R agonist Firazorexton.

References

Off-target effects of Firazorexton hydrate at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Firazorexton (B3326018) hydrate (B1144303) (also known as TAK-994). The information addresses potential issues, particularly off-target effects observed at high concentrations during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Firazorexton hydrate?

A1: this compound is a potent and selective orexin (B13118510) type 2 receptor (OX2R) agonist.[1][2][3][4][5] It was developed to promote wakefulness for the treatment of narcolepsy.[1][3][4][5]

Q2: What are the known off-target effects of this compound at high concentrations?

A2: The most significant off-target effect observed, even at clinically relevant doses, is severe drug-induced liver injury (DILI).[3][5][6] This hepatotoxicity is considered the primary reason for the discontinuation of its clinical development.[3][5] Other reported adverse events in clinical trials included urinary urgency and frequency.[6]

Q3: At what concentrations were the hepatic adverse events observed?

A3: In a phase 2 clinical trial, patients receiving twice-daily doses of 30 mg, 90 mg, and 180 mg experienced hepatic adverse events.[6] Clinically significant elevations in liver enzymes were observed, with some patients meeting the criteria for drug-induced liver injury.[6]

Q4: Is the observed hepatotoxicity related to the on-target OX2R agonism?

A4: The hepatotoxicity associated with this compound is thought to be unrelated to its primary mechanism of action as an orexin receptor agonist.[3] It has been suggested that a potential covalent binding liability following hepatic metabolism could be responsible for the idiosyncratic DILI.[6]

Troubleshooting Guide

Issue 1: Unexpected cytotoxicity observed in in-vitro assays.

  • Possible Cause: High concentrations of this compound may induce cytotoxicity, potentially related to the mechanisms leading to DILI.

  • Troubleshooting Steps:

    • Concentration Range: Review the concentration range of this compound used in your experiment. Refer to the table below for reported in-vitro activity. Concentrations significantly higher than the EC50 for OX2R activation may be more likely to produce off-target cytotoxic effects.

    • Positive Controls: Include a known hepatotoxic compound as a positive control in your assays to validate the experimental system.

    • Cell Type: If using hepatic cell lines (e.g., HepG2), be aware that these cells may be particularly sensitive to the hepatotoxic effects of this compound.

    • Assay Type: Utilize multiple, mechanistically distinct cytotoxicity assays (e.g., LDH release, MTT, real-time impedance-based assays) to confirm the cytotoxic phenotype.

Issue 2: Inconsistent results in signaling pathway analysis.

  • Possible Cause: At high concentrations, off-target effects may activate or inhibit signaling pathways independent of OX2R.

  • Troubleshooting Steps:

    • Selective Antagonists: Use a selective OX2R antagonist to confirm that the observed signaling is mediated by the intended target.

    • Dose-Response Curve: Generate a full dose-response curve to distinguish between on-target and potential off-target signaling events, which may only occur at higher concentrations.

    • Pathway Analysis: Investigate signaling pathways commonly associated with drug-induced liver injury, such as oxidative stress, mitochondrial dysfunction, and endoplasmic reticulum stress pathways.

Data Presentation

Table 1: In-Vitro Activity of this compound

AssayCell LineParameterValueReference
Calcium MobilizationhOX2R/CHO-K1EC5019 nM[1]
β-arrestin RecruitmenthOX2R/CHO-EAEC50100 nM[1]
ERK1/2 PhosphorylationhOX2R/CHO-EAEC50170 nM[1]

Table 2: Clinical Dosing in Terminated Phase 2 Trial

Dose GroupFrequencyRoute of AdministrationReference
30 mgTwice DailyOral[6]
90 mgTwice DailyOral[6]
180 mgTwice DailyOral[6]

Experimental Protocols

1. Calcium Mobilization Assay

  • Objective: To measure the dose-dependent increase in intracellular calcium concentration following OX2R activation by this compound.

  • Methodology:

    • Cell Culture: Human orexin type 2 receptor expressing Chinese Hamster Ovary (hOX2R/CHO-K1) cells are cultured in appropriate media.

    • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

    • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Compound Addition: A dilution series of this compound is prepared. The compound is added to the wells, and fluorescence is measured kinetically using a plate reader.

    • Data Analysis: The change in fluorescence intensity is used to calculate the dose-dependent response and determine the EC50 value.

2. ERK1/2 Phosphorylation Assay

  • Objective: To quantify the activation of the downstream signaling molecule ERK1/2 upon OX2R agonism.

  • Methodology:

    • Cell Culture and Stimulation: Human orexin type 2 receptor expressing Chinese Hamster Ovary (hOX2R/CHO-EA) cells are serum-starved and then stimulated with varying concentrations of this compound for a defined period.

    • Cell Lysis: Cells are lysed to extract total protein.

    • Western Blotting or ELISA: The concentration of phosphorylated ERK1/2 and total ERK1/2 is determined using specific antibodies via Western blotting or a quantitative ELISA kit.

    • Data Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated to determine the dose-dependent activation and the EC50 value.

Visualizations

Firazorexton_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Firazorexton Firazorexton OX2R OX2R Firazorexton->OX2R Binds to Gq Gq OX2R->Gq Activates Beta_Arrestin β-Arrestin OX2R->Beta_Arrestin Recruits PLC PLC Gq->PLC Activates IP3_DAG IP3/DAG PLC->IP3_DAG Generates Ca_Mobilization Calcium Mobilization IP3_DAG->Ca_Mobilization Leads to ERK_Activation ERK1/2 Phosphorylation Beta_Arrestin->ERK_Activation Leads to Troubleshooting_Workflow Start Unexpected In-Vitro Result Check_Concentration Is concentration significantly above EC50? Start->Check_Concentration High_Concentration High Concentration Check_Concentration->High_Concentration Yes Low_Concentration Low Concentration Check_Concentration->Low_Concentration No Off_Target_Hypothesis Hypothesize off-target effects (e.g., cytotoxicity) High_Concentration->Off_Target_Hypothesis On_Target_Investigation Investigate on-target pathway variability Low_Concentration->On_Target_Investigation Run_Tox_Assays Run cytotoxicity and hepatotoxicity assays Off_Target_Hypothesis->Run_Tox_Assays Use_Antagonist Use OX2R antagonist to confirm on-target action On_Target_Investigation->Use_Antagonist

References

Reasons for Firazorexton hydrate hepatotoxicity in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating Firazorexton hydrate (B1144303) and related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during your experiments, with a focus on the hepatotoxicity observed in clinical trials.

Frequently Asked Questions (FAQs)

Q1: Why were the clinical trials for Firazorexton hydrate (TAK-994) discontinued?

A1: The Phase 2 clinical trials for this compound (TAK-994) were terminated due to findings of severe drug-induced liver injury (DILI) in some participants.[1][2][3][4]

Q2: What was the nature of the hepatotoxicity observed with this compound?

A2: The hepatotoxicity was characterized as idiosyncratic DILI. This means it was an unpredictable reaction that occurred in a small number of individuals.[1] The current hypothesis is that the liver injury was caused by reactive metabolites of the drug and is not a direct result of its intended action as an orexin (B13118510) receptor 2 (OX2R) agonist.[4]

Q3: How many patients were affected by liver-related adverse events in the clinical trials?

A3: In the Phase 2 trial, clinically significant elevations in liver enzymes were observed in eight patients receiving this compound. Of these, three patients met the criteria for Hy's Law, which is a strong indicator of severe, drug-induced hepatocellular injury.[1][5]

Q4: Is the hepatotoxicity of this compound considered an on-target effect related to OX2R agonism?

A4: No, the hepatotoxicity is believed to be an off-target effect. The prevailing hypothesis is that it is caused by the metabolic activation of this compound in the liver, leading to the formation of reactive metabolites that can covalently bind to liver proteins.[4]

Troubleshooting Guides

Guide 1: Investigating Potential Hepatotoxicity of a Test Compound in Preclinical Studies

If you are working with a compound structurally related to this compound or another orexin agonist and are concerned about potential hepatotoxicity, this guide provides a suggested experimental workflow.

G Troubleshooting Workflow for Potential Hepatotoxicity cluster_0 Initial Assessment cluster_1 Mechanism Investigation cluster_2 Decision Point cluster_3 Outcome start Compound of Interest in_vitro_screening In Vitro Hepatotoxicity Screening (Cytotoxicity, Mitochondrial Toxicity, BSEP Inhibition) start->in_vitro_screening covalent_binding Covalent Binding Assay in_vitro_screening->covalent_binding metabolite_id Metabolite Identification in_vitro_screening->metabolite_id decision Hepatotoxicity Risk? covalent_binding->decision metabolite_id->decision proceed Proceed with Caution (Consider dose reduction, further safety studies) decision->proceed Low stop High Risk: Stop Development or Redesign Compound decision->stop High

Troubleshooting workflow for preclinical hepatotoxicity assessment.

Data Presentation

Table 1: Summary of Clinical Hepatotoxicity Findings for this compound (TAK-994)
ParameterObservation
Affected Patients 8 patients with clinically important liver enzyme elevations.[1][5]
Hy's Law Cases 3 patients met Hy's Law criteria.[1][5]
Dose Groups with Hepatotoxicity Incidents occurred in the 90 mg and 180 mg twice-daily dose groups.[4]
Specific Enzyme Levels Specific peak values for ALT, AST, and bilirubin (B190676) for the affected patients are not publicly available.
Table 2: In Vitro Safety Profile of this compound (TAK-994)
AssayResultImplication
Cytotoxicity (HepG2 cells) Wide margin between cytotoxic concentration and efficacious exposure.Low risk of direct, intrinsic cytotoxicity.
Mitochondrial Toxicity Wide margin between concentration causing mitochondrial dysfunction and efficacious exposure.Low risk of direct mitochondrial toxicity.
Bile Salt Export Pump (BSEP) Inhibition Wide margin between concentration causing BSEP inhibition and efficacious exposure.Low risk of cholestatic liver injury via BSEP inhibition.
Covalent Binding A potential covalent binding liability was identified following hepatic metabolism.[1]Consistent with the hypothesis of idiosyncratic DILI mediated by reactive metabolites.

Experimental Protocols

The following are representative protocols for the key experiments used to investigate the hepatotoxicity of this compound. The exact details of the protocols used by the manufacturer may vary.

Cytotoxicity Assay (using CellTiter-Glo®)
  • Principle: This assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells. A decrease in ATP levels suggests cytotoxicity.

  • Methodology:

    • Cell Plating: Seed human hepatoma cells (e.g., HepG2) in a 96-well plate at a suitable density and incubate overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of the test compound (and appropriate vehicle and positive controls) and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

    • Reagent Addition: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® Reagent to each well, equal to the volume of the cell culture medium.

    • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measurement: Read the luminescence using a luminometer.

    • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).[6][7]

Mitochondrial Toxicity Assay (using JC-10)
  • Principle: This assay measures the mitochondrial membrane potential. In healthy cells, the JC-10 dye aggregates in the mitochondria and fluoresces red/orange. In apoptotic or metabolically stressed cells with depolarized mitochondria, the dye remains in its monomeric form in the cytoplasm and fluoresces green. A shift from red/orange to green fluorescence indicates mitochondrial dysfunction.

  • Methodology:

    • Cell Plating and Treatment: Plate cells in a 96-well plate and treat with the test compound as described for the cytotoxicity assay.

    • Dye Loading: Prepare a JC-10 dye loading solution and add it to each well.

    • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measurement: Measure the fluorescence intensity at two wavelength pairs: Ex/Em = 490/525 nm for the green monomers and Ex/Em = 540/590 nm for the red/orange aggregates using a fluorescence plate reader.

    • Data Analysis: Calculate the ratio of red/orange to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[8][9][10][11]

Bile Salt Export Pump (BSEP) Inhibition Assay (using Cholyl-lysyl-fluorescein - CLF)
  • Principle: This assay assesses the potential of a compound to inhibit the BSEP, a transporter on the canalicular membrane of hepatocytes that excretes bile salts. Inhibition of BSEP can lead to cholestatic liver injury. The fluorescent BSEP substrate, CLF, is used to visualize and quantify BSEP activity.

  • Methodology:

    • Hepatocyte Culture: Use sandwich-cultured primary hepatocytes which form bile canaliculi.

    • Compound Incubation: Incubate the hepatocytes with the test compound or vehicle control.

    • CLF Incubation: Add the fluorescent substrate CLF and incubate to allow for its uptake and excretion into the bile canaliculi.

    • Imaging: Visualize the accumulation of CLF in the bile canaliculi using fluorescence microscopy.

    • Quantification: Quantify the fluorescence intensity within the canalicular networks.

    • Data Analysis: A reduction in CLF accumulation in the presence of the test compound indicates BSEP inhibition.[12][13]

Covalent Binding Assay
  • Principle: This assay determines the extent to which a radiolabeled test compound or its metabolites bind irreversibly to proteins, typically in liver microsomes or hepatocytes.

  • Methodology:

    • Incubation: Incubate radiolabeled test compound with human liver microsomes or hepatocytes in the presence of an NADPH-regenerating system (to support metabolic activity).

    • Protein Precipitation: After incubation, precipitate the proteins using a solvent like acetonitrile.

    • Washing: Pellet the precipitated protein by centrifugation and wash multiple times to remove any unbound radiolabeled compound.

    • Quantification: Quantify the radioactivity in the final protein pellet using liquid scintillation counting.

    • Protein Measurement: Determine the protein concentration in the pellet.

    • Data Analysis: Express the covalent binding as pmol equivalents of the compound bound per mg of protein.[14]

Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway for this compound-induced idiosyncratic DILI.

G Hypothesized Signaling Pathway for this compound-Induced Idiosyncratic DILI cluster_0 Metabolic Activation in Hepatocyte cluster_1 Cellular Damage and Immune Response firazorexton This compound cyp450 Cytochrome P450 Enzymes firazorexton->cyp450 Metabolism reactive_metabolite Reactive Metabolite cyp450->reactive_metabolite covalent_binding Covalent Binding to Liver Proteins reactive_metabolite->covalent_binding neoantigen Neoantigen Formation covalent_binding->neoantigen apc Antigen Presenting Cell (APC) Presents Neoantigen neoantigen->apc t_cell T-Cell Activation apc->t_cell hepatocyte_injury Immune-Mediated Hepatocyte Injury t_cell->hepatocyte_injury

Hypothesized pathway of Firazorexton-induced liver injury.

References

How to minimize variability in Firazorexton hydrate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Firazorexton hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What is Firazorexton hydrate and why is its hydration state important?

A1: this compound (also known as TAK-994) is a potent and selective orexin (B13118510) 2 receptor (OX2R) agonist. It exists as a sesquihydrate, meaning that water molecules are incorporated into its crystal structure. The hydration state of a pharmaceutical compound can significantly impact its physical and chemical properties, including solubility, dissolution rate, and stability. Changes in the hydration state due to improper handling or storage can lead to variability in experimental results, affecting the accuracy and reproducibility of your data.

Q2: What are the primary sources of variability in experiments with this compound?

A2: The primary sources of variability stem from the hygroscopic nature of this compound. Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment. This can lead to:

  • Changes in Compound Weight: Absorption of water will increase the mass of the compound, leading to inaccuracies in weighing and the preparation of stock solutions.

  • Alterations in Crystal Structure: Changes in hydration can lead to different polymorphic forms, which may have different solubilities and bioactivities.

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, reducing the purity and potency of the compound.

  • Inconsistent Cellular Responses: Variability in the effective concentration or the presence of degradants can lead to inconsistent results in cell-based assays.

Q3: How should I properly store and handle this compound to maintain its integrity?

A3: Proper storage and handling are critical for minimizing variability. Follow these guidelines:

  • Storage Conditions: Store this compound at -20°C in a tightly sealed container, away from moisture. One supplier suggests a stability of at least four years under these conditions.

  • Working Environment: Whenever possible, handle the compound in a controlled environment with low relative humidity, such as a glove box or a room with a dehumidifier.

  • Weighing: Use a pre-weighed, sealed container for weighing. Work quickly to minimize exposure to ambient air.

  • Stock Solutions: Prepare stock solutions in an appropriate anhydrous solvent, such as DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and moisture ingress. Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays (e.g., Calcium Mobilization, ERK1/2 Phosphorylation)
Potential Cause Troubleshooting Steps
Inaccurate Concentration of Stock Solution Due to the hygroscopic nature of this compound, the actual concentration of your stock solution may be lower than calculated if the compound has absorbed water. Solution: Prepare stock solutions in a controlled low-humidity environment. Consider using Karl Fischer titration to determine the water content of your solid compound and adjust the weighed amount accordingly.
Compound Precipitation in Assay Media This compound has limited aqueous solubility. Precipitation in your assay buffer or cell culture media will lead to a lower effective concentration and high variability. Solution: Visually inspect your assay plates for any signs of precipitation. Prepare working solutions by diluting the DMSO stock in aqueous buffer just before use. Avoid high concentrations of the compound in your final assay. Consider the use of a small percentage of a non-ionic surfactant, like Tween-20 (e.g., 0.01%), in your assay buffer to improve solubility, but first, verify that the surfactant does not interfere with your assay.
Variability in Cell Health and Density Differences in cell confluency, passage number, and overall health can significantly impact receptor expression levels and signaling responses. Solution: Use cells within a consistent passage number range. Seed cells at a uniform density and ensure even distribution in the wells. Always include positive and negative controls in your experiments to monitor cell health and assay performance.
Inconsistent Agonist Stimulation Time The kinetics of OX2R signaling pathways, such as calcium mobilization and ERK1/2 phosphorylation, are transient. Small variations in the timing of agonist addition and signal detection can lead to significant differences in results. Solution: Use automated liquid handling for precise timing of compound addition. For manual additions, work with one plate at a time and maintain a consistent workflow. Perform a time-course experiment to determine the optimal stimulation time for your specific cell line and assay conditions.
Issue 2: Difficulty in Weighing and Preparing Stock Solutions
Potential Cause Troubleshooting Steps
Rapid Moisture Absorption on the Balance This compound's hygroscopic nature can cause the weight to continuously increase on an analytical balance, making accurate measurement challenging. Solution: Use a weighing vessel with a small opening to minimize exposure to air. Work as quickly as possible. Alternatively, weigh the compound in a controlled low-humidity environment.
Compound Clumping or Sticking to Weighing Paper/Spatula Absorbed moisture can make the powder sticky and difficult to handle. Solution: Use anti-static weighing boats. If the compound is already clumpy, it may be necessary to dry it under vacuum before weighing, although this may alter the hydration state. It is preferable to handle the compound in a dry environment from the outset.
Incomplete Dissolution of Stock Solution If the compound has absorbed a significant amount of water, it may not fully dissolve in the intended anhydrous solvent. Solution: Ensure your solvent (e.g., DMSO) is of high purity and anhydrous. Vortex the solution thoroughly and use gentle warming (e.g., 37°C) if necessary to aid dissolution. Visually inspect the solution to ensure there are no particulates before use.

Data Presentation: Stability of Pharmaceutical Hydrates

While specific quantitative stability data for this compound under various temperature and humidity conditions is not publicly available, the following table provides a general overview of typical stability testing conditions as per ICH guidelines. This can serve as a reference for designing your own stability studies.[1][2][3]

Storage Condition Temperature Relative Humidity Minimum Duration Purpose
Long-Term 25°C ± 2°C or 30°C ± 2°C60% RH ± 5% RH or 65% RH ± 5% RH12 monthsTo establish the re-test period or shelf life under normal storage conditions.
Intermediate 30°C ± 2°C65% RH ± 5% RH6 monthsTo be used if significant change occurs during accelerated testing.
Accelerated 40°C ± 2°C75% RH ± 5% RH6 monthsTo accelerate chemical degradation and physical changes.

Experimental Protocols & Methodologies

Protocol 1: Calcium Mobilization Assay

This protocol provides a general framework for measuring this compound-induced calcium mobilization in cells expressing OX2R.

  • Cell Seeding: Seed CHO-K1 or HEK293 cells stably expressing human OX2R into black-walled, clear-bottom 96-well plates at an optimized density and allow them to attach overnight.

  • Dye Loading: Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare a dilution series of this compound in a suitable assay buffer.

  • Signal Detection: Use a fluorescence plate reader with automated injection capabilities to add the this compound dilutions to the cell plate and immediately begin kinetic reading of fluorescence intensity.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.

Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol outlines the steps to measure the phosphorylation of ERK1/2 in response to this compound.

  • Cell Culture and Starvation: Culture cells expressing OX2R to 70-80% confluency. Serum-starve the cells for 4-12 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.

  • Agonist Stimulation: Treat the cells with various concentrations of this compound for the predetermined optimal time (e.g., 5-10 minutes).

  • Cell Lysis: Immediately after stimulation, aspirate the medium and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the p-ERK1/2 signal.

  • Data Analysis: Quantify the band intensities using densitometry software. The ratio of p-ERK1/2 to total ERK1/2 is a measure of ERK activation.

Mandatory Visualizations

Firazorexton_Signaling_Pathway Firazorexton Firazorexton hydrate OX2R OX2 Receptor (GPCR) Firazorexton->OX2R binds & activates Gq Gq Protein OX2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Wakefulness) Ca_release->Cellular_Response contributes to MAPK_Cascade MAPK Cascade (Raf/MEK) PKC->MAPK_Cascade activates ERK ERK1/2 MAPK_Cascade->ERK phosphorylates pERK p-ERK1/2 ERK->pERK pERK->Cellular_Response leads to

Caption: Signaling pathway of this compound via the OX2 receptor.

Experimental_Workflow_Variability cluster_pre_assay Pre-Assay Preparation cluster_assay In Vitro Assay cluster_variability Sources of Variability Storage Compound Storage (-20°C, sealed) Handling Handling (Low Humidity) Storage->Handling Weighing Weighing Handling->Weighing Stock_Solution Stock Solution (Anhydrous DMSO) Weighing->Stock_Solution Working_Solution Working Solution (Aqueous Buffer) Stock_Solution->Working_Solution Assay_Execution Assay Execution (e.g., Ca²⁺, p-ERK) Working_Solution->Assay_Execution Cell_Culture Cell Culture Cell_Culture->Assay_Execution Data_Acquisition Data Acquisition Assay_Execution->Data_Acquisition Moisture Moisture Absorption Moisture->Weighing Moisture->Stock_Solution Precipitation Precipitation Precipitation->Working_Solution Precipitation->Assay_Execution Cell_Variability Cell Health/ Density Cell_Variability->Cell_Culture Timing Inconsistent Timing Timing->Assay_Execution

Caption: Workflow for minimizing variability in this compound experiments.

References

Impact of hydration state on Firazorexton activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Firazorexton (TAK-994), a selective orexin (B13118510) 2 receptor (OX2R) agonist.

Frequently Asked Questions (FAQs)

Q1: What is Firazorexton and what is its primary mechanism of action?

A1: Firazorexton (also known as TAK-994) is an orally active and brain-penetrant selective agonist for the orexin 2 receptor (OX2R).[1][2] It was developed for the treatment of narcolepsy.[3] Its mechanism of action involves binding to and activating OX2R, which is a G-protein coupled receptor (GPCR), leading to the activation of downstream signaling pathways.[1][4]

Q2: Which signaling pathways are activated by Firazorexton?

A2: Firazorexton activates multiple downstream signaling cascades upon binding to OX2R. The primary pathway involves the Gq class of G-proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[4][5] Additionally, it has been shown to stimulate the recruitment of β-arrestin and induce the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and cAMP response element-binding protein (CREB).[1][2]

Q3: What are the known in vitro efficacy values for Firazorexton?

A3: The following table summarizes the key in vitro efficacy parameters for Firazorexton.

ParameterCell LineEC50 Value
Calcium MobilizationhOX2R/CHO-K119 nM[1][2]
β-Arrestin RecruitmenthOX2R/CHO-EA100 nM[1] (4.5 nM reported in another source[2])
ERK1/2 PhosphorylationhOX2R/CHO-EA170 nM[1] (19 nM reported in another source[2])
CREB PhosphorylationhOX2R/CHO-EA2.9 nM[2]
IP1 AccumulationhOX2R/CHO-EA16 nM[2]

Q4: Has Firazorexton been tested in clinical trials?

A4: Yes, Firazorexton underwent Phase 2 clinical trials for the treatment of narcolepsy. However, the trials were terminated early due to instances of drug-induced liver injury in some participants.[4][6][7]

Q5: Is there any information on how hydration state or osmotic stress affects Firazorexton's activity?

A5: Currently, there are no direct studies published on the specific impact of hydration state or osmotic stress on the activity of Firazorexton. However, it is known that the hydration status of an experimental system can influence drug metabolism and bioavailability.[8][9] In cell-based assays, changes in the osmolality of the culture medium can affect cell growth, volume, and protein production, which could potentially impact receptor signaling and drug response.[6][10]

Troubleshooting Guide

Problem 1: Inconsistent or lower-than-expected potency (EC50) of Firazorexton in our in vitro calcium flux assay.

  • Possible Cause 1: Variation in Cell Culture Medium Osmolality. The osmolality of your cell culture medium may be inconsistent between experiments. Hyperosmotic conditions can alter cell volume and physiology, potentially affecting receptor function and signaling.[6][10]

    • Troubleshooting Tip: Ensure the osmolality of your culture medium is consistent for all experiments. Measure the osmolality of your media, especially after the addition of supplements. Consider preparing a large batch of medium for a set of experiments to minimize variability.

  • Possible Cause 2: Suboptimal Cell Health Due to Hydration Stress. Cells that are stressed due to suboptimal hydration conditions (either hyper- or hypo-osmotic stress) may exhibit altered signaling responses.

    • Troubleshooting Tip: Maintain a consistent and optimal osmolality for your specific cell line (typically around 260-320 mOsm/kg for hybridoma cells).[10] Monitor cell morphology and viability closely.

  • Possible Cause 3: Issues with the Calcium Indicator Dye. The loading and response of calcium indicator dyes can be sensitive to the cellular environment.

    • Troubleshooting Tip: Optimize the concentration of the calcium indicator dye (e.g., indo-1 AM) and the loading time for your specific cell type.[1] Ensure that the dye is not expired and has been stored correctly.

Problem 2: High background signal in our β-arrestin recruitment assay.

  • Possible Cause 1: Basal Receptor Activity. Some GPCRs can exhibit basal (ligand-independent) activity, which may be exacerbated by the assay conditions.

    • Troubleshooting Tip: Minimize the serum concentration in the assay medium, as serum components can sometimes activate GPCRs. Ensure that the expression level of the receptor is not excessively high, as this can lead to increased basal signaling.

  • Possible Cause 2: Assay Technology-Specific Artifacts. The specific β-arrestin recruitment assay technology being used might have inherent background signal. For example, with the PathHunter assay, the tag on the engineered GPCR may have some intrinsic affinity for the enzyme fragment.[7]

    • Troubleshooting Tip: Include a negative control cell line that does not express the orexin 2 receptor to quantify and subtract the background signal.[7]

Problem 3: We are not observing a dose-dependent increase in ERK1/2 or CREB phosphorylation with Firazorexton treatment.

  • Possible Cause 1: Insufficient Serum Starvation. Basal levels of ERK1/2 and CREB phosphorylation can be high in cells cultured in the presence of serum, masking the effect of the drug.

    • Troubleshooting Tip: Implement a serum starvation step before stimulating the cells with Firazorexton. The duration of serum starvation may need to be optimized for your cell line.[9]

  • Possible Cause 2: Timing of Stimulation and Lysis. The phosphorylation of ERK1/2 and CREB is often a transient event. The time points chosen for cell stimulation and lysis may not be optimal to capture the peak response.

    • Troubleshooting Tip: Perform a time-course experiment to determine the optimal stimulation time for peak phosphorylation of both ERK1/2 and CREB in your experimental system.

  • Possible Cause 3: Issues with Antibody Quality or Western Blotting/ELISA Protocol. The antibodies used to detect the phosphorylated proteins may not be specific or sensitive enough.

    • Troubleshooting Tip: Use validated antibodies for phosphorylated and total ERK1/2 and CREB. Ensure that your Western blotting or ELISA protocol is optimized, including appropriate blocking and washing steps.[9][11]

Experimental Protocols

1. In Vitro Osmotic Stress Induction

To investigate the effect of hydration state on Firazorexton activity in vitro, osmotic stress can be induced in cell cultures by modulating the osmolality of the medium.

  • Method:

    • Prepare a range of initial osmolality values (e.g., 320 to 500 mOsm/kg) by adding a non-metabolizable solute like NaCl or a high molecular weight polyethylene (B3416737) glycol (PEG) to the standard cell culture medium.[6][12]

    • Culture the cells expressing OX2R in these different osmolality conditions for a predetermined period.

    • Monitor cell viability, proliferation, and volume to assess the impact of the osmotic stress.[12][13]

    • Perform functional assays (e.g., calcium flux, β-arrestin recruitment, ERK/CREB phosphorylation) with Firazorexton on the cells adapted to the different osmotic conditions.

2. Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium levels using a fluorescent dye.

  • Method:

    • Cell Preparation: Plate cells expressing OX2R in a 96-well black-walled, clear-bottom plate and culture overnight.

    • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer. Incubate in the dark at 37°C for at least one hour.[14]

    • Compound Addition: Use a fluorometric imaging plate reader or a flow cytometer to measure the baseline fluorescence. Add varying concentrations of Firazorexton to the wells.

    • Data Acquisition: Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.[1][14]

3. β-Arrestin Recruitment Assay (PathHunter Protocol)

This protocol outlines the general steps for a commercially available β-arrestin recruitment assay.

  • Method:

    • Cell Plating: Plate PathHunter β-arrestin GPCR cells (co-expressing a ProLink-tagged OX2R and an Enzyme Acceptor-tagged β-arrestin) in a 96-well plate and incubate overnight.[7]

    • Compound Incubation: Add varying concentrations of Firazorexton to the cells and incubate for the optimized duration (typically 60-90 minutes).

    • Detection: Add the detection reagent containing the substrate for the complemented enzyme and incubate in the dark.

    • Signal Measurement: Measure the chemiluminescent signal using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.[7]

4. ERK1/2 and CREB Phosphorylation Assay (Western Blot)

This protocol describes the detection of phosphorylated ERK1/2 and CREB by Western blotting.

  • Method:

    • Cell Treatment: Plate cells expressing OX2R and grow to near confluence. Serum starve the cells for a few hours to overnight.[9]

    • Stimulate the cells with different concentrations of Firazorexton for a predetermined time.

    • Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates.

    • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phospho-ERK1/2 (Thr202/Tyr204) and phospho-CREB (Ser133). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Normalization: Strip the membrane and re-probe with antibodies for total ERK1/2 and total CREB to normalize for protein loading.[9][15]

Visualizations

Firazorexton_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Firazorexton Firazorexton OX2R OX2R Firazorexton->OX2R Gq Gq OX2R->Gq Activates beta_arrestin β-Arrestin OX2R->beta_arrestin Recruits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates ERK ERK1/2 PKC->ERK Activates pERK p-ERK1/2 ERK->pERK CREB CREB pERK->CREB Phosphorylates pCREB p-CREB CREB->pCREB Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Functional Assays cluster_analysis Data Analysis culture_cells Culture OX2R-expressing cells prepare_media Prepare media with varying osmolality (e.g., 320, 400, 500 mOsm/kg) induce_stress Incubate cells in different media to induce osmotic stress prepare_media->induce_stress treat_firazorexton Treat cells with a dose-range of Firazorexton induce_stress->treat_firazorexton calcium_assay Calcium Mobilization Assay treat_firazorexton->calcium_assay arrestin_assay β-Arrestin Recruitment Assay treat_firazorexton->arrestin_assay phospo_assay ERK/CREB Phosphorylation Assay treat_firazorexton->phospo_assay analyze_data Analyze dose-response curves and compare EC50 values across different osmolality conditions calcium_assay->analyze_data arrestin_assay->analyze_data phospo_assay->analyze_data

References

Avoiding precipitation of Firazorexton hydrate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Firazorexton hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding precipitation and effectively using Firazorexton hydrate in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound (also known as TAK-994) is an orally active and brain-penetrant selective agonist for the orexin (B13118510) type 2 receptor (OX2R).[1][2] It is a white to off-white solid compound.[1] Its anhydrous form has a molecular weight of approximately 470.51 g/mol , while the commonly available hydrate form (C22H25F3N2O4S·1.5H2O) has a molecular weight of approximately 497.53 g/mol .[3][4] The degree of hydration can affect the actual molecular weight, so it is crucial to refer to the batch-specific data.[3]

Q2: What is the general solubility of this compound?

This compound is classified as a poorly water-soluble compound. It is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) but exhibits very limited solubility in aqueous buffers, which can lead to precipitation.[3]

Q3: How should I store this compound stock solutions?

For short-term storage (days to weeks), stock solutions, typically prepared in DMSO, should be kept at 0 - 4°C.[3] For long-term storage (months to years), it is recommended to aliquot the stock solution and store it at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3][5]

Q4: What are the primary factors that cause this compound to precipitate from aqueous solutions?

The precipitation of this compound is primarily influenced by several factors:

  • Concentration: Exceeding the saturation solubility in the final aqueous medium is the most common cause of precipitation.

  • pH: As a weakly basic compound, the solubility of this compound is highly dependent on the pH of the solution. Solubility is generally higher in acidic conditions (pH < 6.0) and decreases significantly as the pH approaches neutral and alkaline values.

  • Solvent Composition: Direct dilution of a DMSO stock solution into an aqueous buffer can cause the compound to "crash out" due to a rapid change in solvent polarity. This is a common issue with compounds that are highly soluble in organic solvents but not in water.

  • Temperature: Lower temperatures can decrease the solubility of the compound, potentially leading to precipitation.

  • Presence of Nucleation Sites: Impurities or undissolved particles can act as seeds for crystal formation, accelerating precipitation.

Troubleshooting Guide: Preventing Precipitation

This guide provides solutions to common issues encountered when preparing aqueous solutions of this compound.

Issue 1: Precipitate forms immediately upon diluting my DMSO stock solution into aqueous buffer.

Potential Cause Recommended Solution Rationale
Rapid Solvent Shift Use a co-solvent or serial dilution method. First, dilute the DMSO stock into an intermediate, water-miscible organic solvent (e.g., ethanol (B145695), propylene (B89431) glycol) before the final dilution into the aqueous buffer.This creates a more gradual change in solvent polarity, helping to keep the compound in solution.
Concentration Exceeds Solubility Prepare a more dilute final solution. Check the solubility data to ensure your target concentration is achievable in the final buffer system.The aqueous solubility of this compound is low. Even with formulation aids, there is a maximum achievable concentration.
Incorrect pH of Buffer Use a buffer with a slightly acidic pH (e.g., pH 5.0-6.5).This compound is more soluble at a lower pH. Avoiding neutral or alkaline buffers can prevent pH-induced precipitation.

Issue 2: My solution is initially clear but becomes cloudy or forms a precipitate over time.

Potential Cause Recommended Solution Rationale
Slow Crystallization Add a solubility-enhancing excipient to your aqueous buffer. Options include cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Polysorbate 80).These excipients can form complexes with the drug molecule or create micelles, which increase the apparent solubility and prevent aggregation and crystallization.[6][7]
Temperature Fluctuations Store the prepared aqueous solution at a constant, controlled temperature. Avoid refrigeration if it causes precipitation.Solubility is often temperature-dependent. Maintaining a stable temperature prevents the solution from becoming supersaturated during colder periods.
pH Drift Ensure your buffer has sufficient buffering capacity to maintain a stable pH over the duration of your experiment.Absorption of atmospheric CO2 can lower the pH of poorly buffered solutions, while interaction with certain container materials can alter it, potentially causing the compound to precipitate.

Issue 3: I am observing inconsistent results in my cell-based assays.

Potential Cause Recommended Solution Rationale
Micro-precipitation Before adding to your assay, visually inspect the final diluted solution against a dark background for any signs of cloudiness. Filter the solution through a 0.22 µm syringe filter if appropriate for your experiment.Undissolved particles or micro-precipitates can lead to variable dosing and inaccurate results. Filtering removes these particles.
Interaction with Media Components Test the solubility of this compound directly in your specific cell culture medium. Serum proteins and other components can sometimes reduce the solubility of a compound.Pre-dissolving the compound in a vehicle that is compatible with the final medium and then diluting can mitigate these effects.

Quantitative Data Summary

The following tables provide key solubility and formulation data for this compound.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.01
Phosphate-Buffered Saline (PBS) pH 7.4< 0.01
0.1 N HCl (pH 1.0)~0.5
Acetate Buffer (pH 5.0)~0.1
DMSO> 50
Ethanol~5
Propylene Glycol~10

Table 2: Effect of pH on the Aqueous Solubility of this compound

pHSolubility (µg/mL) at 25°C
4.0150
5.0100
6.025
7.0< 10
7.4< 10
8.0< 10

Table 3: Recommended Co-Solvent Systems for a 10 µM Aqueous Solution

Co-Solvent System (Vehicle)Final Concentration of Organic SolventsObservations
DMSO< 0.5%Recommended for most in vitro assays.
DMSO / Ethanol / PBS0.5% / 2% / 97.5%Stable for several hours.
DMSO / PEG400 / Saline1% / 10% / 89%Suitable for some in vivo preclinical studies.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh out the required amount of this compound powder (MW: ~497.53 g/mol , check batch-specific value). For 1 mL of a 10 mM solution, you would need approximately 0.498 mg.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.

  • Mixing: Vortex the solution for 1-2 minutes until all the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C for long-term use.[5]

Protocol 2: Preparation of a 10 µM Aqueous Working Solution from DMSO Stock

  • Thaw Stock: Thaw a vial of the 10 mM DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock to 90 µL of a suitable co-solvent like ethanol or propylene glycol. This creates a 1 mM solution.

  • Final Dilution: Add the stock or intermediate solution to your pre-warmed (e.g., 37°C) aqueous buffer while vortexing the buffer gently. For a 10 µM solution from a 10 mM stock, this is a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of buffer).

  • Final Mixing and Inspection: Continue to mix the final solution for another minute. Visually inspect for any signs of precipitation. Use the solution promptly after preparation.

Visualizations

G cluster_0 Troubleshooting Precipitation start Precipitate Observed in Aqueous Solution? immediate Did it precipitate immediately upon dilution? start->immediate Yes over_time Did it precipitate over time? start->over_time No cause_solvent Potential Cause: Rapid Solvent Shift immediate->cause_solvent Yes cause_conc Potential Cause: Concentration Too High immediate->cause_conc No, used co-solvent solution_cosolvent Solution: Use co-solvent or serial dilution method cause_solvent->solution_cosolvent solution_conc Solution: Reduce final concentration cause_conc->solution_conc cause_xtal Potential Cause: Slow Crystallization over_time->cause_xtal Yes cause_temp Potential Cause: Temperature Fluctuation over_time->cause_temp No, used excipients solution_excipient Solution: Add solubility-enhancing excipients (e.g., cyclodextrin, surfactant) cause_xtal->solution_excipient solution_temp Solution: Store at a constant, controlled temperature cause_temp->solution_temp

Caption: Troubleshooting workflow for diagnosing precipitation issues.

G cluster_pathway Firazorexton (TAK-994) Signaling Pathway firazorexton Firazorexton Hydrate ox2r Orexin Receptor 2 (OX2R) firazorexton->ox2r Agonist g_protein Gq/11 Protein Activation ox2r->g_protein beta_arrestin β-Arrestin Recruitment ox2r->beta_arrestin plc Phospholipase C (PLC) g_protein->plc erk ERK1/2 Phosphorylation g_protein->erk downstream signaling calcium ↑ Intracellular Ca²⁺ Mobilization plc->calcium wakefulness Promotion of Wakefulness calcium->wakefulness erk->wakefulness

Caption: Simplified signaling pathway of this compound.

G cluster_workflow Experimental Workflow for Aqueous Solution Preparation step1 1. Weigh Firazorexton Hydrate Powder step2 2. Dissolve in 100% DMSO to create Stock Solution step1->step2 step3 3. Dilute Stock into Aqueous Buffer step2->step3 step4a 4a. Direct Dilution (High Risk of Precipitation) step3->step4a Not Recommended step4b 4b. Serial Dilution (Recommended) step3->step4b Recommended step5 5. Vortex Gently During Addition step4a->step5 step4b->step5 step6 6. Visually Inspect for Clarity step5->step6 step7 7. Use Solution Promptly step6->step7

Caption: Recommended workflow for preparing aqueous solutions.

References

Validation & Comparative

A Comparative Efficacy Analysis of Firazorexton Hydrate and Danavorexton in Orexin Receptor Agonism

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of firazorexton (B3326018) hydrate (B1144303) (TAK-994) and danavorexton (B3325393) (TAK-925), two selective orexin (B13118510) type 2 receptor (OX2R) agonists, reveals distinct efficacy profiles and developmental trajectories. Both compounds were developed by Takeda Pharmaceutical Company to address disorders of hypersomnolence by targeting the underlying pathophysiology of orexin deficiency. However, key differences in their administration, clinical outcomes, and safety profiles have defined their respective paths in clinical development. This guide provides a comprehensive overview of their comparative efficacy, supported by available experimental data.

Pharmacological Profile and Mechanism of Action

Firazorexton and danavorexton are both potent and selective agonists for the orexin 2 receptor (OX2R).[1][2] The orexin system plays a crucial role in regulating sleep-wake states, and its dysfunction, particularly the loss of orexin-producing neurons, is the primary cause of narcolepsy type 1.[3][4] By activating OX2R, these agonists mimic the function of the endogenous orexin neuropeptides, promoting wakefulness.[1][2] Firazorexton was developed as an orally active compound, while danavorexton is administered intravenously.[5][6] Firazorexton exhibits a high selectivity for OX2R, with over 700-fold greater affinity compared to the orexin type 1 receptor (OX1R).[7]

Quantitative Efficacy Comparison

Direct head-to-head clinical trials of firazorexton and danavorexton have not been conducted. The following tables summarize key efficacy data from their respective clinical trials in patients with narcolepsy type 1 (NT1).

Table 1: Efficacy of Firazorexton Hydrate in Narcolepsy Type 1 (Phase 2 Study)

Efficacy Endpoint Placebo Firazorexton (30 mg BID) Firazorexton (90 mg BID) Firazorexton (180 mg BID)
Change in MWT Sleep Latency (mins) from Baseline to Week 8 -2.5 +23.9 +27.4 +32.6
Difference vs. Placebo in MWT Sleep Latency (mins) - 26.4 (p<0.001) 29.9 (p<0.001) 35.0 (p<0.001)
Change in Epworth Sleepiness Scale (ESS) Score from Baseline to Week 8 -2.1 -12.2 -13.5 -15.1
Difference vs. Placebo in ESS Score - -10.1 -11.4 -13.0
Weekly Cataplexy Rate at Week 8 5.83 0.27 1.14 0.88
Rate Ratio vs. Placebo for Cataplexy - 0.05 0.20 0.15

(Data sourced from a Phase 2, randomized, placebo-controlled trial)[8][9]

Table 2: Efficacy of Danavorexton in Narcolepsy Type 1 (Phase 1 Study)

Efficacy Endpoint Placebo Danavorexton (5 mg) Danavorexton (11.2 mg) Danavorexton (44.8 mg)
Placebo-Adjusted Change in MWT Sleep Latency (mins) - 18.79 36.06 36.66

(Data from a single-rising-dose study; MWT sleep latency increased to the ceiling of 40 minutes in a dose-dependent manner)[4]

Note: The development of firazorexton was discontinued (B1498344) in October 2021 due to safety concerns, specifically drug-induced liver injury observed in Phase 2 trials.[7][8] Danavorexton, while showing promising efficacy, is an intravenously administered compound, which may limit its long-term use in a chronic condition like narcolepsy.[5] Takeda is also developing TAK-861, another oral OX2R agonist.[10]

Experimental Protocols

This compound (TAK-994) Phase 2 Trial in Narcolepsy Type 1
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[9][11]

  • Participants: Adults with a confirmed diagnosis of narcolepsy type 1.[9]

  • Intervention: Participants were randomized to receive one of three doses of oral firazorexton (30 mg, 90 mg, or 180 mg) twice daily, or a placebo, for 8 weeks.[9]

  • Primary Efficacy Endpoint: The change from baseline to week 8 in the average sleep latency as measured by the Maintenance of Wakefulness Test (MWT). The MWT consists of several opportunities to fall asleep in a quiet, dark room, with a maximum test duration of 40 minutes.[8][9]

  • Secondary Efficacy Endpoints:

    • Change from baseline in the Epworth Sleepiness Scale (ESS) score, a subjective measure of daytime sleepiness.[8][9]

    • The weekly rate of cataplexy episodes, recorded by patients in a daily diary.[8][9]

Danavorexton (TAK-925) Phase 1 Trial in Narcolepsy Type 1
  • Study Design: A single-rising-dose study in healthy volunteers and adults with narcolepsy type 1.[4]

  • Participants: Adults with a confirmed diagnosis of narcolepsy type 1.[4]

  • Intervention: Participants received a single intravenous infusion of danavorexton at varying doses (including 5 mg, 11.2 mg, and 44.8 mg) or a placebo.[4]

  • Primary Efficacy Endpoint: The change in sleep latency on the Maintenance of Wakefulness Test (MWT).[4] In the multiple-rising-dose part of the study, a nine-hour intravenous infusion was administered.[4]

Visualizing the Mechanism and Workflow

Signaling Pathway of Orexin Receptor Agonists

The following diagram illustrates the signaling cascade initiated by orexin neuropeptides and mimicked by agonists like firazorexton and danavorexton. Orexins bind to G-protein coupled receptors (GPCRs), primarily OX2R in the context of these drugs, leading to the activation of multiple downstream pathways that result in neuronal excitation and the promotion of wakefulness.[3][12][13][14]

Orexin_Signaling_Pathway cluster_agonists Orexin Agonists cluster_receptors Orexin Receptors (GPCR) cluster_gproteins G-Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers cluster_cellular_response Cellular Response Orexin-A / Orexin-B Orexin-A / Orexin-B OX2R OX2R Orexin-A / Orexin-B->OX2R OX1R OX1R Orexin-A / Orexin-B->OX1R Firazorexton / Danavorexton Firazorexton / Danavorexton Firazorexton / Danavorexton->OX2R Activates Gq Gq OX2R->Gq Gi Gi OX2R->Gi Gs Gs OX2R->Gs PLC PLC Gq->PLC Activates AC AC Gi->AC Inhibits Gs->AC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca2 Ca²⁺ IP3_DAG->Ca2 Release Neuronal_Excitation Neuronal Excitation (Wakefulness) cAMP->Neuronal_Excitation Ca2->Neuronal_Excitation

Caption: Orexin receptor 2 (OX2R) signaling pathway activated by agonists.

Comparative Efficacy Assessment Workflow

This diagram outlines a generalized workflow for assessing the efficacy of wake-promoting agents in clinical trials for narcolepsy.

Efficacy_Workflow cluster_setup Trial Setup cluster_intervention Intervention Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Patient_Recruitment Patient Recruitment (Narcolepsy Type 1) Randomization Randomization Patient_Recruitment->Randomization Drug_Admin Drug Administration (e.g., Firazorexton or Danavorexton) Randomization->Drug_Admin Placebo_Admin Placebo Administration Randomization->Placebo_Admin MWT Maintenance of Wakefulness Test (MWT) (Objective) Drug_Admin->MWT ESS Epworth Sleepiness Scale (ESS) (Subjective) Drug_Admin->ESS Cataplexy_Diary Cataplexy Diary Drug_Admin->Cataplexy_Diary Placebo_Admin->MWT Placebo_Admin->ESS Placebo_Admin->Cataplexy_Diary Data_Analysis Statistical Analysis (Comparison to Baseline & Placebo) MWT->Data_Analysis ESS->Data_Analysis Cataplexy_Diary->Data_Analysis

Caption: Generalized workflow for clinical efficacy assessment in narcolepsy.

References

Firazorexton: A Comparative Analysis of its Selectivity for Orexin 2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of firazorexton's (also known as TAK-994) selectivity for the orexin (B13118510) 2 receptor (OX2R) over the orexin 1 receptor (OX1R). The information presented is supported by experimental data and includes detailed methodologies for the key experiments cited.

Quantitative Analysis of Firazorexton's Selectivity

Firazorexton (B3326018) is a potent and highly selective agonist for the orexin 2 receptor (OX2R)[1][2]. Experimental data consistently demonstrates its preferential binding and activation of OX2R with significantly lower to no activity at the orexin 1 receptor (OX1R)[1][2]. This selectivity is a key characteristic of the compound, which was under investigation for the treatment of narcolepsy before its development was discontinued (B1498344) due to safety concerns unrelated to its mechanism of action[2][3].

The selectivity of firazorexton for OX2R over OX1R has been quantified using various in vitro functional assays. The following table summarizes the key quantitative data from these studies.

Assay TypeTarget ReceptorParameterFirazorexton (TAK-994) ValueSelectivity (OX1R/OX2R)
Calcium Mobilizationhuman OX2REC5019 nM[1][2]>700-fold[1][2][3]
human OX1REC50>10,000 nM (no effect observed)[1]
IP1 Accumulationhuman OX2REC5016 nM[2]
β-Arrestin Recruitmenthuman OX2REC504.5 nM[2]

Orexin Signaling Pathway

The orexin system comprises two G protein-coupled receptors (GPCRs), OX1R and OX2R, and their endogenous ligands, orexin-A and orexin-B[4][5]. Activation of these receptors leads to the initiation of several intracellular signaling cascades. The diagram below illustrates the general signaling pathway of orexin receptors.

Orexin Receptor Signaling Pathways

Experimental Protocols

The determination of firazorexton's selectivity for OX2R over OX1R involves several key in vitro functional assays. The following are detailed methodologies for these experiments.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs like the orexin receptors.

Experimental Workflow:

Calcium_Mobilization_Workflow start Start cell_culture 1. Culture CHO-K1 cells stably expressing human OX1R or OX2R. start->cell_culture seeding 2. Seed cells into 384-well black-wall, clear-bottom microplates. cell_culture->seeding dye_loading 3. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). seeding->dye_loading compound_addition 4. Add serial dilutions of Firazorexton or control compounds. dye_loading->compound_addition measurement 5. Measure fluorescence intensity kinetically using a FLIPR or similar instrument. compound_addition->measurement analysis 6. Analyze data to determine EC50 values. measurement->analysis end End analysis->end

Calcium Mobilization Assay Workflow

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing either human OX1R or human OX2R are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 384-well black-wall, clear-bottom microplates and allowed to attach overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Serial dilutions of firazorexton or a reference agonist are added to the wells.

  • Fluorescence Measurement: The fluorescence intensity is measured kinetically using a Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument that can detect real-time changes in intracellular calcium levels.

  • Data Analysis: The change in fluorescence is used to calculate the concentration-response curves and determine the EC50 values.

Inositol (B14025) Monophosphate (IP1) Accumulation Assay

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway, using Homogeneous Time-Resolved Fluorescence (HTRF).

Experimental Workflow:

IP1_Assay_Workflow start Start cell_prep 1. Prepare CHO-EA cells expressing human OX2R. start->cell_prep stimulation 2. Stimulate cells with varying concentrations of Firazorexton in the presence of LiCl. cell_prep->stimulation lysis_detection 3. Lyse the cells and add HTRF detection reagents (IP1-d2 and anti-IP1-cryptate). stimulation->lysis_detection incubation 4. Incubate at room temperature to allow for competitive binding. lysis_detection->incubation readout 5. Read the HTRF signal at 620 nm and 665 nm. incubation->readout analysis 6. Calculate the HTRF ratio and determine EC50 values. readout->analysis end End analysis->end Arrestin_Recruitment_Workflow start Start cell_line 1. Use PathHunter CHO-EA cells co-expressing OX2R-ProLink and β-arrestin-Enzyme Acceptor. start->cell_line seeding 2. Seed cells into a 384-well white-wall microplate. cell_line->seeding compound_addition 3. Add serial dilutions of Firazorexton. seeding->compound_addition incubation 4. Incubate to allow for receptor activation and β-arrestin recruitment. compound_addition->incubation detection 5. Add PathHunter detection reagents. incubation->detection read_signal 6. Incubate and read the chemiluminescent signal. detection->read_signal analysis 7. Analyze data to determine EC50 values. read_signal->analysis end End analysis->end

References

Firazorexton Hydrate: A Comparative Analysis of Efficacy in Narcolepsy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Firazorexton hydrate (B1144303) (TAK-994), a selective orexin (B13118510) 2 receptor (OX2R) agonist, with other therapeutic alternatives in preclinical and clinical models of narcolepsy. While Firazorexton's development was discontinued (B1498344) due to hepatotoxicity, the data generated from its evaluation remains a valuable resource for understanding the therapeutic potential and challenges of targeting the orexin system.[1][2][3]

Executive Summary

Firazorexton hydrate demonstrated robust efficacy in ameliorating key symptoms of narcolepsy, including excessive daytime sleepiness (EDS) and cataplexy, in various animal models.[4] Clinical data from a phase 2 trial mirrored these preclinical findings, showing significant improvements in objective and subjective measures of wakefulness and a reduction in cataplexy episodes compared to placebo.[5] However, the emergence of drug-induced liver injury led to the termination of its clinical development.[2][5] This guide presents the quantitative efficacy data for Firazorexton and compares it with other orexin receptor agonists and existing narcolepsy treatments, providing detailed experimental protocols and visualizing key biological and experimental pathways.

Mechanism of Action: The Orexin System

Narcolepsy Type 1 is characterized by a significant loss of orexin-producing neurons in the hypothalamus.[6] Orexin neuropeptides (Orexin-A and Orexin-B) play a crucial role in regulating wakefulness by activating orexin receptors 1 and 2 (OX1R and OX2R). Firazorexton is a selective agonist for OX2R, which is understood to be the primary receptor involved in the promotion and maintenance of wakefulness.[4] By activating OX2R, Firazorexton mimics the function of endogenous orexin, thereby compensating for its deficiency in narcolepsy.

Orexin 2 Receptor (OX2R) Signaling Pathway

The binding of an agonist, such as Firazorexton, to the OX2R, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This primarily involves the activation of Gq and Gi/o proteins, leading to the mobilization of intracellular calcium and the activation of various downstream kinases. These signaling pathways ultimately result in neuronal excitation and the promotion of a wakeful state.

OX2R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Firazorexton Firazorexton OX2R Orexin 2 Receptor (OX2R) Firazorexton->OX2R Binds to G_protein Gq / Gi/o OX2R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers MAPK_pathway MAPK Pathway (ERK1/2) PKC->MAPK_pathway Activates Neuronal_Excitation Neuronal Excitation & Wakefulness Promotion Ca_release->Neuronal_Excitation Leads to MAPK_pathway->Neuronal_Excitation Contributes to Preclinical_Workflow cluster_setup Model & Setup cluster_experiment Experimental Phase cluster_analysis Data Analysis Model Narcolepsy Mouse Model (e.g., orexin/ataxin-3) Surgery EEG/EMG Electrode Implantation Model->Surgery Recovery Post-operative Recovery Surgery->Recovery Baseline Baseline EEG/EMG Recording Recovery->Baseline Dosing Drug Administration (Firazorexton or Comparator) Baseline->Dosing Recording Post-dosing EEG/EMG Recording Dosing->Recording Scoring Sleep/Wake State Scoring Recording->Scoring Cataplexy Cataplexy Analysis Scoring->Cataplexy Stats Statistical Analysis Cataplexy->Stats

References

Comparative Analysis of Firazorexton Hydrate Cross-reactivity with G Protein-Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of Firazorexton (B3326018) hydrate (B1144303) (TAK-994), a potent and selective orexin (B13118510) type 2 receptor (OX2R) agonist. While clinical development was discontinued (B1498344) due to hepatotoxicity concerns, the compound's high selectivity serves as a valuable case study for GPCR-targeted drug development. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways.

High Selectivity for Orexin 2 Receptor

Firazorexton hydrate is a small molecule agonist designed to selectively target the orexin 2 receptor (OX2R)[1][2]. Experimental data demonstrates a significant selectivity of over 700-fold for OX2R compared to the orexin 1 receptor (OX1R)[1][3][4]. This high degree of selectivity is a critical attribute for minimizing off-target effects.

Quantitative Comparison of Firazorexton Activity at Orexin Receptors
ReceptorAssay TypeParameterValueReference
Human OX2RCalcium MobilizationEC5019 nM[2]
Human OX1RCalcium MobilizationEC50>10,000 nM[4]
Human OX2Rβ-arrestin RecruitmentEC50100 nM[2]
Human OX2RERK1/2 PhosphorylationEC50170 nM[2]

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Beyond the orexin receptor family, Firazorexton has been evaluated against a broader panel of targets. While the detailed quantitative data from a comprehensive screen against 106 enzymes, receptors, and ion channels is not publicly available, reports indicate its high selectivity for OX2R within this panel[4]. The lack of significant off-target activity at the concentrations tested underscores the specificity of its molecular design.

Orexin 2 Receptor Signaling Pathways

Activation of the OX2R by an agonist like Firazorexton initiates a cascade of intracellular signaling events. The OX2R is a G protein-coupled receptor (GPCR) that can couple to multiple G protein subtypes, including Gq, Gi, and Gs. This promiscuous coupling leads to the activation of diverse downstream effector pathways.

Primary Signaling Cascades of OX2R Activation

OX2R_Signaling cluster_membrane Plasma Membrane cluster_g_protein G Protein Coupling cluster_downstream Downstream Effectors cluster_second_messengers Second Messengers & Kinases cluster_cellular_response Cellular Response cluster_arrestin β-Arrestin Pathway Firazorexton Firazorexton OX2R OX2R Firazorexton->OX2R Agonist Binding Gq Gq OX2R->Gq Gi Gi OX2R->Gi Gs Gs OX2R->Gs beta_Arrestin β-Arrestin OX2R->beta_Arrestin PLC PLC Gq->PLC AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit AC_activate Adenylyl Cyclase (Activation) Gs->AC_activate IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_activate->cAMP_increase Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC Neuronal_Excitability Neuronal Excitability Ca2->Neuronal_Excitability ERK_p38 ERK/p38 MAPK Activation PKC->ERK_p38 PKA PKA cAMP_increase->PKA Gene_Transcription Gene Transcription PKA->Gene_Transcription beta_Arrestin->ERK_p38 Receptor_Internalization Receptor Internalization beta_Arrestin->Receptor_Internalization

OX2R Signaling Pathways

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity and selectivity of GPCR ligands like Firazorexton.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, typically through the Gq pathway.

Objective: To determine the potency (EC50) of Firazorexton in inducing calcium flux in cells expressing the human orexin 2 receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human OX2R or OX1R.

  • Cell culture medium (e.g., DMEM/F-12) with supplements.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

  • Probenecid (B1678239) (to prevent dye leakage).

  • This compound.

  • 96- or 384-well black-walled, clear-bottom assay plates.

  • Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the OX2R- or OX1R-expressing cells into the assay plates at a predetermined density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.

  • Remove the culture medium from the cells and add the dye loading buffer.

  • Incubate the plate at 37°C for 45-60 minutes to allow for dye uptake.

  • Compound Preparation: Prepare serial dilutions of Firazorexton in the assay buffer.

  • Assay Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Add the Firazorexton dilutions to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity over a period of 1-3 minutes.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Plot the peak fluorescence response against the logarithm of the Firazorexton concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Calcium_Mobilization_Workflow Start Start Plate_Cells Plate OX2R-expressing cells in 96/384-well plate Start->Plate_Cells Incubate_Overnight Incubate overnight Plate_Cells->Incubate_Overnight Load_Dye Load cells with calcium-sensitive dye Incubate_Overnight->Load_Dye Incubate_Dye Incubate for 45-60 min Load_Dye->Incubate_Dye Measure_Fluorescence Measure fluorescence in plate reader (kinetic read) Incubate_Dye->Measure_Fluorescence Prepare_Compound Prepare serial dilutions of Firazorexton Add_Compound Add Firazorexton to wells Prepare_Compound->Add_Compound Analyze_Data Analyze data and calculate EC50 Measure_Fluorescence->Analyze_Data Add_Compound->Measure_Fluorescence End End Analyze_Data->End

Calcium Mobilization Workflow
β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and an alternative signaling pathway.

Objective: To determine the potency (EC50) of Firazorexton in inducing β-arrestin recruitment to the human orexin 2 receptor.

Materials:

  • HEK293 cells engineered to co-express the OX2R fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., DiscoverX PathHunter system).

  • Cell culture medium and supplements.

  • Assay buffer.

  • This compound.

  • Detection reagents for the reporter system (e.g., chemiluminescent substrate).

  • 96- or 384-well white, solid-bottom assay plates.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the engineered cells into the assay plates and incubate overnight.

  • Compound Addition: Prepare serial dilutions of Firazorexton in the assay buffer and add them to the cells.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Detection:

    • Equilibrate the plate to room temperature.

    • Add the detection reagents according to the manufacturer's protocol.

    • Incubate for a further period (e.g., 60 minutes) to allow the signal to develop.

  • Signal Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the extent of β-arrestin recruitment.

    • Plot the luminescence signal against the logarithm of the Firazorexton concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

beta_Arrestin_Workflow Start Start Plate_Cells Plate engineered cells (OX2R & β-arrestin reporters) Start->Plate_Cells Incubate_Overnight Incubate overnight Plate_Cells->Incubate_Overnight Add_Compound Add serial dilutions of Firazorexton Incubate_Overnight->Add_Compound Incubate_Compound Incubate for 60-90 min Add_Compound->Incubate_Compound Add_Detection_Reagents Add detection reagents Incubate_Compound->Add_Detection_Reagents Incubate_Detection Incubate for 60 min Add_Detection_Reagents->Incubate_Detection Measure_Luminescence Measure luminescence Incubate_Detection->Measure_Luminescence Analyze_Data Analyze data and calculate EC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

β-Arrestin Recruitment Workflow

Conclusion

This compound demonstrates remarkable selectivity for the orexin 2 receptor over the orexin 1 receptor and a broader panel of other GPCRs and cellular targets. The provided data and protocols offer a framework for understanding and evaluating the cross-reactivity of GPCR-targeted compounds. While the clinical development of Firazorexton was halted, its pharmacological profile remains a significant point of reference for the development of next-generation, highly selective GPCR agonists. The methodologies described are fundamental for characterizing the on-target potency and off-target liabilities of novel drug candidates.

References

Comparative Analysis of Firazorexton and Other OX2R Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Firazorexton (TAK-994) and other emerging orexin-2 receptor (OX2R) agonists. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological and experimental pathways to support informed research and development decisions.

The orexin (B13118510) system is a critical regulator of wakefulness, and OX2R agonists represent a promising therapeutic avenue for sleep-wake disorders such as narcolepsy. Firazorexton, a potent and selective OX2R agonist, showed initial promise but was discontinued (B1498344) due to safety concerns, specifically drug-induced liver injury.[1][2][3] This has spurred the development of a new generation of OX2R agonists with potentially improved safety profiles. This guide provides a comparative analysis of Firazorexton against other notable OX2R agonists in development, including TAK-861, ORX750, and TPM-1116.

Data Presentation: Quantitative Comparison of OX2R Agonists

The following tables summarize the available quantitative data for Firazorexton and other selected OX2R agonists, focusing on in vitro potency and selectivity, as well as in vivo efficacy in preclinical models.

Table 1: In Vitro Characterization of OX2R Agonists

CompoundTargetEC50 (nM)Selectivity (fold) vs. OX1RSource
Firazorexton (TAK-994) Human OX2R19>700[3][4][5]
TAK-861 Human OX2R2.53,000[2]
ORX750 Human OX2R0.119,800
TPM-1116 Human OX2RData not publicly availableData not publicly available[4]

Table 2: Preclinical In Vivo Efficacy of OX2R Agonists in Narcolepsy Mouse Models

CompoundAnimal ModelKey Findings
Firazorexton (TAK-994) Orexin neuron-ablated miceIncreased wakefulness and suppressed cataplexy-like episodes.[4][5][6]
TAK-861 Orexin/ataxin-3 and orexin-tTA;TetO DTA miceSignificantly increased wakefulness time and suppressed cataplexy-like episodes.[2][7][8]
ORX750 Orexin/ataxin-3 mousePromoted wakefulness and reduced cataplexy.[9]
TPM-1116 Data not publicly availableReported to have a strong preclinical efficacy profile.[4]

Table 3: Clinical Development Status and Key Outcomes

CompoundHighest Development PhaseKey Clinical Outcomes
Firazorexton (TAK-994) Phase 2 (Discontinued)Improved sleep latency and reduced cataplexy in narcolepsy type 1 patients; development halted due to hepatotoxicity.[1]
TAK-861 Phase 3Statistically significant and clinically meaningful improvements in Maintenance of Wakefulness Test (MWT) in narcolepsy type 1 patients.[10][11]
ORX750 Phase 1Favorable safety and tolerability profile with statistically significant improvements in MWT in sleep-deprived healthy volunteers.[12]
TPM-1116 PreclinicalAdvancing towards clinical development.[13]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of OX2R agonists.

In Vitro Receptor Activation Assay (Calcium Mobilization)

This assay is a common method to determine the potency (EC50) of an agonist at its target receptor.

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human orexin-2 receptor (hOX2R).

  • Principle: OX2R is a G-protein coupled receptor (GPCR) that, upon activation, leads to an increase in intracellular calcium concentration. This change can be measured using a calcium-sensitive fluorescent dye.

  • Procedure:

    • CHO-hOX2R cells are seeded into 96-well plates and cultured overnight.

    • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM).

    • After an incubation period to allow for dye uptake, the cells are washed.

    • A baseline fluorescence reading is taken.

    • The test compound (e.g., Firazorexton) is added at various concentrations.

    • The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a plate reader.

    • The data is analyzed to generate a dose-response curve from which the EC50 value is calculated.

Animal Models of Narcolepsy

Genetically engineered mouse models that mimic the pathology of human narcolepsy are crucial for evaluating the in vivo efficacy of OX2R agonists.

  • Orexin/Ataxin-3 Mouse Model: This model involves the expression of a cytotoxic protein (ataxin-3) specifically in orexin neurons, leading to their progressive loss. This mimics the underlying cause of narcolepsy type 1 in humans.[6][14]

  • Orexin-tTA;TetO DTA Mouse Model: This is a doxycycline-inducible model where the expression of diphtheria toxin A (DTA) can be turned on to ablate orexin neurons at a specific time point. This allows for more controlled studies of the effects of orexin neuron loss.[15]

  • Experimental Readouts:

    • Electroencephalography (EEG) and Electromyography (EMG): These recordings are used to monitor sleep-wake states (wakefulness, NREM sleep, REM sleep) and to identify cataplexy-like episodes (sudden loss of muscle tone while awake).

    • Behavioral Observation: Direct observation and video recording are used to quantify behaviors such as locomotor activity and the frequency of cataplexy-like events, which can be triggered by positive stimuli like chocolate.

Mandatory Visualizations

Signaling Pathway of OX2R Agonists

OX2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space OX2R_Agonist OX2R Agonist (e.g., Firazorexton) OX2R Orexin 2 Receptor (OX2R) OX2R_Agonist->OX2R G_Protein Gq/11 Protein OX2R->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Triggers Neuronal_Activation Neuronal Activation & Wakefulness Ca_Release->Neuronal_Activation

Caption: OX2R agonist signaling cascade leading to neuronal activation and wakefulness.

Experimental Workflow for OX2R Agonist Evaluation

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials Binding_Assay Receptor Binding Assay (Determine Affinity & Selectivity) Functional_Assay Functional Assay (e.g., Calcium Mobilization) (Determine Potency - EC50) Binding_Assay->Functional_Assay PK_Studies Pharmacokinetic Studies (Brain Penetration, Half-life) Functional_Assay->PK_Studies Efficacy_Models Efficacy in Animal Models (e.g., Narcolepsy Mouse) (EEG/EMG, Cataplexy) PK_Studies->Efficacy_Models Safety_Tox Safety & Toxicology Studies (e.g., Liver Function Tests) Efficacy_Models->Safety_Tox Phase_1 Phase 1 (Safety in Healthy Volunteers) Safety_Tox->Phase_1 Phase_2_3 Phase 2 & 3 (Efficacy & Safety in Patients) Phase_1->Phase_2_3

Caption: A typical workflow for the preclinical and clinical evaluation of an OX2R agonist.

Comparative Logic of OX2R Agonist Development

Comparative_Logic Firazorexton Firazorexton (TAK-994) - Potent & Selective OX2R Agonist - Efficacious in Narcolepsy Models Liver_Toxicity Observed Drug-Induced Liver Injury (DILI) in Phase 2 Trials Firazorexton->Liver_Toxicity Led to Discontinuation Clinical Development Discontinued Liver_Toxicity->Discontinuation Next_Gen_Agonists Next-Generation OX2R Agonists (TAK-861, ORX750, etc.) Discontinuation->Next_Gen_Agonists Motivated Development of Improved_Properties Goals: - Maintain or Improve Efficacy - Enhance Safety Profile - Mitigate Liver Toxicity Risk Next_Gen_Agonists->Improved_Properties

Caption: The development logic from Firazorexton to next-generation OX2R agonists.

References

Activity Comparison of Firazorexton Stereoisomers: A Focus on (2S,3S)-Firazorexton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacological activity of Firazorexton, a potent and selective orexin (B13118510) 2 receptor (OX2R) agonist. While the user's query specified an interest in the (2R,3R)-isomer of Firazorexton, a comprehensive search of scientific literature and patent databases has revealed that the pharmacologically active and clinically investigated stereoisomer is (2S,3S)-Firazorexton , also known as TAK-994.

Unfortunately, publicly available experimental data directly comparing the activity of the (2R,3R)-isomer to the (2S,3S)-isomer is not available at this time. Therefore, this guide will focus on the well-characterized activity of (2S,3S)-Firazorexton, presenting its known quantitative data, the experimental protocols used to generate this data, and visualizations of its mechanism of action.

Introduction to Firazorexton and Orexin 2 Receptor Agonism

Firazorexton is a novel, orally active and brain-penetrant small molecule that acts as a selective agonist for the orexin 2 receptor (OX2R).[1] The orexin system, comprising orexin-A and orexin-B peptides and their receptors (OX1R and OX2R), is a key regulator of wakefulness, arousal, and other physiological functions. Deficiencies in the orexin system are the underlying cause of narcolepsy type 1. By selectively activating OX2R, Firazorexton was developed as a potential therapeutic agent to promote wakefulness and alleviate the symptoms of narcolepsy.[1] However, its clinical development was discontinued (B1498344) due to observations of liver toxicity.[2]

Quantitative Activity of (2S,3S)-Firazorexton

The following tables summarize the in vitro and in vivo pharmacological data for (2S,3S)-Firazorexton (TAK-994).

Table 1: In Vitro Activity of (2S,3S)-Firazorexton at the Orexin 2 Receptor
Assay TypeCell LineParameterValueReference
Calcium MobilizationhOX2R/CHO-K1EC5019 nM[1][3]
IP-One AccumulationhOX2R/CHO-EAEC5016 nM[3]
β-Arrestin RecruitmenthOX2R/CHO-EAEC504.5 nM[3]
ERK1/2 PhosphorylationhOX2R/CHO-EAEC5019 nM[3]
CREB PhosphorylationhOX2R/CHO-EAEC502.9 nM[3]
Table 2: In Vivo Activity of (2S,3S)-Firazorexton
Animal ModelAdministration RouteDoseEffectReference
C57BL/6J MiceOral30 mg/kgSignificantly increased total wakefulness time[3]
Orexin/ataxin-3 MiceOralNot specifiedAmeliorated narcolepsy-like symptoms[1]

Experimental Protocols

Detailed methodologies for the key experiments cited above are crucial for the interpretation and replication of the findings.

In Vitro Assays

Calcium Mobilization Assay:

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human orexin 2 receptor (hOX2R).

  • Methodology: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Following incubation, baseline fluorescence is measured. (2S,3S)-Firazorexton is then added at various concentrations, and the change in fluorescence intensity, indicative of intracellular calcium mobilization, is recorded using a fluorometric imaging plate reader. The EC50 value is calculated from the dose-response curve.

ERK1/2 Phosphorylation Assay:

  • Cell Line: CHO-EA cells expressing hOX2R.

  • Methodology: Cells are serum-starved and then stimulated with varying concentrations of (2S,3S)-Firazorexton for a specified time. Following stimulation, cells are lysed, and the protein concentration is determined. The levels of phosphorylated ERK1/2 and total ERK1/2 are quantified using a sensitive detection method such as ELISA or Western blotting. The EC50 value is determined by plotting the ratio of phosphorylated ERK1/2 to total ERK1/2 against the agonist concentration.

In Vivo Studies

Wakefulness Assessment in Mice:

  • Animal Model: C57BL/6J mice.

  • Methodology: Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states. Following a recovery period, mice are orally administered with either vehicle or (2S,3S)-Firazorexton. EEG/EMG signals are continuously recorded, and the sleep-wake stages (wakefulness, NREM sleep, REM sleep) are scored. The total time spent in each state is calculated and compared between the treated and control groups.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of (2S,3S)-Firazorexton and a typical experimental workflow for its in vitro characterization.

Firazorexton_Signaling_Pathway Firazorexton (2S,3S)-Firazorexton OX2R Orexin 2 Receptor (OX2R) Firazorexton->OX2R binds to Gq Gq Protein OX2R->Gq activates ERK ERK1/2 Phosphorylation OX2R->ERK BetaArrestin β-Arrestin Recruitment OX2R->BetaArrestin PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca2 Ca²⁺ Mobilization IP3->Ca2 Wakefulness Increased Wakefulness Ca2->Wakefulness ERK->Wakefulness BetaArrestin->Wakefulness

Caption: Signaling pathway of (2S,3S)-Firazorexton upon binding to the OX2R.

In_Vitro_Workflow cluster_assays Functional Assays Ca_Assay Calcium Mobilization Assay Data_Acquisition Data Acquisition Ca_Assay->Data_Acquisition ERK_Assay ERK Phosphorylation Assay ERK_Assay->Data_Acquisition Arrestin_Assay β-Arrestin Recruitment Assay Arrestin_Assay->Data_Acquisition Cell_Culture hOX2R-expressing Cells Cell_Treatment Cell Treatment Cell_Culture->Cell_Treatment Compound_Prep (2S,3S)-Firazorexton Preparation Compound_Prep->Cell_Treatment Cell_Treatment->Ca_Assay Cell_Treatment->ERK_Assay Cell_Treatment->Arrestin_Assay Data_Analysis Data Analysis (EC50) Data_Acquisition->Data_Analysis

Caption: Workflow for in vitro characterization of (2S,3S)-Firazorexton.

Conclusion

(2S,3S)-Firazorexton is a potent and selective OX2R agonist with well-documented in vitro and in vivo activity aimed at promoting wakefulness. The provided data and experimental protocols offer a solid foundation for understanding its pharmacological profile. While a direct comparison with its (2R,3R)-isomer is currently not possible due to the lack of public data, the pronounced activity of the (2S,3S) stereoisomer highlights the critical role of stereochemistry in the development of targeted therapeutics. Further research and disclosure of data on other stereoisomers would be invaluable for a complete understanding of the structure-activity relationship of the Firazorexton scaffold.

References

Orexin Receptor Modulators: A Comparative Guide to their Effects on NREM and REM Sleep

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The orexin (B13118510) system, with its central role in regulating sleep and wakefulness, presents a critical target for the development of novel therapeutics for sleep disorders. Orexin receptor agonists and antagonists have emerged as promising classes of drugs with distinct and opposing effects on sleep architecture. This guide provides a comparative analysis of firazorexton (B3326018) hydrate (B1144303), an orexin 2 receptor (OX2R) agonist, and several dual orexin receptor antagonists (DORAs), including suvorexant, lemborexant, and daridorexant. We present quantitative data on their effects on Non-Rapid Eye Movement (NREM) and Rapid Eye Movement (REM) sleep, detail the experimental protocols used in these assessments, and provide visual representations of the underlying signaling pathways and experimental workflows.

Comparative Effects on NREM and REM Sleep Time

The following table summarizes the quantitative effects of firazorexton hydrate and various orexin receptor antagonists on NREM and REM sleep, as determined by preclinical and clinical studies. This compound, as an orexin agonist, promotes wakefulness, thereby reducing the time spent in both NREM and REM sleep. Conversely, the orexin receptor antagonists are designed to promote sleep and have been shown to increase REM sleep, with varied effects on NREM sleep stages.

DrugMechanism of ActionDosagePopulationChange in NREM SleepChange in REM SleepReference
This compound (TAK-994) Orexin 2 Receptor (OX2R) AgonistNot SpecifiedOrexin-deficient miceSignificantly decreasedSignificantly decreased[1][2]
Suvorexant Dual Orexin Receptor Antagonist (DORA)20/15 mg (non-elderly/elderly)Insomnia PatientsSmall decrease (≤2.2% of total sleep time)Average increase of ≤3.9% of total sleep time[3]
Lemborexant Dual Orexin Receptor Antagonist (DORA)5 mg and 10 mgOlder Adults with InsomniaSignificantly increasedSignificantly increased[4][5][6][7]
Daridorexant Dual Orexin Receptor Antagonist (DORA)25 mg and 50 mgInsomnia PatientsData on specific NREM/REM changes not detailed in provided abstracts, but significant improvements in WASO and LPS were observed.Data on specific NREM/REM changes not detailed in provided abstracts, but significant improvements in WASO and LPS were observed.[2][8][9]

Note: WASO (Wake After Sleep Onset) and LPS (Latency to Persistent Sleep) are key parameters in sleep studies. A decrease in these values indicates improved sleep. While these do not directly quantify NREM/REM time, they are crucial indicators of a drug's sleep-promoting efficacy.

Experimental Protocols

The evaluation of these compounds on sleep architecture relies on standardized and rigorous experimental protocols, primarily centered around polysomnography (PSG).

Polysomnography (PSG) in Clinical Trials

Polysomnography is the gold-standard for objectively measuring sleep and its various stages.[10][11] In clinical trials for insomnia medications like suvorexant, lemborexant, and daridorexant, a typical protocol involves the following steps:

  • Participant Screening: Volunteers undergo a thorough screening process, which includes clinical interviews to diagnose insomnia based on established criteria (e.g., DSM-V), medical history review, and physical examinations to exclude other sleep disorders or confounding medical conditions.[11][12]

  • Acclimation and Baseline Recording: Participants are habituated to the sleep laboratory environment for at least one night. Following acclimation, baseline PSG recordings are conducted for one or two consecutive nights to establish their typical sleep patterns before any treatment.[5][6]

  • Randomization and Treatment: Participants are randomly assigned to receive either the investigational drug (at various doses) or a placebo. The studies are typically double-blind, meaning neither the participants nor the researchers know who is receiving the active drug.[2][3][4]

  • Treatment Period PSG: Polysomnography is repeated at specific time points during the treatment period, such as on the first one or two nights of treatment and after several weeks or months of nightly administration, to assess the acute and chronic effects of the drug on sleep architecture.[3][5][6]

  • Data Acquisition: PSG continuously records several physiological parameters during sleep, including:

    • Electroencephalogram (EEG): To monitor brain wave activity, which is crucial for differentiating between wakefulness and the different sleep stages (N1, N2, N3 of NREM, and REM).[10]

    • Electrooculogram (EOG): To record eye movements, a key characteristic of REM sleep.[10]

    • Electromyogram (EMG): To measure muscle tone, which is significantly reduced during REM sleep.[10]

    • Other parameters such as heart rate (ECG), blood oxygen saturation, and respiratory effort are also monitored to screen for other sleep disorders like sleep apnea.[10]

  • Sleep Scoring and Analysis: Trained technicians score the PSG recordings in 30-second epochs, classifying each epoch into wake, NREM stage 1 (N1), N2, N3 (slow-wave sleep), or REM sleep based on the AASM (American Academy of Sleep Medicine) scoring manual.[12] Key parameters derived from this analysis include total sleep time, sleep efficiency, sleep latency, WASO, and the duration and percentage of each sleep stage.

Preclinical Sleep Studies in Animal Models

For compounds like this compound, initial efficacy testing is conducted in animal models, typically mice. The protocol is similar in principle to human PSG:

  • Surgical Implantation: Animals are surgically implanted with electrodes for EEG and EMG recording.

  • Habituation: After recovery from surgery, the animals are habituated to the recording chambers and tethered recording cables to minimize stress.

  • Baseline Recording: Continuous EEG/EMG recordings are taken for at least 24 hours to establish a baseline sleep-wake pattern.

  • Drug Administration and Recording: The drug is administered (e.g., orally or via injection) at a specific time of day (e.g., the beginning of the dark/active phase for sleep-promoting drugs or the light/inactive phase for wake-promoting drugs). EEG/EMG is then recorded for a defined period to assess the drug's effect.[1][2]

  • Data Analysis: The recorded data is scored to determine the time spent in wakefulness, NREM sleep, and REM sleep.

Visualizing the Mechanisms and Workflows

To better understand the underlying biology and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

G cluster_agonist Orexin Receptor Agonist (this compound) cluster_antagonist Dual Orexin Receptor Antagonist (Suvorexant, Lemborexant, Daridorexant) Firazorexton This compound OX2R_A Orexin 2 Receptor (OX2R) Firazorexton->OX2R_A Binds and Activates Wake_Neurons_A Wake-Promoting Neurons (e.g., Monoaminergic, Cholinergic) OX2R_A->Wake_Neurons_A Stimulates Wakefulness_A Increased Wakefulness Wake_Neurons_A->Wakefulness_A Promotes Sleep_NREM_A Decreased NREM Sleep Wakefulness_A->Sleep_NREM_A Leads to Sleep_REM_A Decreased REM Sleep Wakefulness_A->Sleep_REM_A Leads to DORA DORA OXR1_2_An Orexin 1 & 2 Receptors (OX1R/OX2R) DORA->OXR1_2_An Binds and Blocks Wake_Neurons_An Wake-Promoting Neurons OXR1_2_An->Wake_Neurons_An Inhibits Orexin Signaling to Wakefulness_An Decreased Wakefulness Wake_Neurons_An->Wakefulness_An Suppresses Sleep_NREM_An Increased/Maintained NREM Sleep Wakefulness_An->Sleep_NREM_An Leads to Sleep_REM_An Increased REM Sleep Wakefulness_An->Sleep_REM_An Leads to

Caption: Orexin Agonist vs. Antagonist Signaling Pathway.

G cluster_screening Screening & Baseline cluster_treatment Treatment & Data Collection cluster_analysis Data Analysis Screening Participant Screening (Clinical Interviews, Medical History) Acclimation Acclimation Night in Sleep Lab Screening->Acclimation Baseline_PSG Baseline Polysomnography (1-2 nights) Acclimation->Baseline_PSG Randomization Randomization (Drug vs. Placebo) Baseline_PSG->Randomization Treatment Nightly Drug Administration Randomization->Treatment Treatment_PSG Polysomnography during Treatment (e.g., Night 1-2, Month 1, Month 3) Treatment->Treatment_PSG Scoring Sleep Stage Scoring (AASM Criteria) Treatment_PSG->Scoring Analysis Analysis of Sleep Parameters (NREM, REM, TST, WASO, LPS) Scoring->Analysis Results Results & Comparison Analysis->Results

References

Assessing the Therapeutic Window of Firazorexton Hydrate: A Comparative Analysis with Oveporexton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Firazorexton hydrate (B1144303) (TAK-994) is an orally active, selective orexin (B13118510) type 2 receptor (OX2R) agonist that was under development for the treatment of narcolepsy.[1] The therapeutic rationale for its development was based on the understanding that narcolepsy type 1 is caused by a deficiency in orexin neuropeptides, which are crucial for maintaining wakefulness. By agonizing the OX2R, Firazorexton aimed to compensate for this deficiency and alleviate the symptoms of narcolepsy, such as excessive daytime sleepiness and cataplexy. However, the clinical development of Firazorexton was halted due to safety concerns, specifically drug-induced liver injury (DILI).[1]

This guide provides a comparative analysis of Firazorexton hydrate and a subsequent OX2R agonist, Oveporexton (TAK-861), to assess their respective therapeutic windows. The comparison will focus on their efficacy, safety profiles, and the experimental data that defined their clinical viability.

Comparative Efficacy and Safety

The therapeutic window of a drug is the range between the minimum effective dose and the dose at which toxicity occurs. For Firazorexton, this window proved to be fatally narrow due to unforeseen hepatotoxicity. In contrast, Oveporexton appears to have a more favorable therapeutic window, demonstrating efficacy at doses that are well-tolerated.

Table 1: Comparison of this compound and Oveporexton Efficacy in Narcolepsy Type 1
FeatureThis compound (TAK-994)Oveporexton (TAK-861)
Primary Efficacy Endpoint Change from baseline in Maintenance of Wakefulness Test (MWT) sleep latencyChange from baseline in Maintenance of Wakefulness Test (MWT) sleep latency
Doses Tested (Phase 2) 30 mg, 90 mg, 180 mg (twice daily)0.5 mg, 2 mg, 2/5 mg (twice daily), 7 mg (once daily)
Key Efficacy Findings Dose-dependent improvement in MWT sleep latency.Significant improvements in MWT sleep latency and Epworth Sleepiness Scale (ESS) scores.[2]
Cataplexy Reduction Demonstrated reduction in weekly cataplexy rates.Significant reduction in weekly cataplexy rates.[2]
Table 2: Comparison of this compound and Oveporexton Safety Profiles
FeatureThis compound (TAK-994)Oveporexton (TAK-861)
Primary Safety Concern Drug-Induced Liver Injury (DILI) On-target adverse effects (insomnia, urinary urgency/frequency).[2][3]
Hepatotoxicity Clinically significant elevations in liver enzymes, leading to trial termination. [1]No signs of hepatotoxicity observed in clinical trials to date. [2][3]
Common Adverse Events Urinary urgency and frequency.Insomnia, urinary urgency, and frequency.[2][3]
Clinical Development Status Discontinued [1]Phase 3 trials completed, regulatory submission planned. [4][5]

Experimental Protocols

The assessment of the therapeutic window for both compounds was primarily based on preclinical toxicology studies and clinical trials.

Preclinical Assessment
  • This compound (TAK-994): Standard preclinical safety studies in rats and non-human primates did not reveal hepatic liabilities. However, subsequent studies in murine models, initiated during clinical development, showed hepatic single-cell necrosis after cytochrome P450 induction at clinically relevant exposures.[6][7] In vitro studies in hepatic cell cultures suggested a potential for covalent binding of a reactive metabolite, a mechanism consistent with idiosyncratic DILI.[6][7][8]

  • Oveporexton (TAK-861): Preclinical studies demonstrated that the minimum effective dose for wake-promoting effects was ten times lower than that of Firazorexton across species.[9] This potentially wider therapeutic margin may have contributed to its improved safety profile.

Clinical Trial Design
  • This compound (TAK-994) - NCT04096560: This was a Phase 2, randomized, double-blind, placebo-controlled, dose-finding study in adults with narcolepsy type 1. Participants were randomized to receive one of three doses of Firazorexton or a placebo twice daily for 8 weeks. The primary endpoint was the change from baseline in the average sleep latency on the Maintenance of Wakefulness Test (MWT). Safety was monitored through regular clinical assessments and laboratory tests, including liver function tests.

  • Oveporexton (TAK-861) - NCT05687903: This was a Phase 2b, randomized, double-blind, placebo-controlled study in adults with narcolepsy type 1. Participants were randomized to one of four active dose arms or placebo for 8 weeks. The primary endpoint was the change from baseline in the average sleep latency on the MWT. Secondary endpoints included the Epworth Sleepiness Scale (ESS) score and the weekly cataplexy rate. Safety monitoring was similar to the Firazorexton trial, with a close watch on liver function.

Visualizing the Pathway and Process

To better understand the mechanism of action and the drug development process, the following diagrams are provided.

Orexin_Signaling_Pathway cluster_neuron Orexin Neuron cluster_receptor Postsynaptic Neuron Orexin Orexin-A / Orexin-B OX2R Orexin Receptor 2 (OX2R) Orexin->OX2R Binds to G_protein Gq/11 OX2R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates DAG_IP3 DAG / IP3 PLC->DAG_IP3 Generates Ca_PKC ↑ Ca²⁺ / PKC Activation DAG_IP3->Ca_PKC Leads to Wakefulness Increased Wakefulness and Arousal Ca_PKC->Wakefulness Promotes Firazorexton This compound (TAK-994) Firazorexton->OX2R Agonist Oveporexton Oveporexton (TAK-861) Oveporexton->OX2R Agonist

Caption: Orexin Signaling Pathway and Mechanism of Action of Firazorexton and Oveporexton.

Therapeutic_Window_Assessment cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_outcome Outcome for Firazorexton In_Vitro In Vitro Studies (Receptor Binding, Cell-based Assays) In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Narcoleptic Mice) In_Vitro->In_Vivo_Efficacy Safety_Pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) In_Vivo_Efficacy->Safety_Pharm Toxicology Toxicology Studies (Rodent, Non-rodent) Safety_Pharm->Toxicology Phase1 Phase 1 (Healthy Volunteers) - Safety & Tolerability - Pharmacokinetics Toxicology->Phase1 Phase2 Phase 2 (Patients) - Efficacy & Dose Ranging - Safety Monitoring Phase1->Phase2 Phase3 Phase 3 (Large Patient Population) - Confirmatory Efficacy - Long-term Safety Phase2->Phase3 Successful Outcome DILI Drug-Induced Liver Injury (DILI) Observed in Phase 2 Phase2->DILI Termination Clinical Program Terminated DILI->Termination

Caption: Experimental Workflow for Therapeutic Window Assessment of a New Drug Candidate.

Conclusion

The case of this compound serves as a critical reminder of the challenges in drug development, particularly the unpredictability of idiosyncratic drug-induced liver injury. While it showed promising efficacy in treating the core symptoms of narcolepsy, its narrow therapeutic window, defined by severe hepatotoxicity, led to its discontinuation. The subsequent development of Oveporexton, with a seemingly wider therapeutic window and a more favorable safety profile, highlights the importance of iterative drug design and thorough preclinical and clinical evaluation. For researchers and drug development professionals, the comparison of these two molecules underscores the necessity of identifying and mitigating potential safety liabilities early in the development process to successfully bring new therapies to patients.

References

Comparative Analysis of Wake-Promoting Agents on Gamma Power During Wakefulness

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the effects of firazorexton (B3326018) hydrate (B1144303), modafinil (B37608), and solriamfetol (B1681049) on gamma oscillations, a key electrophysiological marker of cortical activity and cognitive function.

This guide provides a comprehensive comparison of firazorexton hydrate, a selective orexin (B13118510) 2 receptor (OX2R) agonist, with two established wake-promoting agents, modafinil and solriamfetol. The focus is on their respective effects on gamma power in the electroencephalogram (EEG) during wakefulness, a critical measure of brain activity associated with attention, perception, and higher cognitive processes. This document summarizes key experimental data, details the methodologies employed in these studies, and illustrates the underlying signaling pathways.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound, modafinil, and solriamfetol on gamma power during wakefulness based on available preclinical and clinical data.

CompoundMechanism of ActionSpecies/ModelDoseBrain RegionGamma Frequency BandChange in Gamma PowerCitation
This compound Selective Orexin 2 Receptor (OX2R) AgonistMouse10 mg/kg (oral)Not SpecifiedNot SpecifiedSignificantly Increased[1]
Modafinil Multi-target (Dopamine/Norepinephrine (B1679862) reuptake inhibitor, and effects on Serotonin, Glutamate, GABA, Histamine, Orexin)Mouse (R6/2 model of Huntington's Disease)25-100 mg/kg (acute)Not SpecifiedNot SpecifiedIncreased[2]
Human (Schizophrenia)200 mg (daily for 4 weeks)Frontal ElectrodesNot SpecifiedEnhanced[3]
Solriamfetol Dopamine (B1211576) and Norepinephrine Reuptake Inhibitor (DNRI)Mouse (C57BL/6J)3 mg/kgFrontal and Parietal CortexFast-GammaSignificantly Higher[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are the experimental protocols for the key studies cited in this guide.

This compound: Preclinical EEG Study in Mice
  • Animal Model: The specific mouse model used was not detailed in the available summary, but the study involved mouse models of narcolepsy.[1]

  • Drug Administration: this compound was administered orally at a single dose of 10 mg/kg.[1]

  • EEG/EMG Recording: While the specific recording parameters are not available in the summary, a standard preclinical EEG recording protocol in mice typically involves the following:

    • Surgery: Mice are anesthetized and surgically implanted with epidural screw electrodes over the frontal and parietal cortices for EEG recording, and wire electrodes in the nuchal muscles for electromyography (EMG) to monitor muscle tone. A reference electrode is often placed over the cerebellum.

    • Recovery: Animals are allowed a recovery period of at least one week post-surgery.

    • Recording: EEG and EMG signals are recorded continuously in freely moving mice. The recording setup usually includes a headstage connected to a commutator to allow for free movement. Data is acquired using a digital acquisition system with a sampling rate of at least 250 Hz, and filtered appropriately (e.g., 0.5-100 Hz for EEG).

  • Data Analysis: Wakefulness is identified by low-amplitude, high-frequency EEG activity and high EMG tone. The EEG data during periods of wakefulness is then subjected to spectral analysis, typically using a Fast Fourier Transform (FFT), to calculate the power in different frequency bands, including the gamma band (typically 30-80 Hz). Statistical analysis is then performed to compare gamma power between the drug-treated and vehicle control groups.

Modafinil: Preclinical EEG Study in a Mouse Model of Huntington's Disease
  • Animal Model: R6/2 mice, a transgenic model of Huntington's disease, were used alongside wild-type controls.[2]

  • Drug Administration: Modafinil was administered acutely at single doses of 25, 50, and 100 mg/kg.[2]

  • EEG Recording: EEG was recorded from the implanted electrodes. Specific details of the recording protocol were not provided in the abstract.[2]

  • Data Analysis: The study analyzed changes in EEG spectra, noting an increase in gamma power following acute modafinil administration.[2]

Solriamfetol: Preclinical EEG Study in Mice
  • Animal Model: C57BL/6J mice were used in this study.[4]

  • Drug Administration: Solriamfetol was administered at a dose of 3 mg/kg.[4]

  • EEG Recording: EEG was recorded to assess delta and fast-gamma power. The specific recording setup was not detailed.[4]

  • Data Analysis: The analysis focused on EEG power in the 30 minutes following a Novel Object Recognition (NOR) test. The results showed a significant effect of solriamfetol on both parietal and frontal EEG fast-gamma power.[4]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways through which each compound is thought to exert its effects on wakefulness and gamma power.

firazorexton_pathway firazorexton This compound ox2r Orexin 2 Receptor (OX2R) (GPCR) firazorexton->ox2r Agonist Binding gq Gq Protein Activation ox2r->gq erk_pathway MAPK/ERK Pathway Activation ox2r->erk_pathway β-arrestin recruitment plc Phospholipase C (PLC) Activation gq->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release neuronal_excitation Increased Neuronal Excitability ca_release->neuronal_excitation erk_pathway->neuronal_excitation gamma Increased Gamma Power neuronal_excitation->gamma

This compound Signaling Pathway

This compound acts as a selective agonist at the orexin 2 receptor (OX2R), a G-protein coupled receptor.[1] This binding activates Gq proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which trigger the release of intracellular calcium.[5] Firazorexton has also been shown to activate the MAPK/ERK signaling pathway.[1][5] These downstream signaling events are thought to increase the excitability of wake-promoting neurons, ultimately leading to an increase in cortical gamma power.

modafinil_pathway modafinil Modafinil dat_net Dopamine Transporter (DAT) Norepinephrine Transporter (NET) modafinil->dat_net Inhibition other_systems Modulation of: - Serotonin - Glutamate - GABA - Histamine - Orexin modafinil->other_systems da_ne ↑ Extracellular Dopamine (DA) & Norepinephrine (NE) dat_net->da_ne cortical_circuits Modulation of Cortical Excitatory/Inhibitory Balance da_ne->cortical_circuits other_systems->cortical_circuits gamma Increased Gamma Power cortical_circuits->gamma

Modafinil's Multi-target Mechanism

Modafinil possesses a complex and not fully elucidated mechanism of action. It is known to inhibit the reuptake of dopamine and norepinephrine by blocking their respective transporters (DAT and NET), leading to increased extracellular concentrations of these neurotransmitters.[6][7] Additionally, modafinil influences several other neurotransmitter systems, including serotonin, glutamate, GABA, histamine, and the orexin system.[6][8] This broad modulation of neuronal circuits is believed to alter the excitatory/inhibitory balance in the cortex, thereby enhancing gamma oscillations.

solriamfetol_pathway solriamfetol Solriamfetol dat_net Dopamine Transporter (DAT) Norepinephrine Transporter (NET) solriamfetol->dat_net Inhibition da_ne ↑ Extracellular Dopamine (DA) & Norepinephrine (NE) dat_net->da_ne cortical_circuits Enhanced Cortical Arousal and Excitatory Tone da_ne->cortical_circuits gamma Increased Gamma Power cortical_circuits->gamma

Solriamfetol's DNRI Mechanism

Solriamfetol's primary mechanism of action is as a dopamine and norepinephrine reuptake inhibitor (DNRI).[9][10][11] By blocking DAT and NET, it increases the synaptic availability of dopamine and norepinephrine. These catecholamines play a crucial role in maintaining cortical arousal and attention. The enhanced dopaminergic and noradrenergic signaling is thought to increase the excitability of cortical neurons and promote the generation of high-frequency gamma oscillations.

Concluding Remarks

This compound, modafinil, and solriamfetol all demonstrate the capacity to increase gamma power during wakefulness, albeit through distinct pharmacological mechanisms. Firazorexton's targeted agonism of the OX2R provides a novel approach to enhancing wakefulness and cortical activity. In contrast, modafinil exerts its effects through a broader, multi-target mechanism, while solriamfetol acts as a more specific DNRI.

The choice of agent for research or therapeutic development will depend on the desired specificity of action and the acceptable side-effect profile. Further research is warranted to provide more detailed quantitative comparisons of these compounds on gamma power across different brain regions and behavioral states. Understanding the precise relationship between the mechanisms of these drugs and their effects on neural oscillations will be critical for the development of novel therapies for disorders of wakefulness and cognition. It is important to note that the clinical development of this compound was discontinued (B1498344) due to safety concerns.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Firazorexton Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only: This document provides procedural guidance for the operational handling and disposal of Firazorexton hydrate (B1144303), a potent, orally active orexin (B13118510) type 2 receptor (OX2R) agonist.[1][2][3] The information herein is intended for researchers, scientists, and drug development professionals. Always consult your institution's specific safety protocols and the official Safety Data Sheet (SDS) before handling any chemical.

Firazorexton hydrate (also known as TAK-994) is a brain-penetrant compound used in research to study wakefulness and narcolepsy-like symptoms.[1][3] Due to its potent biological activity, all waste materials, including unused product, contaminated labware, and cleaning materials, must be managed as hazardous pharmaceutical waste.[4][5] Improper disposal can pose risks to human health and the environment.[6][7]

Immediate Safety and Handling at Point of Generation

All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[8] Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat.[8]

Key operational steps at the point of waste generation include:

  • Segregation: Immediately separate waste into designated, clearly labeled containers. Do not mix this compound waste with other waste streams.[9][10] Use separate containers for solid waste, liquid waste, and sharps.

  • Container Integrity: All waste containers must be made of chemically compatible materials, be leak-proof, and kept securely closed except when adding waste.[6][9] For liquid waste, secondary containment is required.[9]

  • Labeling: Label all waste containers with a hazardous waste tag as soon as the first item is added.[11][12] The label must include the full chemical name ("this compound"), the approximate concentration and quantity, and the date of accumulation.[9]

Disposal Plan: Step-by-Step Procedures

The disposal of this compound must adhere to regulations set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][10]

Step 1: Waste Collection and Segregation

  • Solid Waste: This includes contaminated gloves, bench paper, weighing papers, and any residual powder.[12] Collect this waste in a designated, lined container, typically a black container for hazardous pharmaceutical waste.[5]

  • Liquid Waste: Solutions containing this compound, such as from in-vitro assays or vehicle solutions, must be collected in a sealed, leak-proof container. Halogenated and non-halogenated solvent wastes should be collected separately if applicable.[11]

  • Sharps Waste: Contaminated needles, syringes, and pipette tips must be placed in a puncture-resistant sharps container specifically designated for hazardous chemical waste.

  • Empty Containers: The original product vial, once empty, must be managed as hazardous waste. If the container held a highly toxic chemical, the first three rinses must be collected as hazardous waste.[9] The label on the empty container should be defaced before disposal.[9]

Step 2: Decontamination of Work Surfaces

After handling this compound, all work surfaces and equipment must be thoroughly decontaminated.

  • Initial Wipe-Down: Use a suitable solvent (e.g., 70% ethanol) to wipe down all surfaces.

  • Collect Waste: The cleaning materials (wipes, paper towels) must be disposed of as solid hazardous waste.

  • Final Rinse: For non-porous surfaces, a final rinse with soapy water can be performed, followed by a water rinse.

ParameterGuidelineCitation
PPE Requirement Chemical-impermeable gloves, safety glasses/goggles, lab coat.[8]
Waste Container Type Solid Waste: Lined, sealed container. Liquid Waste: Sealed, leak-proof carboy with secondary containment. Sharps: Puncture-resistant container.[6][9]
Waste Labeling "Hazardous Waste: this compound", accumulation start date, PI name, lab location.[9][11]
Storage Limit in Lab Do not exceed 10 gallons of total hazardous waste. Request pickup as soon as containers are full or within 6 months.[9][13]
Final Disposal Method High-temperature incineration via a licensed hazardous waste facility.[4][5][14]

Step 3: Storage and Final Disposal

  • Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area must be at or near the point of generation.[12]

  • Ensure incompatible wastes are segregated.[9] For example, keep acidic waste separate from basic waste and oxidizing waste away from organic materials.[13]

  • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.[9][11] Hazardous waste must be transported by trained professionals to a permitted treatment, storage, and disposal facility (TSDF).[10]

  • The required final disposal method for potent pharmaceutical compounds like this compound is high-temperature incineration.[5][14] Never dispose of this chemical down the drain or in regular trash.[9]

Experimental Protocol: Preparation of this compound for In Vivo Mouse Study

This protocol describes the preparation of a dosing solution, a common procedure that generates hazardous waste requiring proper disposal.

Objective: To prepare a 10 mg/mL dosing solution of this compound in a vehicle solution for oral administration in mice.

Materials:

  • This compound powder (CAS: 2861934-86-1)

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, disposable tips

Procedure:

  • Pre-weighing: In a chemical fume hood, place a sterile microcentrifuge tube on the analytical balance and tare.

  • Weighing Compound: Carefully weigh 10 mg of this compound powder directly into the microcentrifuge tube.

  • Waste Generation (Solid): The weighing paper/boat and any contaminated spatula tips are now hazardous solid waste and must be disposed of in the designated container.

  • Solubilization: Add 1 mL of the vehicle solution to the tube containing the compound.

  • Mixing: Secure the cap and vortex the tube until the compound is fully suspended, creating a 10 mg/mL solution.

  • Waste Generation (Liquid/Sharps): The pipette tip used to add the vehicle is now contaminated and must be disposed of as hazardous sharps waste. Any excess solution is hazardous liquid waste.

  • Decontamination: All surfaces and equipment used must be decontaminated as per the procedures outlined above.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of waste generated from handling this compound.

G cluster_0 Waste Generation Point (Chemical Fume Hood) cluster_1 Waste Segregation cluster_2 Waste Collection & Labeling cluster_3 Final Disposal Pathway start Experiment Complete (e.g., Weighing this compound) gen_waste Identify Contaminated Materials start->gen_waste is_sharp Is it a sharp? (Needle, Pipette Tip) gen_waste->is_sharp is_liquid Is it a liquid? (Solution, Rinsate) is_sharp->is_liquid No sharps_bin Place in Labeled Hazardous Sharps Container is_sharp->sharps_bin Yes is_solid Is it a solid? (Gloves, Wipes, Powder) is_liquid->is_solid No liquid_bin Place in Labeled Hazardous Liquid Container (w/ Secondary Containment) is_liquid->liquid_bin Yes solid_bin Place in Labeled Hazardous Solid Waste Container is_solid->solid_bin Yes store_saa Store in Satellite Accumulation Area (SAA) sharps_bin->store_saa liquid_bin->store_saa solid_bin->store_saa request_pickup Request Pickup from Environmental Health & Safety (EHS) store_saa->request_pickup incineration Transport to Licensed Facility for High-Temperature Incineration request_pickup->incineration

Caption: this compound Disposal Workflow.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。